2-(Methylthio)pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-20-2 | |
| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5751-20-2 | |
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| Record name | 5751-20-2 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
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| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2-(Methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-(Methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical and Physical Properties
This compound, also known as 2-methylthiouracil, is a pyrimidine derivative characterized by a methylthio group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring.[1][2] This compound exists in tautomeric forms, predominantly as 2-(methylthio)pyrimidin-4(1H)-one. The key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Information
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Methylsulfanyl)pyrimidin-4-ol | [2] |
| CAS Number | 5751-20-2 | [2] |
| Molecular Formula | C₅H₆N₂OS | [2][3] |
| Molecular Weight | 142.18 g/mol | [2][3] |
| Canonical SMILES | CSC1=NC=CC(=O)N1 | [2] |
| InChI Key | UYHSQVMHSFXUOA-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 200.0 to 204.0 °C | [2] |
| Boiling Point | 301.2 °C at 760 mmHg | [2] |
| Density | 1.35 g/cm³ (Predicted) | [2] |
| pKa | 7.80 ± 0.40 (Predicted) | [2] |
| LogP | 0.49180 | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Vapor Pressure | 0.000597 mmHg at 25°C | [2] |
| Flash Point | 136 °C | [2] |
| Refractive Index | 1.638 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the S-methylation of 2-thiouracil. Two variations of this protocol are provided below.
Protocol 1:
-
Reactants: 2-Thiouracil, Sodium Hydroxide, Methyl Iodide, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 2-thiouracil (33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).
-
Cool the mixture in an ice bath to an internal temperature of 0°C.
-
Slowly add methyl iodide (18.5 mL, 0.29 mol) to the reaction mixture.
-
Allow the mixture to return to room temperature and stir for 16 hours.
-
Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.
-
Collect the white precipitate that forms by vacuum filtration.
-
Wash the precipitate with cold water (3 x 150 mL).
-
Dry the product to obtain 2-(methylthio)pyrimidin-4-one as a white powder.
-
Protocol 2:
-
Reactants: 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2-thiouracil), Sodium Hydroxide, Iodomethane, Acetic Acid.
-
Procedure:
-
To an aqueous solution (200 mL) of sodium hydroxide (23 g), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL).
-
Stir the mixture overnight at room temperature.
-
Add acetic acid (17 mL) to the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the collected solid with ice water.
-
Dry the residue to yield the title compound.
-
Caption: Synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the methyl protons of the methylthio group, the vinyl proton on the pyrimidine ring, and the N-H proton. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (including the carbonyl carbon), and the carbon attached to the sulfur atom.
-
FT-IR: Characteristic absorption bands for N-H stretching, C=O stretching, C=C and C=N stretching of the pyrimidine ring, and C-S stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the pyrimidine ring.
Biological Activity and Signaling Pathways
This compound is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) .[4] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.
Mechanism of NOS Inhibition and the NO/cGMP Signaling Pathway
Nitric oxide synthases catalyze the conversion of L-arginine to L-citrulline, producing NO in the process. This newly synthesized NO can then diffuse into target cells and activate soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a variety of downstream effects, including smooth muscle relaxation, neurotransmission, and immune responses.
By competitively inhibiting NOS, this compound reduces the production of NO. This, in turn, leads to decreased activation of sGC and a subsequent reduction in intracellular cGMP levels, thereby attenuating the downstream signaling cascade.
Caption: Inhibition of the NO/cGMP signaling pathway.
This guide provides a foundational understanding of the chemical properties and biological context of this compound. Further research is warranted to fully elucidate its spectral characteristics and the detailed kinetics of its interaction with different NOS isoforms, which will be crucial for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol and its Key Synonyms in Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(Methylthio)pyrimidin-4-ol, focusing on its various synonyms, chemical identifiers, and key physicochemical properties. This document is intended to serve as a valuable resource for professionals in research, and drug development by consolidating essential data and experimental information.
Core Compound Identification
This compound is a heterocyclic organic compound featuring a pyrimidine ring. This core structure is substituted with a methylthio group at the second position and a hydroxyl group at the fourth position.[1] Due to tautomerism, it can exist in the keto form as 2-(Methylthio)pyrimidin-4(3H)-one. This duality is reflected in its various synonyms found in chemical literature.
Synonyms and Chemical Identifiers
The nomenclature for this compound can vary significantly across different chemical databases, publications, and suppliers. The following table summarizes the most common synonyms and identifiers to aid in comprehensive literature searches and material sourcing.
| Category | Identifier |
| IUPAC Name | This compound |
| Synonyms | 2-(Methylthio)pyrimidin-4(3H)-one[2][3] |
| 4-Pyrimidinol, 2-(methylthio)-[1][4] | |
| 2-Methylthio-4-pyrimidinol[2][5] | |
| 4-Hydroxy-2-methylthiopyrimidine[2] | |
| 2-Methylthiopyrimidin-4-ol[2] | |
| 2-(Methylsulfanyl)pyrimidin-4-ol[2] | |
| S-Methyl-2-thiouracil[2] | |
| 2-Methylthiouracil[2] | |
| 2-Methylthio-4-hydroxypyrimidine[2][6] | |
| 2-Methylthio-4-pyrimidone[2][3][7] | |
| CAS Number | 5751-20-2[2][5], 124700-70-5[4][8] |
| Molecular Formula | C5H6N2OS[2][4] |
| Molecular Weight | 142.18 g/mol [2][4] |
| InChI Key | UYHSQVMHSFXUOA-UHFFFAOYSA-N[9] |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are crucial for experimental design, including solubility and reaction condition considerations.
| Property | Value |
| Melting Point | 200.0 to 204.0 °C[2][5][6] |
| Boiling Point | 301.2 °C at 760 mmHg[2][6] |
| Density | 1.35 g/cm³ (Predicted)[2][5][6] |
| pKa | 7.80 ± 0.40 (Predicted)[2] |
| LogP | 0.49180[2] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[2] |
Experimental Protocols
The following section details a common synthesis protocol for this compound, as documented in the literature.
Synthesis of 2-(methylsulfanyl)-3H-pyrimidin-4-one [9]
-
Reactants:
-
2-Thiouracil (33.3 g, 0.26 mol)
-
Sodium hydroxide (20.8 g) in water (183 mL)
-
Methyl iodide (18.5 mL, 0.29 mol)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 2-Thiouracil in the aqueous sodium hydroxide solution.
-
Cool the mixture in an ice bath to an internal temperature of 0°C.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the mixture to return to room temperature and stir for 16 hours.
-
Cool the resulting pale yellow solution to 0°C.
-
Acidify the solution with glacial acetic acid to precipitate the product.
-
Collect the white precipitate via vacuum filtration.
-
Wash the precipitate with cold water (3 x 150 mL).
-
Dry the product to yield 2-methylsulfanyl-3H-pyrimidin-4-one.
-
Visualizations
The following diagrams illustrate key relationships and workflows involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Inhibition of Nitric Oxide Synthase by this compound.
Caption: Role as an intermediate in antitubercular agent synthesis.
Applications in Research and Development
This compound and its derivatives are of significant interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of more complex, biologically active molecules.[7] For instance, it has been utilized as an intermediate in the creation of potential pharmaceuticals for treating viral infections and cancer.[7] Furthermore, its role in the synthesis of 2-pyrazolylpyrimidinones, a class of compounds investigated for their antitubercular activity against Mycobacterium tuberculosis, highlights its importance in developing new therapeutic agents.[10] The compound has also been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS).[5]
References
- 1. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. 5751-20-2|2-(Methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. molbase.com [molbase.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Methylthiouracil: A Technical Chronicle of its Discovery and Inaugural Synthesis
For Immediate Release
A deep dive into the historical journey of 2-Methylthiouracil, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its discovery as a potent antithyroid agent and the foundational chemistry that first brought it into existence. This whitepaper meticulously chronicles the serendipitous observations that led to its therapeutic application and details the seminal synthetic methodologies, providing a valuable resource for understanding the origins of this significant thiourea-based therapeutic.
Historical Discovery: From Goitrogenic Observations to Clinical Application
The journey to the discovery of 2-Methylthiouracil as a therapeutic agent is rooted in a series of serendipitous observations in the early 1940s concerning the goitrogenic properties of certain sulfur-containing compounds. Researchers at the time, including Drs. Julia and Cosmo Mackenzie and Curt Richter, noted that rats fed with sulfa drugs developed goiters. This pivotal finding sparked further investigation into the potential of thiourea and its derivatives to modulate thyroid function.
The seminal work of Dr. Edwin B. Astwood, published in the Journal of the American Medical Association in 1943, stands as a landmark in this field.[1][2] His research systematically explored the antithyroid effects of thiourea and thiouracil, laying the groundwork for their clinical use in treating hyperthyroidism.[1][2]
While Astwood's initial focus was on the broader class of thiouracils, the first documented clinical report on the use of 2-Methylthiouracil specifically was presented at a meeting of the Danish Society of Internal Medicine on May 21, 1944.[3] Following this, numerous accounts of its successful application in managing hyperthyroidism emerged from Denmark, Sweden, England, and Australia.[3] This marked the formal introduction of 2-Methylthiouracil into the therapeutic arsenal against thyroid disorders, a significant advancement at a time when treatment options were limited.[4][5] The drug acts by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones.[6]
The logical progression from the initial goitrogenic observations to the clinical application of 2-Methylthiouracil is outlined in the diagram below.
Initial Chemical Synthesis: The Condensation of Thiourea and Ethyl Acetoacetate
The first synthesis of 2-Methylthiouracil predates its therapeutic discovery by over half a century. The seminal work, attributed to R. List, was published in 1886 in the prestigious journal Justus Liebigs Annalen der Chemie.[7] The synthesis is a classic condensation reaction between thiourea and ethyl acetoacetate.[7] This foundational method remains a cornerstone of pyrimidine chemistry.
The chemical pathway for the initial synthesis of 2-Methylthiouracil is depicted in the following diagram.
Experimental Protocols for Synthesis
While the original 1886 publication by R. List provides the foundational knowledge, contemporary protocols offer more detailed and refined methodologies for the synthesis of 2-Methylthiouracil. Below are detailed experimental procedures based on modern adaptations of the initial condensation reaction.
Synthesis via Potassium Hydroxide Catalysis
Objective: To synthesize 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (2-Methylthiouracil) through the condensation of ethyl 3-oxobutanoate and thiourea using potassium hydroxide as a catalyst.
Materials:
-
Ethyl 3-oxobutanoate (1 g, 8.0 mmol, 1 eq.)
-
Thiourea (0.6 g, 8.0 mmol, 1 eq.)
-
Potassium Hydroxide (KOH) (0.4 g, 8.0 mmol, 1 eq.)
-
Ethanol (6 ml)
-
Water
-
2 N Hydrochloric Acid (HCl)
Procedure:
-
To a reaction vial, add ethyl 3-oxobutanoate, thiourea, and potassium hydroxide in ethanol.
-
Stir the reaction mixture at 80°C for 5 hours.
-
Reduce the volume of ethanol to one-third of its original volume under reduced pressure.
-
Pour the reaction mixture into water and neutralize with 2 N HCl.
-
Stir the resulting mixture overnight at room temperature.
-
Collect the precipitate that forms by vacuum filtration to yield the desired product.
Results: This protocol typically yields 1.0 g (7.033 mmol, 91%) of 2-Methylthiouracil as a white solid.
Synthesis via Sodium Methoxide Catalysis
Objective: To synthesize 2-Methylthiouracil by reacting thiourea and ethyl acetoacetate in the presence of sodium methoxide.
Materials:
-
Sodium metal (30 mmol)
-
Methanol (10 mL)
-
Thiourea (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Water
-
Acetic acid
Procedure:
-
Add sodium metal to methanol and allow for complete dissolution to form sodium methoxide.
-
Sequentially add thiourea and ethyl acetoacetate to the sodium methoxide solution.
-
Heat the reaction mixture to reflux for 7 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in an appropriate amount of water.
-
Adjust the pH to neutral with acetic acid.
-
Collect the resulting precipitate by filtration.
Results: This method yields approximately 1.26 g (90%) of a pale yellow crystalline product.
Quantitative Data Summary
The following table summarizes the key quantitative data from the modern synthesis protocols.
| Parameter | Synthesis via KOH Catalysis | Synthesis via Sodium Methoxide Catalysis |
| Reactants | Ethyl 3-oxobutanoate, Thiourea | Ethyl acetoacetate, Thiourea |
| Catalyst | Potassium Hydroxide | Sodium Methoxide (from Sodium metal) |
| Solvent | Ethanol | Methanol |
| Reaction Time | 5 hours | 7 hours |
| Reaction Temperature | 80°C | Reflux |
| Yield | 91% | 90% |
| Product Appearance | White solid | Pale yellow crystalline product |
| Melting Point | Not specified | 275-277°C |
Note: The elemental analysis for the product obtained through sodium methoxide catalysis corresponds to the calculated values for C5H6N2OS: C, 42.24%; H, 4.25%; N, 19.70%; S, 22.55%.
This technical guide provides a concise yet comprehensive overview of the historical discovery and initial synthesis of 2-Methylthiouracil. The provided data and protocols offer valuable insights for researchers and professionals in the field of drug development and medicinal chemistry, highlighting the enduring legacy of this important therapeutic agent.
References
- 1. Landmark article May 8, 1943: Treatment of hyperthyroidism with thiourea and thiouracil. By E.B. Astwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Methylthiouracil (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]
- 6. What is Methylthiouracil used for? [synapse.patsnap.com]
- 7. Methylthiouracil - Wikipedia [en.wikipedia.org]
2-(Methylthio)pyrimidin-4-ol molecular weight and formula
An In-depth Technical Guide on 2-(Methylthio)pyrimidin-4-ol
This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Data
The essential molecular identifiers for this compound are detailed below. This information is critical for analytical and theoretical chemistry applications, including stoichiometry, reaction kinetics, and molecular modeling.
| Identifier | Value |
| Molecular Formula | C5H6N2OS[1][2][3][4] |
| Molecular Weight | 142.18 g/mol [2][4][5] |
| Alternate Molecular Weight | 142.181[1] |
| Alternate Molecular Weight | 142.179[3] |
Logical Relationship of Molecular Properties
The following diagram illustrates the hierarchical relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).
References
Solubility and melting point of 2-(Methylthio)pyrimidin-4-ol
An In-depth Technical Guide on the Physicochemical Properties of 2-(Methylthio)pyrimidin-4-ol
This technical guide provides a comprehensive overview of the solubility and melting point of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines key physicochemical properties, detailed experimental protocols, and visual workflows to facilitate a deeper understanding and practical application of this data.
Physicochemical Properties
This compound is a solid, white to off-white powder or crystalline substance.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Melting Point | 200.0 to 204.0 °C | [1][2][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |
| Molecular Formula | C₅H₆N₂OS | [1][2][4] |
| Molecular Weight | 142.18 g/mol | [2][4] |
| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][3] |
| pKa | 7.80 ± 0.40 (Predicted) | [1][2] |
| LogP | 0.49180 | [2] |
| Boiling Point | 301.2 °C at 760 mmHg | [2][3] |
| Flash Point | 136 °C | [2][3] |
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically cause the melting point to depress and broaden. The established melting point for this compound is in the range of 200.0 to 204.0 °C.[1][2][3]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard technique for determining the melting point of a solid.[5]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form to ensure efficient heat transfer.[5][6]
-
Load the sample into a glass capillary tube (sealed at one end) by tapping the open end into the powder.[6]
-
Compact the sample at the bottom of the tube by tapping or by dropping it through a long glass tube. The final packed height of the sample should be 2-3 mm.[6]
-
-
Apparatus Setup:
-
Measurement:
-
Begin heating the sample. For a preliminary, rapid determination, a faster heating rate can be used.
-
For an accurate measurement, slow the heating rate to approximately 1-2 °C per minute as the temperature approaches the expected melting point.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool before performing subsequent measurements.
-
Dispose of the used capillary tube in an appropriate glass waste container.
-
References
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, with a focus on their potential in anticancer, antimicrobial, antiviral, and anti-inflammatory applications. The information presented herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid in the rational design and development of next-generation pyrimidine-based drugs.
Anticancer Activities of Pyrimidine Derivatives
Pyrimidine derivatives have demonstrated remarkable efficacy as anticancer agents, targeting a wide array of molecular pathways involved in tumorigenesis and progression.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases and polymerases to the modulation of key signaling cascades that govern cell cycle, apoptosis, and DNA repair.[1][5]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activities of various pyrimidine derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potency and selectivity of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| 17 | MV4-11 (Leukemia) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] |
| HT-29 (Colon) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] | |
| MCF-7 (Breast) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] | |
| HeLa (Cervical) | Not specified, comparable to Palbociclib | Palbociclib, AZD5438 | [3] | |
| 11 | PC-3 (Prostate) | Not specified, induced significant apoptosis | - | [3] |
| 9 | Human Breast Cancer Cells | 18 | - | [3] |
| 20 | HCT-116 (Colon) | Not specified, 18.18-fold increase in apoptosis | - | [3] |
| 31, 32 | HCT116, MCF7, PC3 | 29.40 ± 0.21 | Camptothecin | [6] |
| 2a | Glioblastoma, TNBC, OSCC, Colon | 4 - 8 | RDS 3442 | [7] |
TNBC: Triple-Negative Breast Cancer; OSCC: Oral Squamous Cell Carcinoma
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference |
| 17 | CDK2/cyclin A2 | 64.42 | AZD5438 | [3] |
| 11 | EGFRWT | 99 | - | [3] |
| EGFRT790M | 123 | - | [3] | |
| 13 | CDK2 | 5 (Ki) | - | [3] |
| 2a, 2f, 2h, 2l | Pin1 | < 3000 | - | [8] |
Key Signaling Pathways in Anticancer Activity
Several pyrimidine derivatives function as potent inhibitors of CDK2, a key regulator of cell cycle progression.[3] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S phase transition, and promote apoptosis in cancer cells.
Caption: Inhibition of CDK2 by pyrimidine derivatives leads to cell cycle arrest and apoptosis.
Mutations in the EGFR signaling pathway are common drivers of cancer. Pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs), blocking downstream signaling and inhibiting tumor growth.
Caption: Pyrimidine derivatives inhibit EGFR, blocking downstream pro-survival and proliferative signaling.
Antimicrobial Activities of Pyrimidine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[9][10]
Quantitative Data on Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 31, 32 | E. faecalis | Not specified | R. oryzae | Not specified | [6] |
| E. coli | Not specified | [6] | |||
| S. aureus | Not specified | [6] | |||
| S. Typhi | Not specified | [6] | |||
| 2a | Active | Not specified | Inactive | Not specified | [9] |
| 3a, 3b, 3c | Active | Not specified | 3c Active | Not specified | [9] |
| 4a, 4b | Active | Not specified | Inactive | Not specified | [9] |
Antiviral and Anti-inflammatory Activities
Beyond their anticancer and antimicrobial properties, pyrimidine derivatives have also shown significant potential as antiviral and anti-inflammatory agents.[11][12]
Quantitative Data on Antiviral and Anti-inflammatory Activity
| Compound ID | Virus | EC50 (µM) | Target | IC50 (µM) | Reference |
| 7a, 7b, 7f | HCoV-229E | Not specified | - | - | [11] |
| L1, L2 | - | - | COX-2 | Comparable to Meloxicam | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrimidine derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of the pyrimidine derivative and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of bacteria to the test compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Pyrimidine derivative (test compound)
-
Standard antibiotic disks (positive control)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Impregnate sterile paper disks with a known concentration of the pyrimidine derivative.
-
Aseptically place the impregnated disks and standard antibiotic disks onto the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14]
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the pyrimidine derivative.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.[6]
Experimental Workflow for Western Blotting
This workflow is a general guide for detecting protein expression and cleavage events.
Caption: A generalized workflow for Western blot analysis.
Conclusion
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The examples provided in this guide underscore the immense potential of pyrimidine derivatives in addressing significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders. The detailed protocols and pathway diagrams are intended to empower researchers to further explore this versatile chemical class and accelerate the development of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Cellular and Immunological Response of THP-1 Cells in Response to Lipopolysaccharides and Lipoteichoic Acid Exposure | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
The Ascendancy of 2-(Methylthio)pyrimidin-4-ol: A Technical Guide to a Privileged Pyrimidine Scaffold in Drug Discovery
For Immediate Release
A Deep Dive into the Versatile Building Block Fueling Innovations in Kinase Inhibition and Beyond
In the landscape of medicinal chemistry, the pyrimidine core stands as a testament to nature's ingenuity, forming the backbone of nucleobases and a plethora of biologically active molecules.[1] Among its many derivatives, 2-(Methylthio)pyrimidin-4-ol has emerged as a particularly valuable and versatile scaffold, empowering researchers and drug development professionals in their quest for novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its pivotal role as a foundational building block in the creation of potent and selective kinase inhibitors and other bioactive agents.
Core Chemical and Physical Properties
This compound, also known by its CAS Number 5751-20-2, is a stable, solid organic compound. Its structure, featuring a pyrimidine ring substituted with a hydroxyl group at the 4-position and a methylthio group at the 2-position, provides a unique combination of reactive sites for chemical modification. This dual functionality is key to its utility as a versatile scaffold in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂OS |
| Molecular Weight | 142.18 g/mol |
| Melting Point | 200-204 °C |
| Boiling Point | 301.2 °C at 760 mmHg |
| Density | 1.35 g/cm³ |
| pKa | 7.80 ± 0.40 |
Synthesis of the Scaffold: A Reliable and Scalable Protocol
The synthesis of this compound is typically achieved through a straightforward and high-yielding S-methylation of 2-thiouracil. This reaction is robust and can be performed on a large scale, ensuring a consistent supply of this critical starting material for drug discovery programs.
Experimental Protocol: Synthesis of this compound from 2-Thiouracil
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide.
-
Cool the resulting mixture in an ice bath to 0°C.
-
Slowly add methyl iodide to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Cool the pale yellow solution to 0°C and acidify with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the product to obtain this compound as a white powder.
A Versatile Building Block for Bioactive Molecules
The true power of this compound lies in its ability to serve as a launchpad for the synthesis of a diverse array of more complex and biologically active molecules. The hydroxyl and methylthio groups offer orthogonal reactivity, allowing for selective modifications to build extensive compound libraries for screening.
A key transformation involves the conversion of the 4-hydroxyl group to a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃). This creates the highly reactive intermediate, 4-chloro-2-(methylthio)pyrimidine, a cornerstone for introducing various amine-containing side chains through nucleophilic aromatic substitution (SNAr) reactions. This strategy is widely employed in the synthesis of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif.
Experimental Protocol: Synthesis of 4-Chloro-2-(methylthio)pyrimidine
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
-
Ice bath
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Carefully add this compound to an excess of phosphorus oxychloride, optionally in the presence of a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-(methylthio)pyrimidine.[2]
Targeting Key Signaling Pathways in Disease
Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, with a particular emphasis on protein kinases involved in cancer and inflammatory diseases.
Inhibition of EGFR and PI3K/Akt Signaling in Cancer
The epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathways are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention. Several classes of pyrimidine-based inhibitors have been developed that leverage the 2-(methylthio)pyrimidine scaffold to achieve potent and selective inhibition of these pathways.
Table 2: In Vitro Activity of 2-(Methylthio)pyrimidine Derivatives Against Cancer-Related Kinases and Cell Lines
| Derivative Class | Target Kinase / Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | 0.0139 | [3] |
| Pyrazolo[3,4-d]pyrimidine | c-KIT | >10 | [3] |
| Dianilinopyrimidine (4c) | A549 (Lung Cancer) | 0.56 | [1] |
| Dianilinopyrimidine (4c) | PC-3 (Prostate Cancer) | 2.46 | [1] |
| Dianilinopyrimidine (4c) | HepG2 (Liver Cancer) | 2.21 | [1] |
| Thiazolo[3,2-c]pyrimidine-5-thione | CDK-1 | 5 |
Modulation of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is another critical regulator of cellular processes such as inflammation and apoptosis. Small molecule inhibitors targeting JNKs are of significant interest for the treatment of various inflammatory disorders and neurodegenerative diseases. The 2-(methylthio)pyrimidine scaffold has been utilized in the development of potent JNK inhibitors.
Experimental Workflow: From Scaffold to Lead Candidate
The development of novel drug candidates from the this compound scaffold typically follows a well-defined workflow, encompassing chemical synthesis, in vitro screening, and further biological evaluation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Recombinant kinase (e.g., EGFR, JNK)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
In a 96-well or 384-well plate, add the kinase enzyme, the kinase-specific substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which correlates with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability (MTT) Assay
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Conclusion and Future Directions
This compound has firmly established itself as a privileged scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance. Future research will likely focus on exploring novel substitutions on the pyrimidine core to enhance potency, selectivity, and pharmacokinetic properties. The continued application of this versatile building block promises to fuel the discovery of next-generation therapeutics for a wide range of human diseases.
References
Preliminary Biological Evaluation of 2-Thiosubstituted Pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological evaluation of 2-thiosubstituted pyrimidines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines their therapeutic potential, summarizes key quantitative data from various biological assays, provides detailed experimental methodologies, and visualizes relevant signaling pathways.
Introduction to 2-Thiosubstituted Pyrimidines
Pyrimidine, a fundamental heterocyclic aromatic compound, is a core structure in numerous biologically important molecules, including nucleic acids and various therapeutic agents. The introduction of a sulfur-containing substituent at the 2-position of the pyrimidine ring has been shown to modulate the biological activity of the parent molecule, leading to a wide spectrum of pharmacological effects. These derivatives have demonstrated promising results as anticancer, anti-inflammatory, and antimicrobial agents, making them attractive candidates for further drug development.[1][2][3]
Data Presentation: Biological Activities
The biological activities of various 2-thiosubstituted pyrimidine derivatives are summarized below. The data is compiled from in vitro and in vivo studies and presented in tabular format for ease of comparison.
Anticancer Activity
2-Thiosubstituted pyrimidines have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 3b | NCI-60 Panel | Not specified, but most active | [4] |
| 10a | HCT-116 (Colon) | 10.72 | [5] |
| HepG-2 (Liver) | 18.95 | [5] | |
| 3b, 3g | HepG2, MCF-7 | More potent than 5-FU | [6] |
| 9d, 9f, 9n, 9p | K-562 | 0.77–1.74 | [6] |
| 5b | SNB-19 (Glioblastoma) | 5.00 µg/mL | [7] |
| C-32 (Melanoma) | 7.58 µg/mL | [7] | |
| 2a, 2d, 2g | A-431 | Inhibitory activity | |
| 11c | HIV-1 in MT-4 cells | 0.32 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been demonstrated in preclinical models, with activity often compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound ID | Assay | Dose | Inhibition (%) | Reference |
| 17 | Carrageenan-induced paw edema | 100 mg/kg p.o. | 37.4 | [9] |
| 4c | Carrageenan-induced paw edema | Not specified | 35% (1h), 36% (2h), 42% (3h) | [10] |
| 4f, 4a, 4i, 4e | Carrageenan-induced paw edema | Not specified | 61-71% (after 4h) | [10] |
Antimicrobial Activity
Several 2-thiosubstituted pyrimidine derivatives have been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
| Compound ID/Series | Microorganism(s) | MIC (µM/ml or Zone of Inhibition) | Reference |
| 2 | E. coli | 0.91 | [11] |
| 5 | B. subtilis | 0.96 | [11] |
| 10 | S. enterica | 1.55 | [11] |
| 12 | S. aureus | 0.87 | [11] |
| M1-25 | K. pneumoniae, P. aeruginosa | Zone of inhibition: 15-30 mm | [12] |
| 5b, 5d, 5e | S. aureus, B. subtilis | Significant activity | [13] |
| 5c, 5g | Penicillium chrysogenum | Potent antifungal activity | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 2-thiosubstituted pyrimidines are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-thiosubstituted pyrimidine derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[2][12][13][18][19]
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[12][13]
-
Procedure:
-
Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley).
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[12][13]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each compound-treated group compared to the control group.
-
In Vitro Kinase Inhibition Assays
Many 2-thiosubstituted pyrimidines exert their effects by inhibiting specific protein kinases involved in cell signaling pathways.
-
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, which involves the transfer of a phosphate group from ATP to a substrate.
-
General Procedure:
-
Reagents: Recombinant human kinase (e.g., CDK-1, GSK-3, VEGFR-2), a specific substrate, ATP, and a suitable kinase buffer.[3][6][7][10][20][21][22][23][24]
-
Reaction Setup: In a microplate, combine the kinase, the test compound at various concentrations, and the substrate in the kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™, fluorescence, or ELISA).[4][6][7][8][9][10][20][22][23][25][26]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using methods like the disk diffusion or broth dilution method.
-
Principle: These methods assess the ability of a compound to inhibit the growth of or kill microorganisms.
-
Procedure (Broth Dilution Method for MIC):
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[27][28]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a simplified signaling pathway relevant to the biological evaluation of 2-thiosubstituted pyrimidines.
In Vitro Cytotoxicity (MTT) Assay Workflow.
Carrageenan-Induced Paw Edema Assay Workflow.
Simplified Kinase Inhibition Signaling Pathway.
Conclusion
The preliminary biological evaluation of 2-thiosubstituted pyrimidines reveals a class of compounds with significant therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The data presented in this guide underscore the importance of the 2-thio substituent in conferring potent biological activity. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and structure-activity relationship (SAR) studies. The visualized workflows and signaling pathways offer a clear conceptual framework for understanding the evaluation process and the potential mechanisms of action of these promising compounds. Further research is warranted to optimize the lead compounds and to fully elucidate their pharmacological profiles for potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. VEGFR2 inhibition assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. promega.com [promega.com]
- 27. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Silico Prediction of Biological Activity for Thiopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the computational methodologies used to predict the biological activity of thiopyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. By leveraging in silico techniques, researchers can accelerate the drug discovery process, reduce costs, and refine the selection of candidates for experimental validation.[1][2]
Introduction to Thiopyrimidines and In Silico Drug Discovery
Thiopyrimidine derivatives are a versatile class of compounds known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The core thiopyrimidine scaffold can be readily modified, making it an attractive starting point for the development of novel therapeutics, particularly kinase inhibitors for cancer treatment.[3][5]
In silico drug discovery utilizes computational methods to analyze, model, and predict the interaction of chemical compounds with biological targets.[6][7] These techniques range from predicting the activity of a molecule based on its structure to simulating its binding within a protein's active site.[6] For thiopyrimidines, these methods are instrumental in identifying promising derivatives and understanding their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.
Core In Silico Methodologies
Several computational techniques are central to the prediction of biological activity for thiopyrimidine derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a statistical approach used to establish a relationship between the chemical structures of a series of compounds and their biological activities.[8] By analyzing how variations in molecular properties (descriptors) affect a compound's potency, QSAR models can predict the activity of unsynthesized analogs.[8][9]
For thiopyrimidine derivatives, 3D-QSAR studies have been successfully employed to create models with high predictive power, guiding the synthesis of novel compounds with enhanced anticancer and antimicrobial activities.[9][10] These models have demonstrated a strong correlation between predicted and observed pIC50 values, indicating their accuracy.[9]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[11] It is widely used to understand the binding mode of thiopyrimidine derivatives within the active sites of therapeutic targets like kinases and enzymes.[11][12]
Docking studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the thiopyrimidine ligand and amino acid residues in the target's binding pocket.[12][13] For example, docking of thiopyrimidine-5-carbonitrile derivatives into the thymidylate synthase enzyme has helped to rationalize their cytotoxic activity.[12] The results, often expressed as a binding energy or docking score, are used to rank potential drug candidates.[11][12]
Pharmacophore Modeling
A pharmacophore model defines the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target.[6][14]
For thiopyrimidine analogs, pharmacophore models are developed based on a set of active compounds to identify the key features responsible for their inhibitory activity against targets like VEGFR-2 or BCR-ABL tyrosine kinase.[15][16] These models serve as 3D search queries for virtual screening of large compound libraries to identify novel hits with the desired activity.[6]
Workflow for In Silico Prediction and Experimental Validation
The process of discovering and validating novel thiopyrimidine drug candidates follows a structured workflow that integrates computational and experimental approaches.
This workflow begins with computational methods to screen and prioritize thiopyrimidine derivatives.[1] The most promising candidates are then synthesized and subjected to experimental validation. The results from these experiments provide valuable data that can be fed back into the computational models to refine future predictions.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various thiopyrimidine derivatives against different cancer cell lines. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 1: Cytotoxic Activity (IC50) of Thiopyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Target/Notes | Reference |
|---|---|---|---|---|
| 4a | HepG2 | 13.18 | Thymidylate Synthase Inhibitor | [12] |
| 9d | K-562 | 0.77 | Thiopyrimidine-chalcone hybrid | [17] |
| 9a | MCF-7 | 3.56 | Thiopyrimidine-chalcone hybrid | [17] |
| 20 | HCT116 | 0.11 - 0.49 | Induces G2/M phase arrest | [9] |
| 3b | C32 (Melanoma) | 24.4 | Thiazolo[4,5-d]pyrimidine | [18] |
| 3b | A375 (Melanoma) | 25.4 | Thiazolo[4,5-d]pyrimidine | [18] |
| 4i | MCF-7 | 0.33 | Induces apoptosis via ROS | [19] |
| 4i | HeLa | 0.52 | Induces apoptosis via ROS | [19] |
| 9a (Thieno) | A549 | 11.30 | PI3Kα Inhibitor | [20] |
| 17f (Thieno) | HCT-116 | 2.80 | VEGFR-2 Inhibitor | [21] |
| 17f (Thieno) | HepG2 | 4.10 | VEGFR-2 Inhibitor |[21] |
Table 2: Kinase Inhibitory Activity of Thienopyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
|---|---|---|---|
| 5 (Thieno) | FLT3 | 32.435 | [22] |
| 9a (Thieno) | PI3Kα | 9.47 | [20] |
| 17f (Thieno) | VEGFR-2 | 0.23 |[21] |
Signaling Pathways
Thiopyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
EGFR Signaling Pathway
Activation of EGFR by ligands like EGF triggers a cascade of downstream signaling events, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell proliferation and inhibit apoptosis.[23][24][25] Thiopyrimidine-based kinase inhibitors can block the ATP binding site of EGFR, preventing its activation and halting these downstream signals.
References
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Impact of In Silico Modelling: Drug Development and Clinical Research - PharmaFeatures [pharmafeatures.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is in silico drug discovery? [synapse.patsnap.com]
- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Promising Thiopyrimidine-Based Anti-cancer and Antimicrobial Agents: Synthesis and QSAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR, Antimicrobial, and Antiproliferative Study of (R/ S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. japsonline.com [japsonline.com]
- 13. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article | Semantic Scholar [semanticscholar.org]
- 16. BCR-ABL tyrosine kinase inhibitor pharmacophore model derived from a series of phenylaminopyrimidine-based (PAP) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | MDPI [mdpi.com]
- 21. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. aacrjournals.org [aacrjournals.org]
A Comprehensive Review of 2-Thio-Containing Pyrimidines: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in medicinal chemistry. The introduction of a sulfur atom at the 2-position of the pyrimidine ring gives rise to 2-thio-containing pyrimidines, a class of compounds that has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive literature review of 2-thio-containing pyrimidines, focusing on their synthesis, a wide array of biological applications, and the structure-activity relationships that govern their therapeutic potential.
Synthesis of 2-Thio-Containing Pyrimidines
The synthesis of the 2-thiopyrimidine core and its derivatives is versatile, with several established methods. The most common approaches involve cyclization reactions.[1] One-pot reactions are often employed for efficiency. For instance, various 2-thiopyrimidine derivatives can be synthesized by reacting functionalized amines with 4-isothiocyanato-4-methyl-2-pentanone or 3-isothiocyanatobutanal.[2] Another prevalent method is the condensation of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base.[3] Modifications to the core structure, such as the introduction of sulfonamide groups, can be achieved by reacting 2-thiouracil with chlorosulfonic acid, followed by reaction with various amines.[4]
Furthermore, multicomponent reactions, such as the Biginelli reaction, provide a straightforward route to dihydropyrimidinones and their thio-analogs. These reactions typically involve an aldehyde, a β-ketoester, and urea or thiourea.[5] The resulting compounds can be further modified; for example, S-alkylation of the pyrimidine thione is a common strategy to introduce diverse substituents.[3]
Biological Activities and Therapeutic Applications
2-Thio-containing pyrimidines exhibit a remarkable spectrum of biological activities, making them promising candidates for drug development in various therapeutic areas.[1][6] These activities are often attributed to the 2-thiopyrimidine moiety, which plays a crucial role in the biological action of these compounds.[6]
Anticancer Activity
A significant body of research has focused on the anticancer potential of 2-thiopyrimidine derivatives. These compounds have shown efficacy against a range of cancer cell lines, including breast, colon, liver, and leukemia.[6][7][8] Several mechanisms of action have been elucidated. For instance, some 2-thiopyrimidine/chalcone hybrids have been shown to inhibit STAT3 and STAT5a, key proteins in cancer cell signaling pathways.[6] Others act as inhibitors of Cyclin-Dependent Kinase 2A (CDK2A), leading to cell cycle arrest.[7] Thieno[2,3-d]pyrimidine derivatives, a class of fused 2-thiopyrimidines, have also demonstrated potent anti-breast cancer activity.[9]
Antimicrobial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 2-Thio-containing pyrimidines have emerged as a promising class of antimicrobial and antifungal agents.[3][10] Derivatives have shown good sensitivity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[10] The introduction of a benzyl group at the 2-thio position has been shown to enhance antibacterial activity.[10] Furthermore, certain pyrimidin-2-ol/thiol/amine analogues have displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[11]
Antiviral Activity
The antiviral properties of 2-thiopyrimidines have also been explored.[10] Specifically, 2'-deoxy-4'-thiopyrimidine nucleosides have been synthesized and evaluated as potential antiviral agents.[12] Several of these analogues have demonstrated high activity against herpes simplex virus type-1 (HSV-1) and varicella-zoster virus (VZV) in vitro with no significant cytotoxicity.[12]
Anti-inflammatory and Analgesic Activity
Certain 2-thiopyrimidine derivatives have exhibited significant anti-inflammatory and analgesic properties.[2] For example, 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione has shown good anti-inflammatory and analgesic activity in preclinical models.[2] The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to suppress the expression of inflammatory mediators like iNOS and COX-2.[13]
Other Biological Activities
Beyond the major areas mentioned above, 2-thio-containing pyrimidines have been investigated for a range of other biological activities, including:
-
Platelet Aggregation Inhibition : Some 6-amino-2-thio-3H-pyrimidin-4-one derivatives have shown the ability to inhibit ADP-induced platelet aggregation.[14]
-
Enzyme Inhibition : Derivatives have been identified as inhibitors of various enzymes, including protein kinases like CDK-5 and GSK-3.[2]
-
Antithyroid Activity : 6-methyl-2-thiouracil is a known antithyroid drug used to treat hyperthyroidism.[4]
Structure-Activity Relationship (SAR)
The biological activity of 2-thiopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the 2-thio group. For instance, in a series of antibacterial 2-(benzylthio)pyrimidines, the presence of a nitro group on the benzyl ring enhanced activity against S. aureus.[10] In the context of antimicrobial activity, the presence of electron-withdrawing groups on the benzylidene portion of pyrimidine derivatives has been shown to improve their potential.[11] For anticancer thieno[2,3-d]pyrimidine derivatives, the nature of the substituent at the 3-position significantly influences their potency against breast cancer cells.[9] These structure-activity relationship studies are crucial for the rational design of more potent and selective therapeutic agents.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature, providing a comparative overview of the biological activities of various 2-thio-containing pyrimidine derivatives.
Table 1: Anticancer Activity of 2-Thio-Containing Pyrimidines
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| 2-Thiopyrimidine/chalcone hybrids | K-562 (Leukemia) | 0.77–1.74 µM | [8] |
| 2-Thiopyrimidine/chalcone hybrids | MCF-7 (Breast) | 1.37–3.56 µM | [8] |
| 2-Thiouracil-5-sulfonamide derivatives | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast), HepG2 (Liver) | Promising activity | [7] |
| Thieno[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 22.12 - 29.22 µM | [9] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 µM | [17] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 µM | [17] |
Table 2: Antimicrobial Activity of 2-Thio-Containing Pyrimidines
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 2-(Benzylthio)pyrimidine derivative (6c) | S. aureus | 125 µg/mL | [10] |
| 2-(Benzimidazolylmethylthio)pyrimidine derivative (6m) | S. aureus, E. coli | 500 µg/mL | [10] |
| Pyrimidin-2-thiol derivative (5) | B. subtilis | 0.96 µM/mL | [11] |
| Pyrimidin-2-thiol derivative (2) | E. coli | 0.91 µM/mL | [11] |
| Pyrimidin-2-amine derivative (10) | P. aeruginosa | 0.77 µM/mL | [11] |
| Pyrimidin-2-amine derivative (11) | A. niger | 1.68 µM/mL | [11] |
Table 3: Antiviral Activity of 2'-Deoxy-4'-thiopyrimidine Nucleosides
| Compound | Virus | Activity (IC50) | Reference |
| 2'-Deoxy-5-ethyl-4'-thiouridine | HSV-1, HSV-2, VZV | Significant activity | [12] |
| 2'-Deoxy-5-propyl-4'-thiouridine | HSV-1, VZV | Highly active | [12] |
| 2'-Deoxy-5-isopropyl-4'-thiouridine | HSV-1, VZV | Highly active | [12] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
General Synthesis of 4,6-Diaryl-2-alkylthiopyrimidines[3]
-
Synthesis of Chalcones : Aromatic or heteroaromatic methyl ketones are condensed with aromatic or heteroaromatic aldehydes in a dilute ethanolic sodium hydroxide solution at room temperature.
-
Synthesis of Pyrimidine Thiones : The resulting chalcones are reacted with thiourea and sodium hydroxide in ethanol to produce the corresponding thiopyrimidines.
-
S-alkylation : The pyrimidine thiones are then S-alkylated to yield the final 4,6-diaryl-2-alkylthiopyrimidine derivatives.
Synthesis of 2-Thiouracil-5-sulfonamide Derivatives[4]
-
Chlorosulfonation : 2-Thiouracil is reacted with chlorosulfonic acid at 120 °C to produce 2-thiouracil-5-sulfonyl chloride.
-
Sulfonamide Formation : The sulfonyl chloride is then reacted with various aromatic and heterocyclic amines to yield the desired 2-thiouracil-5-sulfonamide derivatives.
In Vitro Anticancer Activity Assay (MCF-7 cells)[9]
-
Cell Culture : Human breast cancer cells (MCF-7) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment : Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. Doxorubicin is used as a reference drug.
-
Viability Assay : After a specified incubation period (e.g., 48 hours), cell viability is determined using a suitable method, such as the MTT assay.
-
IC50 Determination : The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.
In Vitro Antibacterial Activity Assay (MIC Determination)[10]
-
Bacterial Strains : Multidrug-resistant strains of E. coli and S. aureus are used.
-
Broth Microdilution Method : The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates.
-
Inoculation and Incubation : A standardized bacterial inoculum is added to wells containing serial dilutions of the test compounds. The plates are incubated under appropriate conditions.
-
MIC Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex relationships and processes.
Caption: General experimental workflow for the synthesis and biological evaluation of 2-thiopyrimidine derivatives.
Caption: Simplified signaling pathways inhibited by anticancer 2-thiopyrimidine derivatives.
Conclusion
2-Thio-containing pyrimidines represent a versatile and highly valuable scaffold in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide variety of substituents have led to the discovery of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The quantitative data and structure-activity relationships discussed in this review underscore the therapeutic potential of this class of compounds. Future research should continue to explore novel synthetic methodologies, investigate mechanisms of action in greater detail, and optimize the lead compounds to develop new and effective therapeutic agents for a range of diseases. The continued exploration of the chemical space around the 2-thiopyrimidine core promises to yield even more potent and selective drug candidates.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 11. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anti-herpes virus activity of 2'-deoxy-4'-thiopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
2-(Methylthio)pyrimidin-4-ol as a competitive inhibitor of Nitric Oxide Synthase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide synthases are a family of three distinct isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). All three isoforms catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline. While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is calcium-independent and its expression is induced by inflammatory stimuli, leading to the production of large amounts of NO.
The overproduction of NO by iNOS is associated with the pathophysiology of inflammatory diseases, septic shock, and some cancers. Conversely, dysregulation of nNOS and eNOS can contribute to neurodegenerative disorders and cardiovascular diseases, respectively. Therefore, the development of isoform-selective NOS inhibitors is a significant area of research in drug discovery.
Competitive inhibitors, such as 2-(Methylthio)pyrimidin-4-ol, typically function by binding to the active site of the enzyme, thereby preventing the substrate (L-arginine) from binding and inhibiting the production of NO.
Quantitative Data on Structurally Similar NOS Inhibitors
While specific IC50 or Ki values for this compound are not available in the reviewed literature, a study on novel 2,4-disubstituted pyrimidines as potent and selective nNOS inhibitors provides valuable insights into the potential of this structural class. The following table summarizes the inhibitory constants (Ki) of these related compounds against different NOS isoforms. It is crucial to note that this data is presented for contextual understanding and does not represent the inhibitory activity of this compound itself.
| Compound | nNOS (rat) Ki (μM) | eNOS (bovine) Ki (μM) | iNOS (murine) Ki (μM) |
| Compound A | 0.12 | >100 | 15.2 |
| Compound B | 0.045 | 12.5 | 3.8 |
| Compound C | 0.028 | 6.7 | 1.9 |
Data adapted from a study on 2,4-disubstituted pyrimidine derivatives. The specific structures of Compounds A, B, and C are detailed in the original research publication and are presented here to illustrate the potential for potent and selective inhibition within this chemical class.
Experimental Protocols
In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)
This protocol describes a general method for determining the inhibitory effect of a compound, such as this compound, on the activity of purified NOS enzymes. The assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, using the Griess reagent.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl2) (for nNOS and eNOS)
-
EGTA (for iNOS control)
-
HEPES buffer (pH 7.4)
-
This compound (test inhibitor)
-
L-NMMA (N-monomethyl-L-arginine) or other known NOS inhibitor (positive control)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride in water
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test inhibitor and positive control at various concentrations by diluting the stock solution in HEPES buffer.
-
Prepare a reaction mixture containing L-arginine, NADPH, BH4, and (for nNOS/eNOS) Calmodulin and CaCl2 in HEPES buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Blank wells: Buffer only.
-
Control wells (No inhibitor): Reaction mixture and buffer (with the same final solvent concentration as the inhibitor wells).
-
Inhibitor wells: Reaction mixture and the desired concentration of this compound.
-
Positive control wells: Reaction mixture and the desired concentration of the known NOS inhibitor.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified NOS enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Reaction):
-
Stop the enzyme reaction by adding a suitable reagent (e.g., by disrupting the enzyme).
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature. A purple color will develop in the presence of nitrite.
-
-
Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of NOS inhibition for each concentration of the test compound compared to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway of Nitric Oxide
Caption: Nitric Oxide signaling pathway leading to smooth muscle relaxation.
Experimental Workflow for NOS Inhibitor Screening
Caption: General workflow for screening NOS inhibitors using the Griess assay.
Conclusion
This compound represents a promising scaffold for the development of nitric oxide synthase inhibitors. Although direct quantitative data on its inhibitory potency is currently limited in the public domain, the activity of structurally related pyrimidine derivatives suggests that this compound class can exhibit potent and selective inhibition of NOS isoforms. The provided experimental protocol for the Griess assay offers a robust method for characterizing the inhibitory activity of this compound and similar compounds. The visualization of the nitric oxide signaling pathway and the experimental workflow provides a clear conceptual framework for researchers in this field. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
In-Depth Technical Guide to the Safe Handling, Storage, and Use of 2-(Methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2-(Methylthio)pyrimidin-4-ol (CAS No: 5751-20-2). The following sections detail the chemical and physical properties, safety hazards, handling and emergency procedures, and storage and disposal protocols for this compound. This document is intended to be a key resource for laboratory personnel to ensure a safe working environment and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a sulfur-containing heterocyclic compound. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H6N2OS | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 200.0 to 204.0 °C | [1] |
| Boiling Point | 301.2 °C at 760 mmHg | [1] |
| Flash Point | 136 °C | [1] |
| Density | 1.35 g/cm³ | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Vapor Pressure | 0.000597 mmHg at 25°C | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, along with recommended personal protective equipment (PPE).
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. |
| Skin irritation (Category 2) | GHS07 | H315: Causes skin irritation. |
| Serious eye damage (Category 1) | GHS05 | H318: Causes serious eye damage. |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | GHS07 | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. |
Experimental Protocols
General Handling of Solid this compound
The following workflow outlines the standard procedure for handling this compound powder in a laboratory setting.
Methodology:
-
Preparation: Before handling the compound, ensure all necessary personal protective equipment is worn. Prepare the work area within a certified chemical fume hood to minimize inhalation exposure.
-
Handling: Retrieve the container of this compound from its designated storage location. Carefully weigh the desired amount of the solid using a tared weigh boat or weighing paper. Transfer the weighed solid to the reaction vessel.
-
Cleanup and Disposal: After the transfer is complete, decontaminate all surfaces that may have come into contact with the chemical. Dispose of any contaminated materials, such as weigh boats and gloves, in a clearly labeled hazardous waste container. Securely close the stock container and return it to its proper storage location. Finally, remove and appropriately dispose of all PPE.
Stability Testing Protocol (Forced Degradation)
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Maintain the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At appropriate time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.
-
-
Photostability:
-
Expose a known amount of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.
-
Storage and Handling
Proper storage of this compound is crucial for maintaining its stability and ensuring laboratory safety.
Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Some suppliers recommend room temperature, while others suggest 2-8°C for long-term storage.[2][3] |
| Atmosphere | Store in a tightly sealed container to protect from moisture and air. |
| Light | Protect from light. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. |
Storage Decision Tree
The following diagram provides a decision-making process for the appropriate storage of this compound.
Chemical Incompatibility
This compound, as a thiopyrimidine derivative, may be incompatible with a variety of common laboratory reagents. The following diagram illustrates potential chemical incompatibilities.
Emergency Procedures
First Aid Measures
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Following eye contact: Rinse with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately.
-
If swallowed: Rinse mouth. Get medical help. Do not induce vomiting.
Spill and Leak Procedures
-
Personal precautions: Use proper personal protective equipment as indicated in Section 2.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste from residues / unused products: Dispose of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated packaging: Dispose of as unused product.
This guide is intended to provide a comprehensive overview of the safe handling, storage, and disposal of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(Methylthio)pyrimidin-4-ol, a key intermediate in the development of various therapeutic agents, starting from the readily available precursor, 2-thiouracil. The primary synthetic route involves the S-methylation of 2-thiouracil.
Reaction Scheme
The synthesis proceeds via the selective methylation of the sulfur atom in 2-thiouracil using a methylating agent, such as methyl iodide, in the presence of a base. The reaction is typically carried out in an aqueous or alcoholic solvent.
Experimental Protocols
Two effective protocols for the synthesis of this compound are detailed below.
Protocol 1
This protocol is a high-yield method for the synthesis of this compound.
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Vacuum filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 33.3 g (0.26 mol) of 2-thiouracil in a solution of 20.8 g of sodium hydroxide in 183 mL of water.[1]
-
Cool the resulting mixture in an ice bath until the internal temperature reaches 0°C.[1]
-
Slowly add 18.5 mL (0.29 mol) of methyl iodide to the cooled solution with continuous stirring.[1]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.[1]
-
After the stirring period, cool the pale yellow solution to 0°C in an ice bath.[1]
-
Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.[1]
-
Collect the white precipitate by vacuum filtration.[1]
-
Wash the collected solid with cold water (3 x 150 mL).[1]
-
Dry the product to obtain this compound as a white powder.[1]
Expected Yield: 37.4 g (98%)[1]
Protocol 2
This protocol offers an alternative set of reagent quantities for the same transformation.
Materials:
-
2-Thiouracil (referred to as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Iodomethane (Methyl iodide, CH₃I)
-
Acetic acid
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To an aqueous solution of 23 g of sodium hydroxide in 200 mL of water, add 37 g of 2-thiouracil.[2]
-
Add 20 mL of iodomethane to the mixture.[2]
-
Stir the reaction mixture overnight at room temperature.[2]
-
To the reaction mixture, add 17 mL of acetic acid to precipitate the product.[2]
-
Collect the precipitate by filtration.
-
Wash the collected solid with ice water.[2]
-
Dry the residue to yield the final product.[2]
Expected Yield: 28 g
Quantitative Data Summary
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-Thiouracil | 2-Thiouracil |
| Amount of 2-Thiouracil | 33.3 g (0.26 mol)[1] | 37 g[2] |
| Base | Sodium Hydroxide | Sodium Hydroxide |
| Amount of Base | 20.8 g in 183 mL water[1] | 23 g in 200 mL water[2] |
| Methylating Agent | Methyl Iodide | Iodomethane |
| Amount of Methylating Agent | 18.5 mL (0.29 mol)[1] | 20 mL[2] |
| Reaction Time | 16 hours[1] | Overnight[2] |
| Reaction Temperature | 0°C to Room Temperature[1] | Room Temperature[2] |
| Work-up | Acidification with Acetic Acid[1] | Acidification with Acetic Acid[2] |
| Product Yield | 37.4 g (98%)[1] | 28 g |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of novel small molecule kinase inhibitors. The protocols outlined are designed to be adaptable for a variety of kinase targets and chemical scaffolds, offering a foundational framework for drug discovery and development in this critical therapeutic area.
Introduction
Protein kinases are a large family of enzymes that play a crucial role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with a growing number of FDA-approved drugs demonstrating significant clinical benefit.[2][4]
The development of novel kinase inhibitors is a multi-step process that begins with the design and synthesis of new chemical entities.[5] This is followed by rigorous in vitro and in-cellulo characterization to determine their potency, selectivity, and mechanism of action. This guide details the experimental protocols for these critical stages of kinase inhibitor discovery.
I. Synthesis of a Novel Kinase Inhibitor: A Model Protocol
This section describes a generalizable, multi-step synthesis of a hypothetical novel kinase inhibitor, "Compound X," based on established synthetic methodologies for creating heterocyclic compounds often found in kinase inhibitors.[6]
Reaction Scheme:
A representative synthetic scheme is presented below. This can be adapted based on the desired core scaffold and functional groups.
Caption: A generalized workflow for the synthesis of a novel kinase inhibitor.
Materials:
-
Starting Material A (e.g., 4-bromo-2-fluoroaniline)
-
Starting Material B (e.g., 3-methoxybenzoyl chloride)
-
Reagent 1 (e.g., Pyridine)
-
Reagent 2 (e.g., Palladium catalyst, ligand, base for cross-coupling)
-
Reagent 3 (e.g., N-Boc-piperazine)
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (silica gel for column chromatography)
-
Analytical instruments (TLC, LC-MS, NMR)
Protocol:
Step 1: Amide Formation (Synthesis of Intermediate 1)
-
Dissolve Starting Material A (1.0 eq) in DCM in a round-bottom flask.
-
Add Reagent 1 (e.g., Pyridine, 1.2 eq) to the solution.
-
Slowly add Starting Material B (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.
Step 2: Cyclization (Synthesis of Intermediate 2)
-
Combine Intermediate 1 (1.0 eq) with a suitable cyclizing agent in a flask. The choice of agent depends on the desired heterocyclic core.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform a suitable work-up (e.g., precipitation, extraction).
-
Purify the crude product by recrystallization or column chromatography to yield Intermediate 2.
Step 3: Functionalization (Synthesis of Final Compound X)
-
In a reaction vessel, dissolve Intermediate 2 (1.0 eq) in a suitable solvent (e.g., Dioxane).
-
Add Reagent 3 (e.g., N-Boc-piperazine, 1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Degas the mixture with nitrogen or argon and heat to 100 °C for 8-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the final product by column chromatography.
-
Characterize the final compound by NMR and Mass Spectrometry to confirm its structure and purity.
II. Characterization of Novel Kinase Inhibitors
Once synthesized and purified, the novel inhibitor must be characterized to determine its biological activity.
A. Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory effect of the compound on the target kinase.[7]
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Novel inhibitor (Compound X)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (optimized for the target kinase)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare a serial dilution of the novel inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, inhibitor dilutions, and the kinase. Include controls for 100% activity (no inhibitor) and background (no kinase).
-
Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Biochemical Potency of Novel Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Compound X | Kinase A | 15.2 |
| Compound Y | Kinase A | 89.5 |
| Compound Z | Kinase A | 5.8 |
| Staurosporine (Control) | Kinase A | 2.1 |
B. Cell-Based Assays
Cell-based assays are crucial for evaluating the inhibitor's activity in a more physiologically relevant context.[7][8]
Protocol 2: Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of the inhibitor to the target kinase within living cells.
Materials:
-
Cell line engineered to express the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Novel inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
Luminescent plate reader
Methodology:
-
Seed the engineered cells in the assay plates and incubate overnight.
-
Prepare serial dilutions of the novel inhibitor.
-
Treat the cells with the inhibitor dilutions and incubate for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ tracer to all wells.
-
Read the BRET signal on a plate reader.
-
Calculate the cellular IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Data Presentation: Cellular Target Engagement of Novel Kinase Inhibitors
| Compound ID | Target Kinase | Cellular IC50 (nM) |
| Compound X | Kinase A | 120.7 |
| Compound Y | Kinase A | >1000 |
| Compound Z | Kinase A | 45.3 |
Protocol 3: Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Cell culture medium and supplements
-
Novel inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates
-
Luminescent plate reader
Methodology:
-
Seed the cells in the multiwell plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the novel inhibitor.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation: Anti-proliferative Activity of Novel Kinase Inhibitors
| Compound ID | Cell Line | GI50 (µM) |
| Compound X | Cell Line A | 0.25 |
| Compound Y | Cell Line A | 5.6 |
| Compound Z | Cell Line A | 0.08 |
III. Signaling Pathway Analysis
Understanding the impact of a novel inhibitor on the relevant signaling pathway is crucial for elucidating its mechanism of action.[3][9]
Caption: A simplified diagram of the MAPK and PI3K/AKT signaling pathways.
Protocol 4: Western Blotting for Phospho-protein Levels
This technique is used to measure the phosphorylation state of downstream substrates of the target kinase, providing a direct readout of the inhibitor's activity in cells.
Materials:
-
Cancer cell line
-
Novel inhibitor
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target and downstream proteins)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the novel inhibitor at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Conclusion
The protocols and application notes presented here provide a robust framework for the synthesis and comprehensive evaluation of novel kinase inhibitors. By following these detailed methodologies, researchers can effectively identify and characterize promising lead compounds for further development in the quest for new and improved targeted therapies.
References
- 1. Kinases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmaceuticals | Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors [mdpi.com]
- 5. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes: 2-(Methylthio)pyrimidin-4-ol as a Versatile Intermediate in Drug Discovery
Applications of 2-(Methylthio)pyrimidin-4-ol in Medicinal Chemistry: A Detailed Overview for Researchers
Introduction: 2-(Methylthio)pyrimidin-4-ol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a pyrimidine core substituted with a reactive methylthio group and a hydroxyl group, allows for diverse functionalization, making it a valuable scaffold in drug discovery and medicinal chemistry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of this compound and its derivatives.
Application Notes
The pyrimidine nucleus is a fundamental component of various endogenous molecules, including nucleic acids, and is a privileged scaffold in medicinal chemistry. The introduction of a methylthio group at the 2-position of the pyrimidin-4-ol core provides a key handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: A primary application of this scaffold is in the development of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-(methylthio)pyrimidine core can be elaborated to target the ATP-binding site of various kinases.
-
Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties.[2][3] Compounds derived from this compound have been investigated for their ability to inhibit the proliferation of various cancer cell lines. These compounds often exert their effects through the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway.
-
Antiviral Activity: The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design. Derivatives of this compound have been explored for their potential to inhibit viral replication, including that of HIV.[1]
-
Analgesic and Anti-inflammatory Effects: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown promising analgesic and anti-inflammatory activities.[2]
-
Enzyme Inhibition: Derivatives of 2-(alkylthio)pyrimidin-4-one have been identified as potent and selective inhibitors of enzymes such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which is a target for the treatment of atherosclerosis and Alzheimer's disease.[4][5]
Quantitative Data Summary
The following table summarizes the biological activity of selected derivatives of 2-(alkylthio)pyrimidin-4-one as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).
| Compound ID | R Group (Substitution on thioether) | Lp-PLA2 IC50 (nM) |
| Example 1 | 4-CF3-Ph-CH2- | 10 |
| Example 2 | 4-Ph-Ph-CH2- | 3 |
| Example 3 | 3,4-di-Cl-Ph-CH2- | 5 |
| Example 4 | 4-tBu-Ph-CH2- | 2 |
Note: The data presented is a representative sample from the cited literature. For a comprehensive understanding, please refer to the original publications.
Key Signaling Pathway: PI3K/Akt/mTOR
Derivatives of this compound are frequently designed to target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Water
-
Ice
Procedure:
-
Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Cool the resulting solution to 0°C and acidify with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Dry the product to obtain this compound.
Protocol 2: General Procedure for the Synthesis of 2-(Alkylthio)pyrimidin-4-one Derivatives
This protocol outlines a general method for the derivatization of the 2-thio position.
Materials:
-
2-Mercaptopyrimidine derivative
-
Appropriate alkyl or benzyl halide (e.g., substituted benzyl bromide)
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., water, methanol, or ethanol)
Procedure:
-
Dissolve the 2-mercaptopyrimidine in a suitable solvent (e.g., aqueous ethanol).
-
Add a base such as potassium hydroxide to the solution.
-
Add the desired alkyl or benzyl halide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(alkylthio)pyrimidin-4-one derivative.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Disclaimer: The provided protocols are general guidelines. Researchers should optimize the conditions based on their specific compounds and experimental setup. Always follow appropriate laboratory safety procedures.
References
- 1. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Alkylthio)pyrimidin-4-ones as novel, reversible inhibitors of lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biginelli Three-Component Reaction in Pyrimidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone in heterocyclic chemistry for the generation of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2] This multicomponent reaction offers an efficient and atom-economical approach to constructing complex pyrimidine scaffolds, which are prevalent in a wide array of pharmacologically active compounds.[1][3] DHPMs have demonstrated a broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties, making them valuable targets in drug discovery and development.[1][4]
This document provides a detailed protocol for the Biginelli reaction, encompassing both classical and modern methodologies, and presents quantitative data to aid in reaction optimization.
Reaction Principle and Scope
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate), and urea or thiourea.[2][5][6] The reaction is known for its operational simplicity and the ability to generate molecular diversity by varying the three core components.[7][8]
The scope of the Biginelli reaction has been significantly expanded since its discovery in 1893.[2][7] A wide variety of aromatic, aliphatic, and heterocyclic aldehydes can be employed.[7] Similarly, the β-dicarbonyl component is not limited to ethyl acetoacetate; other β-ketoesters, β-diketones, and acetoacetamides are also viable substrates.[7] Furthermore, substituted ureas and thioureas can be used to introduce additional points of diversity into the final pyrimidine structure.[7]
Reaction Mechanism
The generally accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions. The initial and rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][9][10] This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. The final step involves cyclization via the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone product.[2][5][10]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize various catalytic systems and reaction conditions for the Biginelli synthesis of pyrimidine derivatives, providing a comparative look at their efficiency.
Table 1: Catalyst and Condition Comparison for the Synthesis of Dihydropyrimidinones (DHPMs)
| Catalyst | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Solvent | Conditions | Time | Yield (%) | Reference |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 1.5 h | ~40-60 | [11] |
| Yb(OTf)₃ | Various Aromatic | Ethyl acetoacetate | Urea | Solvent-free | 100°C | 0.5-2 h | 82-95 | [10] |
| InCl₃ | Various Aromatic/Aliphatic | Ethyl acetoacetate | Urea | THF | Reflux | 2-4 h | 80-95 | [10] |
| LiClO₄ | Various Aromatic | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 4-6 h | 85-95 | [10] |
| Copper(II) triflate | Salicylaldehyde derivatives | Methyl acetoacetate | Urea | Microwave | - | - | High | [12] |
| DIPEAc | Various Aromatic | Ethyl acetoacetate/Ethyl cyanoacetate | Urea/Thiourea | - | Room Temp | - | High | [1][13] |
| Benzyltriethylammonium chloride | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90°C | 30 min | 95 | [14] |
| Zeolite H-ZSM-5 | Various Aromatic | β-ketoester | Urea/Thiourea | Ball-milling | 30 Hz | 20 min | up to 91 | [13] |
Note: Yields are highly substrate-dependent. This table provides a general comparison of catalyst efficacy under the specified conditions.
Experimental Protocols
General Protocol for the Synthesis of Dihydropyrimidinones (DHPMs) using Acid Catalysis
This protocol outlines a general procedure for the synthesis of a model compound, ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using classical Biginelli conditions.
Materials:
-
4-Methoxybenzaldehyde (10 mmol, 1.36 g)
-
Ethyl acetoacetate (15 mmol, 1.95 g, 1.9 mL)
-
Urea (10 mmol, 0.60 g)
-
95% Ethanol (5 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Cold 95% Ethanol (for washing)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol).
-
Add 5 mL of 95% ethanol to the flask to dissolve the reactants.
-
Carefully add 0.2 mL of concentrated hydrochloric acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1.5 to 2 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold 95% ethanol (~5 mL) to remove any unreacted starting materials.[11]
-
Dry the product to a constant weight and record the mass.
-
The purity of the product can be assessed by melting point analysis and TLC.[11] The expected melting point for the title compound is approximately 220°C.[11]
Modern Protocol: Solvent-Free Synthesis using Ytterbium Triflate as a Catalyst
This protocol describes a more environmentally friendly and often higher-yielding approach.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (4 mol%)
-
Reaction vial or flask
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (4 mol%).
-
Heat the mixture at 100°C with stirring for the time indicated in Table 1 (typically 0.5-2 hours) or until TLC analysis shows completion of the reaction.[10]
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and stir. The solid product will precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain the pure dihydropyrimidinone. The catalyst can often be recovered from the aqueous filtrate and reused.[10]
Visualizations
General Workflow of the Biginelli Reaction
The following diagram illustrates the one-pot, three-component nature of the Biginelli synthesis.
Caption: General workflow of the one-pot Biginelli three-component reaction.
Logical Relationship of the Biginelli Reaction Mechanism
This diagram outlines the key steps in the proposed reaction mechanism.
Caption: Key intermediates and steps in the Biginelli reaction mechanism.
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. theochem.mercer.edu [theochem.mercer.edu]
- 12. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Synthesis and Analgesic Evaluation of 2-Methylthio-1,4-dihydropyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydropyrimidines (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and antihypertensive properties.[1][2] Notably, certain DHPM derivatives have shown promising analgesic effects.[1][2] This document provides detailed protocols for the synthesis of a series of 2-methylthio-1,4-dihydropyrimidine derivatives and the evaluation of their analgesic potential using the acetic acid-induced writhing method. The synthetic strategy involves an initial Biginelli three-component reaction to form tetrahydropyrimidine-2-thione precursors, followed by an S-methylation reaction.[1][2][3][4] The analgesic activity of the synthesized compounds is quantified and compared to a standard analgesic drug, providing valuable data for structure-activity relationship (SAR) studies and further drug development.
Data Presentation
Table 1: Physicochemical Characteristics of Synthesized 2-Methylthio-1,4-dihydropyrimidine Derivatives (IIa-IIl)
| Compound | R | R1 | Molecular Formula | Melting Point (°C) | Yield (%) |
| IIa | H | C2H5 | C14H18N2O2S | 198-200 | 75 |
| IIb | H | CH3 | C13H16N2O2S | 210-212 | 72 |
| IIc | 4-OCH3 | C2H5 | C16H20N2O3S | 168-170 | 80 |
| IId | 4-OCH3 | CH3 | C15H18N2O3S | 188-190 | 78 |
| IIe | 4-Cl | C2H5 | C15H17ClN2O2S | 178-180 | 82 |
| IIf | 4-Cl | CH3 | C14H15ClN2O2S | 204-206 | 79 |
| IIg | 4-N(CH3)2 | C2H5 | C17H23N3O2S | 190-192 | 85 |
| IIh | 4-N(CH3)2 | CH3 | C16H21N3O2S | 218-220 | 83 |
| IIi | 3-NO2 | C2H5 | C15H17N3O4S | 154-156 | 76 |
| IIj | 3-NO2 | CH3 | C14H15N3O4S | 182-184 | 74 |
| IIk | 2-Cl | C2H5 | C15H17ClN2O2S | 160-162 | 78 |
| IIl | 2-Cl | CH3 | C14H15ClN2O2S | 194-196 | 75 |
Data compiled from Chikhale et al., 2011.[1][2]
Table 2: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives (IIa-IIl)
| Compound | Dose (mg/kg) | Mean No. of Writhings ± SEM | % Analgesic Activity |
| Control (Vehicle) | - | 73.50 ± 2.50 | - |
| Standard (Diclofenac sodium) | 25 | 18.50 ± 1.50 | 74.83 |
| IIa | 50 | 45.17 ± 2.31 | 38.54 |
| IIb | 50 | 48.33 ± 2.12 | 34.24 |
| IIc | 50 | 42.17 ± 1.83 | 42.63 |
| IId | 50 | 44.50 ± 2.01 | 39.46 |
| IIe | 50 | 31.50 ± 1.76 | 57.08 |
| IIf | 50 | 52.17 ± 2.31 | 28.98 |
| IIg | 50 | 25.83 ± 1.94 | 64.86 |
| IIh | 50 | 21.83 ± 1.60 | 70.32 |
| IIi | 50 | 40.33 ± 1.45 | 45.13 |
| IIj | 50 | 43.17 ± 1.94 | 41.27 |
| IIk | 50 | 30.50 ± 1.76 | 58.45 |
| IIl | 50 | 36.17 ± 1.83 | 50.68 |
SEM: Standard Error of the Mean. The analgesic activity was evaluated using the acetic acid-induced writhing test. Data extracted from Chikhale et al., 2011.[1][2][4]
Experimental Protocols
Synthesis of 2-Methylthio-1,4-dihydropyrimidine Derivatives
The synthesis is a two-step process, beginning with the Biginelli reaction to form the dihydropyrimidine core, followed by S-methylation.
Step 1: Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione precursors (I)
This step involves a three-component Biginelli condensation reaction.[5][6][7]
-
Reagents:
-
Appropriate aldehyde (10 mmol)
-
Ethyl acetoacetate or methyl acetoacetate (10 mmol)
-
Thiourea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, and thiourea in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is refluxed for 3-4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 1,2,3,4-tetrahydropyrimidine-2-thione derivative.
-
Step 2: Synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives (II)
This step involves the alkylation of the thione precursor with methyl iodide.[1][2][3][4]
-
Reagents:
-
1,2,3,4-tetrahydropyrimidine-2-thione derivative (I) (5 mmol)
-
Pyridine (15 mL)
-
Methyl iodide (5.5 mmol)
-
-
Procedure:
-
The tetrahydropyrimidine-2-thione derivative is dissolved in pyridine in a round-bottom flask.
-
Methyl iodide is added dropwise to the solution while stirring.
-
The reaction mixture is refluxed for 4-5 hours.
-
Reaction completion is monitored by TLC.
-
After completion, the mixture is cooled and poured into a beaker containing crushed ice.
-
The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-methylthio-1,4-dihydropyrimidine derivative.
-
Analgesic Activity Screening: Acetic Acid-Induced Writhing Test
This is a common in vivo model for screening peripheral analgesic activity.[8][9]
-
Animals: Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.
-
Groups:
-
Control Group: Receives the vehicle (e.g., 0.9% saline with a few drops of Tween 80).
-
Standard Group: Receives a standard analgesic drug (e.g., Diclofenac sodium, 25 mg/kg, i.p.).
-
Test Groups: Receive the synthesized compounds (50 mg/kg, i.p.).
-
-
Procedure:
-
The test compounds, standard drug, or vehicle are administered intraperitoneally (i.p.) to the respective groups of mice.
-
After 30 minutes, each mouse is injected i.p. with 0.1 mL of 0.6% v/v acetic acid solution to induce writhing.
-
Immediately after the acetic acid injection, the number of writhes (a response characterized by abdominal constriction and stretching of the hind limbs) is counted for each animal over a 20-minute period.
-
-
Data Analysis:
-
The percentage of analgesic activity (or percent inhibition of writhing) is calculated using the following formula: % Analgesic Activity = [ (Mean No. of Writhings in Control Group - Mean No. of Writhings in Test Group) / Mean No. of Writhings in Control Group ] x 100
-
Visualizations
Synthetic and Analgesic Screening Workflow
Caption: Workflow for Synthesis and Analgesic Screening.
Proposed Peripheral Pain Signaling Pathway
Caption: Hypothesized Peripheral Pain Pathway Inhibition.
Conclusion
The provided protocols outline a straightforward and efficient method for the synthesis of 2-methylthio-1,4-dihydropyrimidine derivatives and their subsequent evaluation as potential analgesic agents. The data indicates that certain substitutions on the phenyl ring at the C4 position of the dihydropyrimidine core significantly influence analgesic activity. Specifically, compounds with electron-donating groups like p-dimethylamino (IIh) and those with electron-withdrawing groups like p-chloro (IIe) and o-chloro (IIk) at the fourth position demonstrated noteworthy analgesic effects in the acetic acid-induced writhing model.[1][2][4] This suggests that the analgesic action is likely mediated through the inhibition of peripheral pain mechanisms.[1][2][3][4] Further studies, including dose-response relationships and investigation into the precise mechanism of action (e.g., interaction with cyclooxygenase enzymes or other peripheral targets), are warranted to develop these compounds into clinically viable analgesic drugs.
References
- 1. brieflands.com [brieflands.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. Screening of analgesics | PPTX [slideshare.net]
One-Pot, Three-Component Synthesis of Pyrimido[2,1-b]benzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The methodologies presented here focus on convergent, environmentally benign, and high-yield approaches.
Introduction
Pyrimido[2,1-b]benzothiazoles are fused heterocyclic systems that have attracted considerable attention in synthetic and medicinal chemistry.[5] The one-pot, three-component reaction strategy offers a highly efficient and atom-economical approach to construct this privileged scaffold. This method typically involves the condensation of a 2-aminobenzothiazole derivative, an aldehyde, and an active methylene compound, such as a β-ketoester or β-diketone. Various catalytic systems, as well as catalyst-free conditions, have been developed to promote this transformation, offering a range of options to suit different laboratory setups and substrate requirements.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data from various reported one-pot, three-component syntheses of pyrimido[2,1-b]benzothiazoles, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Catalyst-Free Synthesis of 4H-Pyrimido[2,1-b]benzothiazoles [6]
| Entry | Aldehyde Derivative | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 3 | 72 |
| 2 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | 4 | 68 |
| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 3 | 70 |
| 4 | 4-Methylbenzaldehyde | Acetylacetone | 5 | 65 |
| 5 | 4-Methoxybenzaldehyde | Diethyl malonate | 5 | 60 |
Reaction conditions: 1 mmol of each reactant, solvent-free, 60°C.
Table 2: Catalytic Synthesis of 4H-Pyrimido[2,1-b]benzothiazoles
| Entry | Catalyst | Aldehyde | Active Methylene Compound | Conditions | Time | Yield (%) | Reference |
| 1 | D-(+)-10-Camphorsulphonic acid (20 mol%) | Pyridine-2-aldehyde | β-ketoester | - | - | up to 82 | [1] |
| 2 | Graphene oxide-based sulfonic acid | Various aryl aldehydes | Ethyl/Methyl acetoacetate | Solvent-free | Short | High | [7] |
| 3 | nano-Fe3O4@walnut shell/B(III) | Various aldehydes | Ethyl acetoacetate | Solvent-free, 85°C | Short | Excellent | [8] |
| 4 | Acetic Acid | Arylglyoxals | 1,3-Dicarbonyl compounds | Reflux | - | Good | [9] |
| 5 | Nickel chloride hexahydrate | Various aldehydes | β-ketoester | Microwave-assisted, solvent-free | Shorter | Good to Excellent | [10] |
| 6 | Water (as medium) | Various aldehydes & ketones | Active methylene derivatives | Microwave or ultrasonic waves | - | Good to Excellent | [11] |
Experimental Protocols
The following are detailed protocols for representative one-pot, three-component syntheses of pyrimido[2,1-b]benzothiazoles.
Protocol 1: Catalyst-Free Synthesis under Solvent-Free Conditions[6]
This protocol describes a general procedure for the synthesis of 4H-pyrimido[2,1-b]benzothiazoles without the use of a catalyst.
Materials:
-
2-Aminobenzothiazole (1 mmol, 152 mg)
-
Substituted benzaldehyde (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1 mmol, 130 mg)
-
Reaction vial
-
Stirring plate with heating
-
Water
-
Diethyl ether
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a clean, dry reaction vial, combine 2-aminobenzothiazole (1 mmol), the desired benzaldehyde derivative (1 mmol), and the active methylene compound (1 mmol).
-
Stir the reaction mixture at 60°C.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:2 mixture of petroleum ether and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 3-5 hours), allow the mixture to cool to room temperature.
-
Wash the reaction mixture 2-3 times with water and then with diethyl ether.
-
The solid product is then collected by filtration. The desired products are often obtained with high purity without the need for further purification.[6]
Protocol 2: Camphorsulphonic Acid Catalyzed Enantioselective Synthesis[1][12]
This protocol is for the synthesis of optically active 4H-pyrimido[2,1-b]benzothiazole derivatives using a chiral acid catalyst.
Materials:
-
2-Aminobenzothiazole derivative (1 mmol)
-
Pyridine-2-aldehyde (1 mmol)
-
β-Ketoester (1 mmol)
-
D-(+)-10-Camphorsulphonic acid (D-(+)-10-CSA) (20 mol%)
-
Solvent (as optimized in the original research)
-
Standard laboratory glassware for organic synthesis
-
Purification supplies (e.g., for column chromatography)
Procedure:
-
To a solution of the 2-aminobenzothiazole derivative and pyridine-2-aldehyde in the chosen solvent, add the β-ketoester.
-
Add D-(+)-10-camphorsulphonic acid (20 mol%) to the reaction mixture.
-
Stir the reaction at the optimized temperature and for the required time as determined by reaction monitoring (e.g., TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched pyrimido[2,1-b]benzothiazole derivative.
-
Characterize the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass spectrometry) and determine the enantiomeric excess using Chiral HPLC.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles.
Caption: General workflow for the one-pot synthesis.
Proposed Reaction Mechanism
This diagram illustrates a plausible mechanism for the formation of pyrimido[2,1-b]benzothiazoles, which typically proceeds through a cascade of reactions including a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration.[9]
Caption: Plausible reaction mechanism for the synthesis.
Biological Significance
Derivatives of pyrimido[2,1-b]benzothiazole have been reported to exhibit a range of biological activities. For instance, certain synthesized compounds have been screened for antibacterial activity and have shown promising results against both Gram-positive and Gram-negative bacteria.[1][4] Some derivatives have also been investigated for their antifungal and anti-inflammatory properties.[3] The versatile three-component synthesis allows for the generation of diverse libraries of these compounds for further investigation in drug discovery programs. The modes of action can include DNA intercalation, enzyme function suppression, and disruption of cellular signaling pathways.[2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. books.rsc.org [books.rsc.org]
- 5. cnj.araku.ac.ir [cnj.araku.ac.ir]
- 6. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 7. Green synthesis of pyrimido [2,1-b] benzothiazoles using graphene oxide substituted tris(hydroxymethyl) aminomethane sulfonic acid as environmentally friendly carbon catalyst [cnj.araku.ac.ir]
- 8. Organic Chemistry Research - Page not found [orgchemres.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of 2-Thioalkyl Pyrimidine Derivatives for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-thioalkyl pyrimidine derivatives, a class of compounds with significant potential in the agrochemical industry. The following sections detail the synthetic methodologies, present key quantitative data for synthesized compounds, and outline their fungicidal activities, offering a valuable resource for researchers engaged in the development of novel crop protection agents.
Introduction
Pyrimidine derivatives are a cornerstone in the development of biologically active compounds, with 2-thioalkyl pyrimidines being a particularly promising scaffold for agrochemicals.[1][2] These compounds have demonstrated a broad spectrum of activity, notably as fungicides, by targeting essential biological processes in pathogenic fungi.[3][4][5] The synthesis of these derivatives typically involves the construction of the pyrimidine ring followed by the introduction of the thioalkyl side chain, or a one-pot reaction combining these steps.[6][7][8] This document outlines a general yet detailed protocol for the synthesis of 2-thioalkyl pyrimidine derivatives, summarizes their fungicidal efficacy, and provides a visual representation of the synthetic workflow.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a common method used to synthesize 2-thioalkyl pyrimidine derivatives, which involves the condensation of a 1,3-dicarbonyl compound with a thiourea derivative, followed by alkylation.
Materials:
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Thiourea or substituted thiourea
-
Sodium ethoxide or other suitable base
-
Ethanol or other suitable solvent
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate or other suitable base for alkylation
-
Acetone or other suitable solvent for alkylation
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
Step 1: Synthesis of 2-Thioxopyrimidine Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1 equivalent) and thiourea (1 equivalent) in ethanol.
-
Slowly add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6 to precipitate the 2-thioxopyrimidine intermediate.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: S-Alkylation of the 2-Thioxopyrimidine Intermediate
-
In a clean, dry round-bottom flask, suspend the 2-thioxopyrimidine intermediate (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Add the desired alkyl halide (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, filter off the inorganic salts and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-thioalkyl pyrimidine derivative.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-thioalkyl pyrimidine derivative.[7]
Characterization:
The synthesized compounds should be characterized by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify functional groups.
Data Presentation
The following tables summarize the fungicidal activity of representative 2-thioalkyl pyrimidine derivatives against various plant pathogens. The data is presented as the concentration required for 50% inhibition of fungal growth (EC₅₀).
Table 1: Fungicidal Activity of 2-((Substituted-benzyl)thio)-pyrimidine Derivatives against Botrytis cinerea
| Compound ID | R¹ Substituent | R² Substituent | EC₅₀ (µg/mL) | Reference |
| 5a | H | H | >50 | [3] |
| 5f | 4-F | Benzyl | 12.5 | [3] |
| 5g | 4-Cl | Benzyl | 15.8 | [3] |
| 5h | 4-Br | Benzyl | 10.2 | [3] |
| 5i | 4-F | 4-Fluorobenzyl | 8.7 | [3] |
| 5l | 4-CH₃ | Benzyl | 25.3 | [3] |
Table 2: Fungicidal Activity of 2-thioalkyl Pyrimidine Derivatives against Various Fungi
| Compound ID | Target Fungus | Inhibition Rate (%) at 50 µg/mL | EC₅₀ (µg/mL) | Reference |
| 6c | Phomopsis sp. | 89.6 | 25.4 | [5] |
| 6g | Phomopsis sp. | 88.7 | 28.8 | [5] |
| 6h | Phomopsis sp. | 89.2 | 25.9 | [5] |
| 6g | Botrytis cinerea | 86.1 | 57.5 | [5] |
| 6h | Botrytis cinerea | 90.7 | 50.8 | [5] |
| 6q | Botrytis cinerea | 88.3 | - | [5] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [5] |
| Pyrimethanil (Control) | Botrytis cinerea | 82.8 | 62.8 | [5] |
Visualization of the Synthetic Workflow
The following diagram illustrates the general two-step synthesis process for 2-thioalkyl pyrimidine derivatives described in the experimental protocol.
Caption: General workflow for the synthesis of 2-thioalkyl pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 3. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 6. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: O-Alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones
Introduction
The selective alkylation of pyrimidinone scaffolds is a critical process in medicinal chemistry and drug development, as these heterocycles are core components of many biologically active compounds. A significant challenge in the derivatization of pyrimidin-2(1H)-ones is controlling the regioselectivity between N- and O-alkylation. Direct alkylation with common agents like alkyl halides often results in a mixture of N- and O-alkylated products.[1] This document outlines a highly efficient and chemoselective protocol for the O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones using specialized heterocyclic alkylating agents, namely 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. This convergent approach provides a significant improvement over linear [3+3] cyclocondensation strategies, offering high yields (70-98%) and short reaction times (30 minutes).[1][2][3]
General Reaction Scheme
The protocol is based on a direct S N 2 reaction between the pyrimidinone and a 4-(iodomethyl)pyrimidine alkylating agent in the presence of a mild base.
Caption: General scheme for the direct O-alkylation reaction.
Experimental Protocols
Materials:
-
6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (1.0 eq.)
-
4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine (1.0 eq.)
-
Potassium Carbonate (K₂CO₃) (1.0 eq.)
-
Acetone (Me₂CO), anhydrous
Protocol for the Synthesis of O-Alkylated Pyrimidines:
-
To a round-bottom flask, add the 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one (3 mmol, 1.0 eq.), potassium carbonate (0.414 g, 3 mmol, 1.0 eq.), and 15 mL of acetone.
-
Add the 4-(iodomethyl)pyrimidine derivative (3 mmol, 1.0 eq.) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and precipitated KI).
-
Wash the filtered solids with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product. For most aryl-substituted derivatives, recrystallization from a hexane/methanol (9:1) mixture is effective. For other derivatives, purification may be achieved via column chromatography on silica gel using a hexane/ethyl acetate (95:5) eluent.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol Group Determination in Pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimidine compounds containing thiol (-SH) groups, such as the thiouracil and mercaptopurine families, are of significant pharmacological importance. They are utilized as antithyroid agents, immunosuppressants in organ transplantation, and in the treatment of inflammatory bowel disease and acute lymphoblastic leukemia.[1] The thiol group is crucial to their mechanism of action and also plays a role in their metabolism and potential toxicity.[1] Accurate and precise quantification of these thiol-containing pyrimidines in various matrices is therefore essential for therapeutic drug monitoring, pharmacokinetic studies, and quality control.
This document provides detailed protocols for three common analytical methods for the determination of thiol groups in pyrimidine compounds: Spectrophotometry using Ellman's Reagent (DTNB), High-Performance Liquid Chromatography (HPLC), and Electrochemical Methods.
Spectrophotometric Determination using Ellman's Reagent (DTNB)
Principle: The DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, also known as Ellman's Assay, is a rapid and straightforward colorimetric method for quantifying free sulfhydryl groups.[2][3] DTNB reacts with a thiol group in a thiol-disulfide exchange reaction to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[4] This TNB²⁻ ion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[2][3] The molar extinction coefficient of TNB²⁻ at pH 8.0 is approximately 14,150 M⁻¹cm⁻¹.[2][5]
Workflow for DTNB Assay
Caption: General workflow for the DTNB (Ellman's) assay.
Experimental Protocol:
A. Materials:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.[6]
-
DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.[6] Prepare fresh and protect from light.
-
Thiol Standard: A pyrimidine compound with a known thiol concentration (e.g., 6-mercaptopurine, 2-thiouracil) or a general thiol standard like Cysteine or Glutathione (GSH) at a known concentration (e.g., 1.5 mM).[6][7]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.[6]
B. Procedure (Microplate Format):
-
Prepare Standard Curve: Create a series of dilutions of the Thiol Standard in the Reaction Buffer. The range should encompass the expected concentration of the unknown samples.
-
Sample Preparation: Dissolve the pyrimidine compound in the Reaction Buffer. Dilute unknown samples with Reaction Buffer to ensure the final concentration falls within the linear range of the standard curve.[6]
-
Reaction Setup: In a 96-well plate, add 50 µL of each standard or unknown sample to separate wells.[7]
-
Initiate Reaction: Add 50 µL of the DTNB Reagent Solution to each well.
-
Incubation: Mix well and incubate at room temperature for 15 minutes, protected from light.[6][7]
-
Measurement: Measure the absorbance at 412 nm.[7]
-
Calculation:
-
Subtract the absorbance of a blank (Reaction Buffer with DTNB solution) from all readings.[6]
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Alternatively, use the Beer-Lambert law (A = εbc) with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration.[5]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Wavelength (λmax) | 412 nm | [2][3] |
| Molar Extinction Coeff. (ε) | 13,600 - 14,150 M⁻¹cm⁻¹ at pH 8.0 | [2][3] |
| Assay Type | Colorimetric, Endpoint | [3] |
| Typical Standard | Cysteine, Glutathione | [6][7] |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For thiol-containing pyrimidines, reversed-phase HPLC with UV or Diode Array Detection (DAD) is commonly employed.[8][9] The method separates the compound of interest from other matrix components based on its polarity. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from known standards. This method is highly specific and is the standard for therapeutic drug monitoring of thiopurine metabolites.[10][11]
Workflow for HPLC Analysis
Caption: Workflow for HPLC-based analysis of thiopurine metabolites.
Experimental Protocol (for Thiopurine Metabolites in Red Blood Cells):
This protocol is adapted from methods for therapeutic monitoring of 6-thioguanine nucleotides (6-TGNs).[8][10]
A. Materials:
-
HPLC System: With UV or DAD detector, autosampler, and C18 reversed-phase column.
-
Reagents: Perchloric acid (PCA), Dithiothreitol (DTT), Sodium Hydroxide (NaOH), Acetonitrile (ACN), Phosphate buffer.
-
Internal Standard (IS): 6-Mercaptopurine (6-MP) is a suitable choice.[8]
-
Calibrators and Controls: Prepared from whole blood spiked with known amounts of analytes.
B. Sample Preparation:
-
Erythrocyte Lysis: Lyse a known volume of packed red blood cells (RBCs) with purified water.
-
Protein Precipitation: Add cold perchloric acid to precipitate proteins. Vortex and centrifuge at high speed.
-
Hydrolysis: Transfer the supernatant to a new tube. Add DTT. Heat the mixture to hydrolyze the thiopurine nucleotides (e.g., 6-TGNs) to their base form (6-thioguanine).
-
Neutralization: Cool the sample and neutralize with NaOH.
-
Filtration/Centrifugation: Centrifuge or filter the sample to remove any precipitate before injection into the HPLC system.
C. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with 5% acetonitrile in 20 mmol/L phosphate buffer, pH 2.5.[8]
-
Flow Rate: 1.0 mL/min.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Detection: UV at 342 nm for 6-thioguanine.
-
Injection Volume: 20 µL.
D. Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.
-
Determine the concentration of the unknown samples from the calibration curve.
Quantitative Data Summary (HPLC-DAD for Thiopurines):
| Parameter | TGN | MMPN | Reference |
| Linearity Range | 300–12,000 nM | 3000–60,000 nM | [12] |
| LOD | 100 nM | 900 nM | [12] |
| LLOQ | 300 nM | 3000 nM | [12] |
| Inter-day Precision (CV%) | 1.6 - 13.8% | 1.6 - 13.8% | [9] |
| Inter-day Accuracy | 85 - 104% | 85 - 104% | [9] |
| Retention Time (approx.) | 4 min (6-TG) | 6 min (6-MMP) | [8] |
Electrochemical Methods
Principle: Electrochemical methods, such as voltammetry, measure the current response of an electroactive substance (like a thiol) to an applied potential. The thiol group in pyrimidine compounds can be electrochemically oxidized at a specific potential on the surface of an electrode (e.g., glassy carbon or gold).[13][14] The resulting oxidation peak current is proportional to the concentration of the thiol compound. These methods are highly sensitive, rapid, and can be performed with miniaturized sensors.[13][15]
Logical Flow for Electrochemical Detection
Caption: Logical flow for electrochemical determination of thiols.
Experimental Protocol (Voltammetric Determination of 2-Thiouracil):
This protocol is based on methods for determining thiouracil derivatives.[13][14]
A. Materials:
-
Electrochemical Analyzer: Potentiostat/Galvanostat.
-
Electrochemical Cell: Three-electrode system with a working electrode (e.g., Glassy Carbon Electrode or Gold Electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., Platinum wire).
-
Supporting Electrolyte: 0.2 M Phosphate buffer (PBS), pH 3.0.[14]
-
Standard Solutions: Stock solution of 2-thiouracil prepared in the supporting electrolyte.
B. Procedure:
-
Electrode Preparation: Polish the working electrode (e.g., with alumina slurry), rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Sample Preparation: Dissolve the sample containing the pyrimidine thiol in the supporting electrolyte. For biological samples like urine or meat, an extraction step (e.g., with methanol) followed by centrifugation is necessary.[13][14]
-
Measurement Setup: Place a known volume of the sample or standard solution into the electrochemical cell containing the supporting electrolyte.
-
Voltammetric Scan: Perform a voltammetric scan (e.g., Cyclic Voltammetry or Differential Pulse Voltammetry) over a potential range where the thiol oxidation occurs (e.g., for 6-methyl-2-thiouracil, an oxidation peak starts at 1.55 V vs. a Ag pseudo-reference electrode).[13]
-
Data Acquisition: Record the peak current at the oxidation potential.
-
Quantification: Create a calibration curve by plotting the oxidation peak current against the concentration of the prepared standards. Determine the concentration of the unknown sample from this curve.
Quantitative Data Summary (Electrochemical Methods):
| Parameter | 6-methyl-2-thiouracil | 2-thiouracil | Reference |
| Technique | Voltammetry/Amperometry | Differential Pulse Voltammetry | [13] /[14] |
| Working Electrode | Screen-Printed Carbon | Gold | [13] /[14] |
| Linearity Range | 0 - 20 µg L⁻¹ | 1 - 11 µM | [15] /[14] |
| LOD | 0.13 µg L⁻¹ | 2.05 x 10⁻⁸ M | [15] /[14] |
| Recovery (spiked samples) | 85 - 95% | N/A | [16] |
Disclaimer: These protocols provide a general framework. Researchers should perform their own method development and validation according to the specific pyrimidine compound, sample matrix, and available instrumentation, following guidelines from bodies like the International Council for Harmonisation (ICH).
References
- 1. Population pharmacokinetic and pharmacogenetic analysis of 6-mercaptopurine in paediatric patients with acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Validated HPLC-Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrochemical Sensor for the Determination of Methylthiouracil in Meat Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes: Utilizing 2-(Methylthio)pyrimidin-4-ol in the Synthesis of Novel Plant Growth Stimulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives have emerged as a promising class of compounds for agricultural applications, demonstrating significant potential as plant growth regulators.[1][2][3] These synthetic molecules can mimic the effects of natural phytohormones, such as auxins and cytokinins, influencing various aspects of plant growth and development, including root and shoot elongation, and photosynthetic activity.[1][2][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of plant growth stimulants derived from 2-(Methylthio)pyrimidin-4-ol.
The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives. By modifying this core, it is possible to develop compounds with enhanced biological activity, offering an environmentally friendly approach to improving crop yields and resilience.[3][4]
Mechanism of Action: Auxin and Cytokinin-like Activity
The plant growth-regulating effects of pyrimidine derivatives synthesized from this compound are primarily attributed to their auxin- and cytokinin-like activities.[2][4] These compounds are thought to interact with the signaling pathways of these key phytohormones, which govern cell division, elongation, and differentiation.[1][4][5]
It is hypothesized that these synthetic regulators may either directly interact with auxin and cytokinin receptors or modulate the endogenous levels of these hormones within the plant.[2][4] This interaction leads to a cascade of downstream events that ultimately stimulate plant growth.
Synthesis Protocols
The following protocols describe the synthesis of a plant growth stimulant precursor from this compound.
Protocol 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
This protocol outlines the synthesis of the foundational compound, 6-methyl-2-(methylthio)pyrimidin-4-ol.
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Distilled water
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).
-
Cool the mixture in an ice bath to an internal temperature of 0°C.
-
Slowly add methyl iodide (0.29 mol) to the reaction mixture.
-
Allow the mixture to return to room temperature and stir for 16 hours.
-
Cool the resulting pale yellow solution to 0°C.
-
Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold water (3 x 150 mL).
-
Dry the product to obtain 2-methylsulfanyl-3H-pyrimidin-4-one as a white powder.[6]
Protocol 2: Synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide
This protocol details the synthesis of a more complex derivative with demonstrated growth-stimulant properties.[7]
Materials:
-
6-Methyl-2-(methylthio)pyrimidin-4-ol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl chloroacetate
-
Anhydrous acetone
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Synthesis of Ethyl 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetate:
-
To a solution of 6-methyl-2-(methylthio)pyrimidin-4-ol (0.01 mol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (0.015 mol) and ethyl chloroacetate (0.011 mol).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from ethanol.
-
-
Synthesis of 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide:
-
To a solution of the ethyl ester from the previous step (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.02 mol).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize from ethanol to yield the final product.[7]
-
Experimental Protocols for Biological Evaluation
The following protocols are designed to assess the efficacy of the synthesized pyrimidine derivatives as plant growth stimulants.
Protocol 3: Plant Growth Bioassay
This protocol outlines the general procedure for evaluating the effect of pyrimidine derivatives on the early vegetative growth of wheat.
Materials:
-
Wheat seeds (e.g., Triticum aestivum L.)
-
Synthesized pyrimidine derivatives
-
Distilled water
-
Petri dishes or germination trays
-
Filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the synthesized pyrimidine derivatives in distilled water at a concentration of 10⁻³ M. From this, prepare working solutions at the desired concentrations (e.g., 10⁻⁶ M) by serial dilution.
-
Sterilize wheat seeds by rinsing with a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile distilled water.
-
Place a sterile filter paper in each petri dish and moisten with the respective test solutions or distilled water (as a control).
-
Place a predetermined number of seeds (e.g., 20) in each petri dish.
-
Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 16/8 h light/dark cycle at 20-22°C).
-
After a set period (e.g., 4 weeks), measure the average shoot length and root length of the seedlings.[1]
Protocol 4: Determination of Photosynthetic Pigment Content
This protocol describes the method for quantifying chlorophyll and carotenoid content in the leaves of treated plants.
Materials:
-
Fresh leaf tissue (e.g., 50 mg)
-
80% Acetone (ice-cold)
-
Calcium carbonate (CaCO₃)
-
Mortar and pestle
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Homogenize 50 mg of fresh leaf tissue in a mortar and pestle with approximately 10 mL of ice-cold 80% acetone.
-
Add a pinch of CaCO₃ during homogenization to prevent pigment degradation.
-
Centrifuge the homogenate at 5000 rpm for 10 minutes.
-
Collect the supernatant and dilute it to a final volume of 10 mL with 80% acetone.
-
Measure the absorbance of the supernatant at 663 nm, 645 nm, 510 nm, and 480 nm using a UV-Vis spectrophotometer.
-
Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (Arnon, 1949):
-
Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)
-
Total Carotenoids (mg/g) = [7.6(A₄₈₀) - 1.49(A₅₁₀)] × V / (1000 × W)
-
Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the leaf tissue (g).[8]
-
Data Presentation
The following tables summarize the quantitative data on the effects of various pyrimidine derivatives on wheat growth parameters, as reported in the literature.
Table 1: Effect of Pyrimidine Derivatives on Wheat Shoot and Root Length
| Compound | Concentration (M) | Average Shoot Length (% increase vs. control) | Average Root Length (% increase vs. control) | Reference |
| Methyur | 10⁻⁶ | Not specified | 133.33 | [2] |
| Kamethur | 10⁻⁶ | Not specified | 118.61 | [2] |
| Pyrimidine Derivative #1 | 10⁻⁶ | Not specified | 92.56 - 113.11 | [2] |
| Pyrimidine Derivative #3 | 10⁻⁶ | Not specified | 92.56 - 113.11 | [2] |
| Pyrimidine Derivative #4 | 10⁻⁶ | Not specified | 92.56 - 113.11 | [2] |
| Pyrimidine Derivative #9 | 10⁻⁶ | Not specified | 92.56 - 113.11 | [2] |
| Pyrimidine Derivative #10 | 10⁻⁶ | Not specified | 92.56 - 113.11 | [2] |
| Pyrimidine Derivative #15 | 10⁻⁶ | Not specified | 92.56 - 113.11 | [2] |
Table 2: Effect of Pyrimidine Derivatives on Photosynthetic Pigment Content in Wheat Leaves
| Compound | Concentration (M) | Chlorophyll a (% increase vs. control) | Chlorophyll b (% increase vs. control) | Carotenoids (% increase vs. control) | Reference |
| IAA | 10⁻⁶ | 4.34 | 11.69 | Not specified | [2] |
| Pyrimidine Derivatives (#4-10, 12, 13) | 10⁻⁶ | 2.57 - 23.74 | 2.57 - 28.89 | 2.5 - 28.81 | [2] |
Conclusion
The use of this compound as a foundational molecule for the synthesis of plant growth stimulants presents a significant opportunity for the development of novel and effective agricultural products. The derivatives of this compound have demonstrated potent auxin- and cytokinin-like activities, leading to enhanced plant growth and photosynthetic capacity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to further explore and optimize these promising compounds for agricultural applications.
References
- 1. Auxin and cytokinin regulate each other's levels via a metabolic feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The Yin-Yang of Hormones: Cytokinin and Auxin Interactions in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. recentscientific.com [recentscientific.com]
Preparation of 2-(methylthio)-4-chloro-5-carbethoxypyrimidine: A Detailed Guide for Researchers
Application Notes
2-(Methylthio)-4-chloro-5-carbethoxypyrimidine, also known as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a key heterocyclic building block in organic synthesis. Its multifunctional nature, featuring a reactive chloro group, an ester, and a methylthio group on a pyrimidine core, makes it a valuable precursor for a wide range of more complex molecules.
This compound is of significant interest to researchers in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and pharmaceuticals.[1] A notable application is in the preparation of Avanafil, a selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[2] The pyrimidine scaffold is a common feature in molecules targeting DNA and various enzymes, leading to compounds with potential anticancer, antiviral, and antibacterial properties.[1]
The synthesis of 2-(methylthio)-4-chloro-5-carbethoxypyrimidine is typically achieved through a two-step process. The first step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate to form the intermediate, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. The subsequent step is the chlorination of this intermediate, commonly using phosphorus oxychloride (POCl₃), to yield the final product.[1] Careful control of reaction conditions in both steps is crucial for achieving high yields and purity.
Experimental Protocols
Overall Synthesis Workflow
Caption: Synthetic workflow for the preparation of 2-(methylthio)-4-chloro-5-carbethoxypyrimidine.
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (Intermediate)
This protocol describes the base-catalyzed condensation reaction to form the pyrimidine ring.
Materials:
-
S-methylisothiourea sulfate
-
Diethyl ethoxymethylene malonate
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (5.4 g) in absolute ethanol (210 ml) under an inert atmosphere.
-
To the sodium ethoxide solution, add S-methylisothiourea sulfate and diethyl ethoxymethylene malonate (25.2 g).[3]
-
Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 1 hour.[3]
-
After cooling, evaporate the solvent under reduced pressure.
-
Suspend the viscous residue in water (600 ml) and acidify with glacial acetic acid (60 ml).[3]
-
Stir the resulting suspension in an ice bath for 1.5 hours to facilitate precipitation.[3]
-
Collect the precipitate by suction filtration, wash with cold water, and dry under vacuum over potassium hydroxide to yield ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.[3]
Protocol 2: Synthesis of 2-(methylthio)-4-chloro-5-carbethoxypyrimidine (Final Product)
This protocol details the chlorination of the intermediate using phosphorus oxychloride. A solvent-free method is described for improved efficiency and reduced environmental impact.[4][5]
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is corrosive and reacts violently with water.
-
In a Teflon-lined stainless steel reactor, place ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (0.3 moles).[4][5]
-
Add pyridine (0.3 moles) followed by phosphorus oxychloride (0.3 moles).[4]
-
Seal the reactor and heat to 160 °C for 2 hours.[5]
-
Allow the reactor to cool completely to room temperature before carefully opening it.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.[6]
-
Neutralize the acidic mixture by the slow addition of a saturated sodium carbonate solution until the pH reaches 8-9.[4][6]
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| Final Product | ||
| IUPAC Name | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [7] |
| Molecular Formula | C₈H₉ClN₂O₂S | [7] |
| Molecular Weight | 232.69 g/mol | [7] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 60-63 °C | [2] |
| Intermediate | ||
| IUPAC Name | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | |
| Molecular Formula | C₈H₁₀N₂O₃S | [8] |
| Molecular Weight | 214.24 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 156-157 °C | [3] |
Spectroscopic Data for 2-(methylthio)-4-chloro-5-carbethoxypyrimidine
| Type | Data | Reference(s) |
| ¹H NMR | (DMSO-d₆, 400 MHz) δ: 9.42 (brs, 1H, NH), 7.88 (brs, 1H, NH), 7.37-7.34 (m, 4H), 5.22 (s, 1H), 4.31 (q, 2H), 2.24 (s, 3H), 1.32 (t, 3H) (for a related derivative) | [9] |
| ¹³C NMR | (100MHz, DMSO-d₆) δ: 174.7, 167.3, 160.5, 141.4, 132.3, 128.6, 126.1, 104.1, 61.3, 58.9, 18.1, 14.0 (for a related derivative) | [9] |
| IR (KBr) | ν_max cm⁻¹: 3439, 2939, 1723, 1630, 1549, 1543, 761 (for a related derivative) | [9] |
| MS | m/z: 310 (M+) (for a related chloro-derivative) | [9] |
Note: Spectroscopic data provided is for a closely related derivative as a representative example. Researchers should perform their own characterization to confirm the identity and purity of their synthesized compound.
Logical Relationships in Synthesis
Caption: Key stages and logical flow in the synthesis and analysis of the target compound.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL 4-HYDROXY-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Reduction of 5-Carbethoxypyrimidines with Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely employed for this purpose due to its high reactivity.[1] This document provides detailed application notes and protocols for the reduction of 5-carbethoxypyrimidines to the corresponding 5-hydroxymethylpyrimidines using LiAlH₄. The 5-hydroxymethylpyrimidine moiety is a key structural motif in various biologically active compounds, making this transformation particularly relevant.
The chemoselectivity of the reduction of substituted pyrimidines can be influenced by the nature and position of substituents on the pyrimidine ring. While the ester group is readily reduced, the pyrimidine ring itself can be susceptible to reduction, leading to dihydropyrimidine byproducts. Electron-donating groups on the pyrimidine ring can increase the electron density of the ring, thereby reducing its susceptibility to hydride attack and favoring the selective reduction of the ester.[2] Careful control of reaction conditions is therefore critical to achieve the desired outcome.
Data Presentation
The following table summarizes the outcomes of the LiAlH₄ reduction of various 5-carbethoxypyrimidine derivatives, highlighting the chemoselectivity of the reaction.
| Entry | Substrate | Product(s) | Yield (%) | Notes |
| 1 | Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol | 96% | Successful selective reduction of the ester group. The amino group at the 4-position is an electron-donating group, which likely deactivates the pyrimidine ring towards reduction.[3] |
| 2 | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | Ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate (major)(2-(Methylthio)pyrimidin-5-yl)methanol (byproduct) | Low | In the absence of an electron-donating group at the 4-position, the pyrimidine ring is reduced, yielding the dihydropyrimidine as the major product. The desired 5-hydroxymethylpyrimidine is formed in low yield.[2] |
| 3 | 4-Substituted-5-carbethoxypyrimidines (e.g., 4-alkylamino derivatives) | (4-Substituted-5-hydroxymethyl)pyrimidines | N/A | A series of 4-substituted-5-hydroxymethylpyrimidines have been successfully synthesized via this method. While the specific yields for each derivative were not reported in the cited literature, the described protocol indicates a successful and clean conversion for these substrates. |
Experimental Protocols
Safety Precautions: Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas. All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents and glassware are essential. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Protocol 1: Selective Reduction of Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes the selective reduction of the 5-carbethoxy group to the 5-hydroxymethyl group, preserving the pyrimidine ring.[3]
Materials:
-
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
20% aqueous potassium hydroxide (KOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of LiAlH₄: Under a positive pressure of nitrogen, slowly add a solution of LiAlH₄ (1.1-1.5 eq) in anhydrous THF to the stirred solution of the pyrimidine derivative over a period of 1 hour.
-
Reaction: Maintain the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add water (by volume, equal to the mass of LiAlH₄ used in grams), followed by the dropwise addition of a 20% aqueous KOH solution (by volume, equal to the mass of LiAlH₄ used in grams), and finally water again (by volume, 3 times the mass of LiAlH₄ used in grams).
-
Work-up: Stir the resulting mixture for 1 hour at room temperature.
-
Drying and Filtration: Add anhydrous MgSO₄ to the mixture, stir, and then filter the solid.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude (4-amino-2-(methylthio)pyrimidin-5-yl)methanol can be purified by crystallization or column chromatography if necessary. A reported yield for this reaction is 96%.[3]
Protocol 2: Reduction of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate (Illustrating Ring Reduction)
This protocol is based on a procedure where reduction of the pyrimidine ring is a major competing reaction.[2] It serves as an example of the challenges in achieving chemoselectivity.
Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place a suspension of LiAlH₄ (1.4 eq) in anhydrous diethyl ether or THF.
-
Addition of Substrate: To the stirred suspension of LiAlH₄, add a solution of ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Follow the quenching and work-up procedure as described in Protocol 1.
-
Product Analysis: The major product isolated is typically ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate, with (2-(methylthio)pyrimidin-5-yl)methanol as a minor byproduct.[2]
Visualizations
Reaction Pathway
Caption: General reaction pathway for the LiAlH₄ reduction of 5-carbethoxypyrimidines.
Experimental Workflow
Caption: A typical experimental workflow for the reduction of 5-carbethoxypyrimidines.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It is recommended to screen different catalysts and optimize their concentration for your specific substrates.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[2]
-
Reactant Stoichiometry: The ratio of the three components (aldehyde, β-ketoester, and urea/thiourea) can affect the yield. A slight excess of the urea or thiourea component is often employed.[1][3]
Q2: I am observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.[2]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.[2]
Troubleshooting Steps:
-
Reaction Conditions: Modifying the reaction conditions, such as temperature and catalyst, can help to disfavor the formation of N-acylureas.
-
Chromatography: Careful column chromatography can often separate the desired product from the N-acylurea byproduct.
Q4: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?
Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[2]
-
Suboptimal Reaction Conditions: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion.[2] Monitor the reaction progress using TLC.
-
Solvent Choice: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues in pyrimidine synthesis.
Caption: Troubleshooting workflow for low yield in pyrimidine synthesis.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for key parameters in the Biginelli reaction.
Table 1: Comparison of Catalysts for the Synthesis of Dihydropyrimidinones
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | 10 | Ethanol | Reflux | 18 | 40-60 | ,[1] |
| FeCl₃ | 10 | Acetonitrile | 80 | 2 | 85-95 | |
| ZnCl₂ | 15 | Solvent-free | 100 | 0.5 | 90-98 | |
| Lanthanide Triflates | 1-5 | Ethanol | Reflux | 4-8 | 80-95 | |
| Chiral Primary Amine | 10-20 | Toluene | -20 to RT | 24-48 | 70-90 (enantioselective) | [3] |
Table 2: Effect of Solvent on the Biginelli Reaction
| Solvent | Dielectric Constant | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | 24.3 | Reflux | 12 | 75 | [2], |
| Acetonitrile | 37.5 | Reflux | 6 | 88 | |
| Dichloromethane | 9.1 | Reflux | 24 | 55 | - |
| Solvent-free | - | 100 | 1 | 92 | [2],[1] |
| Deep Eutectic Solvent (DES) | - | 80 | 2 | >95 | [3] |
Experimental Protocols
General Protocol for the Biginelli Reaction:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Add the chosen solvent (20 mL) and the catalyst (e.g., 1-10 mol% of a Lewis acid).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Signaling Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway
The de novo pathway synthesizes pyrimidine nucleotides from simple molecules.[4]
References
Improving yield and purity in 2-(Methylthio)pyrimidin-4-ol synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Methylthio)pyrimidin-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently cited starting material is 2-thiouracil, which is reacted with a methylating agent.[1][2][3]
Q2: What are the typical reaction conditions for this synthesis?
Typically, the synthesis involves the reaction of 2-thiouracil with methyl iodide in the presence of a base like sodium hydroxide in an aqueous solution. The reaction is often stirred at room temperature for an extended period, followed by acidification to precipitate the product.[1][3]
Q3: What kind of yields can be expected for this synthesis?
Reported yields are often high, with some protocols achieving up to 98%.[3] However, yields can be lower if reaction conditions are not optimized.
Q4: What are some potential side reactions that can lower the purity of the final product?
While not explicitly detailed in the provided results, potential side reactions in similar syntheses could include N-methylation in addition to the desired S-methylation, or over-methylation. The choice of base and reaction conditions can influence the regioselectivity of the alkylation.
Troubleshooting Guide
Low Product Yield
Low yield is a common issue that can often be resolved by carefully controlling reaction parameters.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Protocol |
| Incomplete Reaction | - Extend the reaction time. Some protocols suggest stirring overnight or for 16 hours.[1][3]- Increase the reaction temperature. While many protocols use room temperature, gentle heating could drive the reaction to completion. However, this should be done cautiously to avoid side reactions. | A reaction stirred for 16 hours at room temperature resulted in a 98% yield.[3] |
| Suboptimal Reagent Stoichiometry | - Ensure the correct molar ratios of reactants. Typically, a slight excess of the methylating agent (e.g., methyl iodide) is used.[3] | One successful protocol used 0.26 mol of 2-Thiouracil and 0.29 mol of methyl iodide.[3] |
| Poor Product Precipitation | - Ensure the pH is sufficiently acidic during the workup to fully precipitate the product. Acetic acid is commonly used for this purpose.[1][3]- Cool the reaction mixture in an ice bath before and during acidification to decrease the solubility of the product.[3] | Acidification with glacial acetic acid after cooling the reaction mixture to 0°C is a documented step.[3] |
| Loss of Product During Washing | - Use ice-cold water to wash the filtered product to minimize dissolution.[1][3] | Washing the precipitate with cold water (3x150 mL) is recommended.[3] |
Low Product Purity
Impurities can arise from side products or unreacted starting materials.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Protocol |
| Presence of Unreacted 2-Thiouracil | - Ensure the methylating agent is added slowly to the reaction mixture to maintain a consistent reaction rate.[3]- Consider purification by recrystallization if unreacted starting material is present in the final product. The product is slightly soluble in DMSO and methanol.[2] | Slow addition of methyl iodide to the reaction mixture at 0°C is a key step in a high-yield protocol.[3] |
| Formation of Side Products (e.g., N-methylation) | - Control the reaction temperature; lower temperatures often favor S-alkylation over N-alkylation.[3]- The choice of base can be critical. Sodium hydroxide in water is a common and effective choice.[1][3] | A protocol starting the reaction at 0°C and allowing it to return to room temperature has been shown to be effective.[3] |
Experimental Protocols & Workflows
Protocol 1: High-Yield Synthesis of this compound[3]
This protocol has been reported to achieve a yield of approximately 98%.
Reactant Quantities:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Thiouracil | 128.15 | 33.3 g | 0.26 |
| Sodium Hydroxide | 40.00 | 20.8 g | 0.52 |
| Water | 18.02 | 183 mL | - |
| Methyl Iodide | 141.94 | 18.5 mL | 0.29 |
| Glacial Acetic Acid | 60.05 | As needed | - |
Methodology:
-
Dissolve 2-thiouracil (33.3 g, 0.26 mol) in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).
-
Cool the mixture in an ice bath to an internal temperature of 0°C.
-
Slowly add methyl iodide (18.5 mL, 0.29 mol) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the resulting pale yellow solution to 0°C.
-
Acidify the solution with glacial acetic acid to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the precipitate with cold water (3 x 150 mL).
-
Dry the product to obtain this compound as a white powder.
Below is a diagram illustrating the experimental workflow for this protocol.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Alkylation of Tetrahydropyrimidine-2-thiones
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the alkylation of tetrahydropyrimidine-2-thiones.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the alkylation of tetrahydropyrimidine-2-thiones?
The primary challenge is controlling the regioselectivity of the reaction. Tetrahydropyrimidine-2-thione is an ambident nucleophile, meaning it has multiple sites that can be alkylated. The main competing reactions are S-alkylation (at the sulfur atom) and N-alkylation (at one of the nitrogen atoms, typically N1).[1][2][3][4] Achieving selective alkylation at one specific site is a common experimental hurdle. Other challenges include potential for di-alkylation, purification of the product mixture, and ensuring complete reaction.
Q2: I am getting a mixture of S-alkylated and N-alkylated products. Why is this happening?
Getting a mixture of products is common and indicates that the reaction conditions are not selective enough for one nucleophilic site over the other. The thione-thiol tautomerism of the starting material allows for reactivity at both sulfur and nitrogen. The outcome of the reaction is highly dependent on factors such as the base, solvent, temperature, and the nature of the alkylating agent.[3][4]
Q3: How can I favor S-alkylation over N-alkylation?
Generally, S-alkylation is the kinetically favored process. To promote selective S-alkylation, you should aim for conditions that favor the formation of the thiolate anion. This can often be achieved by using a weaker base in a protic solvent or by conducting the reaction under neutral or slightly alkaline conditions.[1][5] For example, heating a tetrahydropyrimidine-2-thione with an alkyl halide like ethyl chloroacetate can lead to the S-alkylated product.[1]
Q4: What conditions are best for achieving selective N1-alkylation?
Selective N1-alkylation typically requires conditions that favor the formation of the amide anion. This is often achieved using a strong base in an aprotic polar solvent.[6][7] The use of phase transfer catalysts has also been reported to achieve selective N1-alkylation under mild conditions.[2] For instance, using cesium carbonate (Cs₂CO₃) as a mild base with alkyl halides at room temperature has been shown to be highly regioselective for the N1 position.[6]
Troubleshooting Guide
Below is a troubleshooting flowchart to help diagnose and solve common issues during the alkylation process.
Caption: Troubleshooting flowchart for alkylation reactions.
Controlling Regioselectivity: N-Alkylation vs. S-Alkylation
The key to successful alkylation lies in understanding how to influence the reaction's regioselectivity. The tetrahydropyrimidine-2-thione core can exist in tautomeric forms, making both the sulfur and nitrogen atoms potential nucleophiles.
Caption: Competing N- and S-alkylation pathways.
Selective S-Alkylation
S-alkylation often proceeds under milder conditions compared to N-alkylation.
Table 1: Reaction Conditions Favoring S-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Ethyl Chloroacetate | None (heating) | N/A | Reflux | Good | [1] |
| 1,2-Dibromoethane | N/A | Ethanol | Reflux | N/A | [8] |
| Alkyl Halide | CH₃ONa | CH₃OH | Room Temp | Good | [5] |
| Chloromethyl Ethers | K₂CO₃ | DMF | Room Temp | Good | [5] |
Experimental Protocol: Synthesis of Ethyl [1,6-dihydro-pyrimidin-2-ylsulfanyl]acetate (S-Alkylation) [1]
-
Setup : In a round-bottom flask, suspend the starting 3,4-dihydro-1H-pyrimidine-2-thione (1 equivalent) in a suitable solvent.
-
Reagent Addition : Add ethyl chloroacetate (1.1 equivalents).
-
Reaction : Heat the mixture under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid.
-
Purification : Wash the collected solid with a cold solvent (e.g., ethanol) and dry it. Recrystallization may be necessary to obtain a pure product.
-
Analysis : Confirm the structure of the S-alkylated product using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The absence of a C=S signal in the ¹³C NMR spectrum and the presence of new signals corresponding to the ethyl acetate group confirm the S-alkylation.[1]
Selective N-Alkylation
N-alkylation typically requires stronger bases and more controlled conditions to deprotonate the nitrogen atom selectively.
Table 2: Reaction Conditions Favoring N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| Alkyl Halides | Cs₂CO₃ | N/A | Room Temp | Very Good | [6] |
| Various Alcohols | N/A (Mitsunobu) | THF/DCM | 0 °C to RT | Moderate-Good | [2] |
| Alkylating Agent | 50% aq. NaOH | N/A (PTC) | N/A | Good | [2] |
| Alkylating Agent | AS@HTC (catalyst) | CH₃CN | Reflux (12h) | 80-90% | [9] |
Experimental Protocol: Synthesis of N1-Alkylated 3,4-Dihydropyrimidin-2(1H)-ones [6]
-
Setup : To a solution of the 3,4-dihydropyrimidin-2(1H)-one (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a mild base like cesium carbonate (Cs₂CO₃) (1.5 equivalents).
-
Reagent Addition : Stir the suspension at room temperature for 15-20 minutes. Then, add the desired alkyl halide (1.2 equivalents) dropwise.
-
Reaction : Continue stirring the reaction mixture at room temperature. Monitor the reaction's completion by TLC.
-
Workup : After the reaction is complete, pour the mixture into ice-cold water.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis : Characterize the final product by spectroscopic analysis to confirm selective N1-alkylation.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing an alkylation reaction.
Caption: General workflow for alkylation experiments.
References
- 1. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. Study on the regioselective alkylation of 2-thiopyrimidine [jcps.bjmu.edu.cn]
- 6. Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones: screening of their biological activities against Ca(2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
Effect of solvent and temperature on pyrimidine reaction yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pyrimidine reaction yields by adjusting solvent and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting pyrimidine reaction yield?
The yield of pyrimidine synthesis, particularly in widely-used methods like the Biginelli and Hantzsch reactions, is highly sensitive to several factors. The most critical parameters to control are the choice of catalyst, reaction temperature, solvent, and the purity of the reagents.[1][2] The catalyst is essential, as its absence often leads to poor yields.[2] Temperature and reaction time are also pivotal; while many classical procedures use reflux conditions, some substrates benefit from milder or even higher, solvent-free conditions.[2] Finally, the solvent's polarity can significantly influence the reaction rate and overall outcome.[2]
Q2: How does the choice of solvent impact the yield and rate of a pyrimidine synthesis reaction?
Solvent selection is crucial as it affects reactant solubility, reaction rate, and sometimes even the reaction pathway.[1][2]
-
Polar Solvents: Polar solvents like ethanol, methanol, and water are generally preferred for reactions like the Biginelli synthesis, often resulting in higher product yields.[2][3]
-
Aprotic Solvents: Aprotic solvents such as DCM, DMF, THF, and acetonitrile have been reported to produce lower yields in some cases.[4]
-
Mixed Solvents: A mixture of solvents, such as water and ethanol, can sometimes improve yields compared to using a single solvent.[4]
-
Solvent-Free Conditions: An increasingly popular, eco-friendly alternative is to run the reaction under solvent-free conditions, often using grinding or ball milling.[5][6] This approach can lead to significantly shorter reaction times and high yields.[6][7]
Q3: What is the general effect of temperature on pyrimidine synthesis?
Temperature is a critical parameter that must be optimized for each specific reaction. While some modern protocols are designed to run efficiently at room temperature, heating is often necessary to achieve a good yield.[2][8]
-
Increasing Temperature: For reactions that are slow or show low conversion, a moderate increase in temperature can drive the reaction to completion.[1] Optimization studies for the Biginelli reaction have shown that temperatures between 80°C and 100°C can be optimal for certain substrates.[3][7]
-
Excessive Heat: Overly high temperatures can be detrimental, leading to the decomposition of reactants (like urea) or products.[1][9] It can also favor the formation of unwanted side products, such as Hantzsch-type dihydropyridines in the Biginelli reaction.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid product degradation at high temperatures.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Biginelli Reaction
This is a common problem, as the classical Biginelli protocol is known to produce low yields, especially with substituted aromatic and aliphatic aldehydes.[7][10]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
Overcoming low yield in the synthesis of O-alkylated pyrimidine derivatives
Welcome to the technical support center for the synthesis of O-alkylated pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield reactions and optimize experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the O-alkylation of pyrimidines and provides practical solutions in a question-and-answer format.
Q1: I am observing very low yields in my O-alkylation reaction. What are the common causes?
A1: Low yields in O-alkylation of pyrimidines can stem from several factors. One of the primary challenges is the competition between N-alkylation and O-alkylation at the pyrimidine ring.[1][2][3][4] Other common causes include:
-
Poor Leaving Group: The nature of the leaving group on the alkylating agent significantly impacts reaction efficiency. Chloride is a poor leaving group, which can lead to low yields.[1][2]
-
Suboptimal Base: The choice of base is crucial for promoting O-alkylation over N-alkylation.
-
Inefficient Solvent: The solvent can influence the solubility of reactants and the reaction rate.
-
Inappropriate Reaction Temperature and Time: The reaction may not have reached completion or side reactions could be occurring due to non-optimal temperature and duration.[5]
Q2: How can I improve the regioselectivity and favor O-alkylation over N-alkylation?
A2: Achieving high regioselectivity for O-alkylation is a common challenge. Here are some strategies to favor the formation of the O-alkylated product:
-
Choice of Base: The use of cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) has been shown to selectively produce the O-regioisomer in high yields (81-91%) without the need for coupling reagents.[6] Theoretical studies suggest that the transition state for O-alkylation is more favorable with Cs₂CO₃ compared to potassium carbonate (K₂CO₃).[6]
-
Substituent Effects: The substituent at the 6-position of the pyrimidine ring can direct the selectivity towards either N- or O-alkylation.[7] Careful selection of starting materials based on their substitution patterns can lead to the desired isomer as the sole product.[7]
Q3: What is the impact of the alkylating agent's leaving group on the reaction yield?
A3: The leaving group on the alkylating agent has a significant effect on the reaction yield. Studies have shown that for the synthesis of O-alkylated pyrimidines, the yield improves as the leaving group becomes more labile. The general trend for leaving group effectiveness is:
Iodide > Bromide > Chloride
For instance, in the alkylation of 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one, using an iodinated alkylating agent resulted in an 87% yield, while a brominated agent gave an 80% yield under the same conditions.[1][2] The use of a chlorinated agent resulted in a significantly lower yield of 53% even at reflux.[2]
Q4: Which synthetic strategy is more effective for obtaining high yields: a linear or a convergent protocol?
A4: A convergent synthetic strategy has been demonstrated to be significantly more effective than a linear protocol for the synthesis of O-alkylated pyrimidines.
-
Linear Protocol: This approach often involves the O-alkylation of a pyrimidin-2(1H)-one followed by a cyclocondensation step. This method can suffer from very low yields, in some cases as low as 8-10%, even with extended reaction times.[1][2]
-
Convergent Protocol: This strategy involves the synthesis of a heterocyclic alkylating agent (e.g., 4-(iodomethyl)pyrimidine) which is then reacted with the pyrimidin-2(1H)-one. This direct alkylation approach has been shown to produce O-alkylated pyrimidines in high yields, ranging from 70-98%, with shorter reaction times (e.g., 30 minutes).[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies to aid in the selection of optimal reaction conditions.
Table 1: Effect of Leaving Group on Reaction Yield
| Alkylating Agent (Leaving Group) | Pyrimidine Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-(Chloromethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | Reflux | 16 | 53 | [2] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | Reflux | 16 | 80 | [1][2] |
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | Reflux | 16 | 87 | [1][2][3][4] |
Table 2: Optimization of Reaction Conditions for O-Alkylation
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetonitrile | Reflux | 16 h | 87 | [1][2] |
| 2 | Acetonitrile | 25 | 16 h | 76 | [1][2] |
| 3 | Acetone | Reflux | 30 min | 95 | [2] |
| 4 | Dichloromethane | Reflux | 16 h | 79 | [2] |
| 5 | Tetrahydrofuran | Reflux | 16 h | 82 | [2] |
Key Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of O-alkylated pyrimidine derivatives.
Protocol 1: General Procedure for O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones [3][4]
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
-
Add 10 mL of acetone to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
Heat the resulting mixture to reflux and stir for 30 minutes.
-
After the reaction is complete (monitored by TLC), remove the solvent under vacuum.
-
Dissolve the residue in 20 mL of dichloromethane (CH₂Cl₂) and wash twice with 15 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the O-alkylated product.
Protocol 2: Selective O-functionalization using Cesium Carbonate [6]
-
In a reaction vessel, combine the 4,6-diphenylpyrimidin-2(1H)-one (1 mmol), the alkylating agent (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2 mmol).
-
Add N,N-dimethylformamide (DMF) (5 mL) as the solvent.
-
Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure O-alkylated pyrimidine.
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Troubleshooting workflow for low yield in O-alkylation.
Caption: Comparison of linear and convergent synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Biginelli Condensation Reaction: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Biginelli condensation reaction. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis of dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Biginelli reaction is resulting in a very low yield or failing completely. What are the primary causes and how can I improve it?
A1: Low yields are a common challenge in the Biginelli reaction and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes & Solutions:
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Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods use Brønsted acids like HCl, they can sometimes promote side reactions.[1] Modern protocols often favor Lewis acids.
-
Recommendation: Screen various Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or consider greener alternatives. If a catalyst is being used, ensure it is active and not poisoned. Increasing the catalyst loading may also be beneficial.[1]
-
-
Inappropriate Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier, or excessive heat could be causing degradation of reactants or products.
-
Recommendation: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature.[2] If the reaction is sluggish at lower temperatures, a moderate increase may be necessary. Conversely, if degradation is observed, lowering the temperature is advised.
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.
-
Impure Reagents: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is paramount. Impurities can inhibit the reaction or lead to unwanted side products.[1]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or distill reagents if their purity is questionable.
-
Q2: I am observing significant amounts of unreacted starting materials in my crude product. How can I drive the reaction to completion?
A2: Incomplete conversion is a frequent issue. Here are some steps to address it:
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Increase Catalyst Loading: The catalyst may be present in an insufficient amount to effectively catalyze the reaction.
-
Recommendation: Incrementally increase the mole percentage of the catalyst.
-
-
Extend Reaction Time: Some Biginelli reactions are inherently slow, especially with sterically hindered substrates.
-
Recommendation: Monitor the reaction over a longer period using TLC to track the consumption of starting materials.
-
-
Optimize Temperature: As mentioned previously, the reaction may require a higher temperature to proceed to completion.
Q3: My reaction produces a significant amount of a side product. What are the common side products and how can I minimize their formation?
A3: Several side reactions can compete with the desired Biginelli condensation.
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Hantzsch Dihydropyridine Formation: This is a common side product, especially when using ammonia sources other than urea or when reaction conditions favor this pathway.
-
Recommendation: The choice of catalyst and solvent can influence the selectivity between the Biginelli and Hantzsch pathways. Sticking to urea or thiourea as the nitrogen source generally favors the Biginelli product.
-
-
Knoevenagel Condensation Product: The aldehyde and the β-ketoester can undergo a Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound.[3]
-
Recommendation: This intermediate is part of one of the proposed Biginelli mechanisms.[4] Its accumulation may indicate that the subsequent steps (addition of urea and cyclization) are slow. Optimizing the catalyst and reaction conditions can help drive the reaction towards the final DHPM product.
-
-
Uncyclized Intermediates: Open-chain intermediates may be present if the final cyclization and dehydration steps are not efficient.
-
Recommendation: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization.[2]
-
Q4: The purification of my dihydropyrimidinone (DHPM) is difficult. What are the recommended procedures?
A4: Purification of DHPMs can often be achieved through simple crystallization.
-
Work-up: A common procedure involves pouring the cooled reaction mixture into ice-cold water to precipitate the crude product. The solid can then be collected by filtration.[2]
-
Recrystallization: Ethanol is a frequently used solvent for the recrystallization of DHPMs.[2] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.
Quantitative Data Summary
The following tables summarize the impact of different catalysts and solvents on the yield of a model Biginelli reaction (e.g., benzaldehyde, ethyl acetoacetate, and urea).
Table 1: Effect of Different Catalysts on DHPM Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 0.75 | 39 | [5] |
| DCPD (7 mol%) | Ethanol | Reflux | 0.58 | 95 | [5] |
| HPA-Clay (2 mol%) | Solvent-free | Reflux | 1 | 96 | [6] |
| Montmorillonite KSF | Solvent-free | Reflux | 1 | 82 | [6][7] |
| Sulfuric Acid | Solvent-free | Reflux | 3 | 91 | [7] |
| Zeolite | Solvent-free | Reflux | 5 | 85 | [7] |
| Cd-COF (40mg) | Solvent-free | 110 | 6 | 98 | [8] |
| HCl (20 mol%) | Water | 90 | 0.5 | 92 | [9] |
Table 2: Effect of Different Solvents on DHPM Yield (using DCPD catalyst)
| Solvent | Dielectric Constant | Yield (%) | Reference |
| Ethanol | 24.3 | 95 | [5] |
| Methanol | 32.6 | Moderate | [5] |
| Butanol | 17.8 | Moderate | [5] |
| Isopropanol | 18.3 | Moderate | [5] |
| Acetonitrile | 37.5 | Low | [5] |
| Ethyl Acetate | 6.02 | Low | [5] |
| THF | 7.6 | Moderate | [5] |
| Solvent-free | - | Moderate | [5] |
Experimental Protocols
General Protocol for the Synthesis of Dihydropyrimidinones (DHPMs):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and the catalyst (e.g., 7 mol% of dicalcium phosphate dihydrate - DCPD).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure DHPM.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield in Biginelli Reaction:
Caption: A flowchart illustrating the systematic troubleshooting process for addressing low yields in the Biginelli condensation reaction.
Logical Relationship between Problem, Cause, and Solution:
Caption: A diagram showing the logical connections between the common problem of low yield and its potential causes and solutions in the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. redalyc.org [redalyc.org]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 8. chemmethod.com [chemmethod.com]
- 9. jsynthchem.com [jsynthchem.com]
Managing side reactions in the synthesis of 2-thio-containing pyrimidines
Welcome to the technical support center for the synthesis of 2-thio-containing pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing and troubleshooting common side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing 2-thiopyrimidines using a Biginelli-type reaction?
A1: The most frequent side reactions include the formation of Knoevenagel condensation products (from the reaction of the aldehyde and the β-ketoester), Hantzsch-type dihydropyridine byproducts, and uncyclized open-chain ureide intermediates.[1] The formation of these byproducts consumes starting materials and can significantly lower the yield of the desired 3,4-dihydropyrimidin-2(1H)-thione.
Q2: My alkylation of a 2-thiouracil derivative is not regioselective. How can I favor S-alkylation over N-alkylation?
A2: Regioselectivity between sulfur (S) and nitrogen (N) alkylation is highly dependent on the reaction conditions. To favor S-alkylation, use a polar aprotic solvent like DMF with a mild base such as potassium carbonate (K₂CO₃). Alternatively, using sodium methoxide (CH₃ONa) in methanol at room temperature has been shown to be effective for regioselective S-alkylation.[2] Hard and soft acid-base (HSAB) theory can also be a guide; sulfur is a softer nucleophile than nitrogen and will react preferentially with softer electrophiles (e.g., alkyl iodides).
Q3: I'm observing significant loss of my thiol group during the reaction, and I suspect oxidation. How can I prevent this?
A3: The thiol (or thiolate) group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Deoxygenating solvents by sparging with an inert gas before use is a highly effective measure.[3] For reactions in aqueous media, adding a chelating agent like EDTA can sequester metal ions that catalyze oxidation.[3]
Q4: Why is my Pinner synthesis of a 2-thiopyrimidine failing or giving very low yields?
A4: The Pinner synthesis and related cyclizations are very sensitive to moisture. The key imidate or thioimidate intermediates are highly susceptible to hydrolysis, which leads to undesired amides or esters and consumes the starting materials.[1] It is imperative to use strictly anhydrous solvents and reagents and to run the reaction under an inert atmosphere to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield in Biginelli Reaction for 2-Thioxo-Dihydropyrimidines
Your three-component reaction between an aldehyde, a β-dicarbonyl compound, and thiourea is resulting in a low yield of the target 2-thioxo-dihydropyrimidine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in the Biginelli synthesis of 2-thiopyrimidines.
Issue 2: Poor Regioselectivity in the Alkylation of 2-Thiouracil
Your alkylation reaction is producing a mixture of S-alkylated and N-alkylated products, complicating purification and reducing the yield of the desired isomer.
Logical Framework for Controlling Regioselectivity
Caption: Logical guide for achieving regioselective alkylation of 2-thiouracils.
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Synthesis of 3,4-Dihydropyrimidin-2(1H)-thione
This table summarizes the catalytic efficiency of various Lewis and Brønsted acids in the one-pot synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione from benzaldehyde, ethyl acetoacetate, and thiourea.
| Entry | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |
| 1 | B(C₆F₅)₃ (1 mol%) | EtOH, Reflux | 3 | 92 |
| 2 | NiCl₂·6H₂O (10 mol%) | Solvent-free, 100°C | 0.5 | 50.3 |
| 3 | CuCl₂·2H₂O (10 mol%) | Solvent-free, 100°C | 1.5 | 6.2 |
| 4 | CoCl₂·6H₂O (10 mol%) | Solvent-free, 100°C | 2 | 0.7 |
| 5 | p-TsOH (10 mol%) | Solvent-free, 100°C | 1 | 44.1 |
| 6 | NH₄Cl (50 mol%) | Solvent-free, 100°C | 2 | 85 |
| 7 | None | EtOH, Reflux | 12 | 15 |
Data compiled from multiple sources for comparative purposes.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Mercaptopyrimidine via Cyclocondensation
This protocol describes the synthesis of the parent 2-mercaptopyrimidine from 1,1,3,3-tetraethoxypropane and thiourea.[4]
Materials:
-
Thiourea (61 g, 0.80 mole)
-
1,1,3,3-Tetraethoxypropane (176 g, 0.80 mole)
-
Concentrated Hydrochloric Acid (200 mL)
-
Ethyl Alcohol (95%, 700 mL total)
-
20% Aqueous Sodium Hydroxide
-
Water
Procedure:
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, add thiourea (61 g) and 600 mL of ethyl alcohol.
-
Acid Addition: While stirring, add 200 mL of concentrated hydrochloric acid in one portion.
-
Reagent Addition: Add 1,1,3,3-tetraethoxypropane (176 g) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. The solution will darken, and a yellow precipitate of 2-mercaptopyrimidine hydrochloride will form.
-
Isolation of Hydrochloride Salt: Cool the reaction mixture in an ice bath for 30 minutes. Collect the yellow crystalline precipitate by vacuum filtration on a Büchner funnel. Wash the solid with 100 mL of cold ethyl alcohol and air-dry. The typical yield of the hydrochloride salt is 71–76 g (60–64%).[4]
-
Neutralization: Suspend the crude 2-mercaptopyrimidine hydrochloride (25 g, 0.17 mole) in 50 mL of water. While stirring rapidly, add 20% aqueous sodium hydroxide dropwise until the pH of the mixture is 7–8 (check with pH paper). Avoid excess base.
-
Isolation of Free Thiol: Collect the white precipitate by vacuum filtration and wash with 50 mL of cold water.
-
Purification (Recrystallization): Dissolve the damp product by heating in a mixture of 300 mL of water and 300 mL of ethyl alcohol. Filter the hot solution and allow it to cool slowly to room temperature. Collect the pure crystals of 2-mercaptopyrimidine, wash with 50 mL of cold 50% aqueous alcohol, and dry to a constant weight. The typical yield of pure product is 14–15 g (74–79% from the hydrochloride salt).[4]
Protocol 2: Regioselective S-Alkylation of 2-Thiouracil
This protocol provides conditions favoring the selective alkylation at the sulfur atom.
Materials:
-
2-Thiouracil derivative (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere: Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a round-bottom flask, add the 2-thiouracil derivative (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.
-
Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 40-50°C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 2-alkylthio-pyrimidine.[2]
Protocol 3: Preventing Oxidation of Thiol Groups During Synthesis
This protocol outlines general steps to minimize the formation of disulfide byproducts.
Procedure:
-
Solvent Deoxygenation: Before starting the reaction, sparge all solvents to be used (e.g., ethanol, water, DMF) with a stream of inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.[3]
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents and work-up, under a positive pressure of an inert gas. Use a Schlenk line or a balloon filled with nitrogen/argon.
-
Use of Chelating Agents (for aqueous reactions): If the reaction is performed in an aqueous buffer, add EDTA to a final concentration of 0.1% (w/v). This will chelate trace metal ions that can catalyze the oxidation of the thiol.[3]
-
Temperature Control: Keep the reaction temperature as low as reasonably possible, as higher temperatures can increase the rate of oxidation.
-
Work-up Considerations: When performing an aqueous work-up, use deoxygenated water. Minimize the exposure of the thiol-containing product to air during filtration and drying.
References
Strategies to improve the efficiency of multi-component reactions for pyrimidines
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of multi-component reactions (MCRs) for pyrimidine synthesis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the multi-component synthesis of pyrimidines.
Issue 1: Low Yield of the Desired Pyrimidine Product
Question: My multi-component reaction (e.g., Biginelli or Pinner reaction) is resulting in a low yield of the desired pyrimidine. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge in MCRs for pyrimidine synthesis and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.[1]
-
Troubleshooting Steps:
-
Catalyst Screening: If using a classical Brønsted acid (e.g., HCl), consider screening Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InCl₃) or organocatalysts, which can be milder and more efficient.[1][2]
-
Catalyst Loading: Systematically vary the catalyst loading (typically 1-10 mol% for metal catalysts) to find the optimal concentration for your specific substrates.[2]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and some catalysts are sensitive to air and moisture, requiring reactions to be run under an inert atmosphere.[2][3]
-
-
-
Inefficient Reaction Conditions: Temperature and reaction time are key parameters that may not be optimized.[1][3]
-
Troubleshooting Steps:
-
Temperature Optimization: While reflux is common, some reactions benefit from milder or higher temperatures. Monitor the reaction at different temperatures to find the optimum.
-
Time Studies: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[1][3]
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.[1][3]
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents of varying polarity, such as ethanol, acetonitrile, or even solvent-free conditions.[1] Polar solvents are generally preferred.[1]
-
Anhydrous Conditions: For reactions sensitive to water, such as the Pinner synthesis, ensure the use of anhydrous solvents and oven-dried glassware to prevent hydrolysis of intermediates.[3][4]
-
-
-
Purity of Reactants: Impurities in starting materials can inhibit the reaction or lead to side products.[1][5]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure high purity of aldehydes, β-dicarbonyl compounds, amidines, and urea/thiourea.
-
Fresh Reagents: Use freshly prepared or purified amidines, as they can degrade over time.[3]
-
-
-
Suboptimal Stoichiometry: The molar ratio of reactants can influence the reaction outcome.
-
Troubleshooting Steps:
-
For Biginelli reactions, using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can sometimes improve yields.[5]
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing a significant amount of an unexpected side product. How can I identify and minimize it?
Answer: The formation of side products is a common issue in MCRs. Identifying the side product is the first step toward mitigating its formation.
Common Side Products and Mitigation Strategies:
-
Hantzsch-type Dihydropyridines (in Biginelli Reactions): A common yellow, fluorescent byproduct.[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3]
-
Order of Addition: Adding the urea last may help minimize its decomposition.[3]
-
-
-
Knoevenagel Condensation Product: The adduct between the aldehyde and the active methylene compound.
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Using an excess of the urea/thiourea component can sometimes suppress the formation of this side product.[2]
-
-
-
Self-Condensation of Starting Materials: For instance, the self-condensation of the 1,3-dicarbonyl compound in the Pinner synthesis.[3]
-
Troubleshooting Steps:
-
Control Temperature: Optimize the reaction temperature to favor the desired reaction pathway.
-
Base Selection: The choice and stoichiometry of the base are crucial in the Pinner reaction to minimize side reactions.[3]
-
-
-
Hydrolysis Products (in Pinner Reactions): The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, leading to the formation of esters as byproducts.[4]
-
Troubleshooting Steps:
-
Maintain Anhydrous Conditions: Use anhydrous solvents, dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common multi-component reactions for pyrimidine synthesis?
A1: The most common and versatile MCRs for synthesizing pyrimidines are the Biginelli reaction and the Pinner synthesis.[3] The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[3][6]
Q2: How can I improve reaction efficiency using non-conventional energy sources?
A2: Microwave irradiation and ultrasound assistance are two effective techniques to enhance the efficiency of pyrimidine synthesis.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields.[2][7][8] Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.[7][9]
-
Ultrasound-Assisted Synthesis: Ultrasound irradiation can also lead to shorter reaction times and higher yields by enhancing mass transfer and accelerating chemical reactions.[10][11]
Q3: Are there any green or sustainable approaches to pyrimidine synthesis?
A3: Yes, several green chemistry approaches have been developed. These include the use of water as a solvent, solvent-free reactions (mechanochemistry), and the use of recyclable catalysts.[9][12] For example, a sustainable iridium-catalyzed MCR of pyrimidines from amidines and alcohols has been reported, which liberates only hydrogen and water as byproducts.[13][14][15]
Q4: Can aliphatic aldehydes be used effectively in the Biginelli reaction?
A4: Yes, but yields are often lower compared to aromatic aldehydes because aliphatic aldehydes are more prone to self-condensation and other side reactions.[4][16] To improve yields with aliphatic aldehydes, consider using specific Lewis acid catalysts, solvent-free methods, or protecting the aldehyde group.[16]
Q5: What is the role of flow chemistry in pyrimidine synthesis?
A5: Flow chemistry offers several advantages for pyrimidine synthesis, including excellent control over reaction parameters (temperature, pressure, and residence time), enhanced safety when using hazardous reagents, and easier scalability.[17][18] Microwave-assisted flow synthesis has been successfully used for the Biginelli reaction, allowing for high processing rates.[19]
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction
| Entry | Aldehyde | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | p-chlorobenzaldehyde | Acetic Acid | Conventional Heating (Reflux) | 90 min | 73 | [8] |
| 2 | p-chlorobenzaldehyde | Acetic Acid | Microwave (75 W) | 5 min | 84 | [8] |
| 3 | Benzaldehyde | K₂CO₃ | Conventional Heating (Reflux in water) | 8 hours | Not detectable | [9] |
| 4 | Benzaldehyde | K₂CO₃ | Microwave (300 W, 100°C in water) | 20 min | Moderate | [9] |
Table 2: Effect of Catalyst on the Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Acetonitrile | High | [2] |
| 2 | Benzaldehyde | Ethyl Acetoacetate | Urea | InCl₃ | Acetonitrile | High | [2] |
| 3 | Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol | Moderate | [1] |
| 4 | 4-chlorobenzaldehyde | Malononitrile | Urea | bone char-nPrN-SO₃H | Solvent-free | 95 | [20] |
Experimental Protocols
Protocol 1: Microwave-Assisted Biginelli Reaction
This protocol describes a general procedure for the microwave-assisted synthesis of dihydropyrimidinones.
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Ethanol (optional, as solvent)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and urea/thiourea.[2]
-
Add the catalyst.[2] If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Classical Pinner Synthesis of a Trisubstituted Pyrimidine
This protocol is based on the classical Pinner condensation, emphasizing the need for anhydrous conditions.
Materials:
-
β-Diketone (e.g., Acetylacetone) (1 equivalent)
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride) (1.1 equivalents)
-
Sodium Ethoxide (or other strong base) (1.1 equivalents)
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the amidine hydrochloride in anhydrous ethanol.[4]
-
Base Addition: To the stirred solution, carefully add sodium ethoxide. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[4]
-
Diketone Addition: Add the β-diketone dropwise to the reaction mixture.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low pyrimidine yield.
Caption: General experimental workflow for the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 10. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. almacgroup.com [almacgroup.com]
- 19. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 20. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for 4-Anilinopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-anilinopyrimidine derivatives. This guide addresses common challenges encountered during the purification of these compounds and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 4-anilinopyrimidine derivatives?
A1: The most prevalent purification methods for 4-anilinopyrimidine derivatives are crystallization and silica gel column chromatography.[1] The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound. For high-purity requirements, such as in pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.[1]
Q2: I am observing a low yield after purification. What are the potential causes and solutions?
A2: Low yields can stem from several factors during purification. In column chromatography, the compound might be too polar and remain adsorbed to the silica gel. For crystallization, the choice of solvent is critical; the ideal solvent should dissolve the compound when hot but sparingly at room temperature. It's also possible that the compound is partially soluble in the wash solvent, leading to losses. Consider using a solvent mixture to fine-tune solubility and improve recovery.[1] Additionally, ensure that the compound did not oil out during crystallization, as this can trap impurities and reduce the yield of pure crystals.
Q3: My purified 4-anilinopyrimidine derivative shows persistent impurities in the NMR spectrum. What are these impurities likely to be?
A3: Common impurities can include unreacted starting materials, reagents, or side products from the synthesis. For example, in syntheses involving the reaction of a chloropyrimidine with an aniline, residual starting materials are common impurities. Side reactions can also lead to the formation of isomers or related pyrimidine structures. It is also possible that residual solvent from the purification process is present. Careful analysis of the reaction and purification steps can help identify potential impurities.
Q4: How does the polarity of 4-anilinopyrimidine derivatives affect their purification?
A4: 4-Anilinopyrimidine derivatives often possess multiple hydrogen bond donors and acceptors, contributing to their polarity. This high polarity can lead to challenges such as poor retention in reverse-phase chromatography and high solubility in polar solvents, making crystallization difficult.[1] Chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-endcapped reverse-phase columns can be beneficial for purifying these polar compounds.[1]
Q5: What is the impact of impurities on the biological activity of 4-anilinopyrimidine derivatives, particularly kinase inhibitors?
A5: Impurities can significantly impact the results of biological assays. Even small amounts of a highly potent impurity can lead to inaccurate estimations of the compound's activity.[2] Impurities that are structurally similar to the active compound may also compete for binding to the target kinase, leading to misleading structure-activity relationship (SAR) data. Therefore, high purity of the final compound is crucial for obtaining reliable biological data.
Troubleshooting Guides
Crystallization
| Problem | Possible Cause | Solution |
| No crystals form | - Solution is not supersaturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures.- Cooling is too rapid. | - Boil off some solvent to increase the concentration.[3]- Try a different solvent or a mixed solvent system where the compound is less soluble when cold.[4]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- The compound is impure. | - Choose a solvent with a lower boiling point.[5]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]- Attempt to purify the compound by another method (e.g., column chromatography) before crystallization. |
| Poor recovery/low yield | - Too much solvent was used, leading to significant loss in the mother liquor.- The crystals were washed with a solvent in which they have some solubility.- Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent necessary for dissolution.[3]- Wash the crystals with a minimal amount of ice-cold solvent.[1]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. |
| Crystals are colored | - Colored impurities are present in the crude material. | - Use a small amount of activated charcoal to adsorb the colored impurities from the hot solution before filtration. Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Compound does not elute | - The solvent system is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[1] |
| Poor separation of compounds | - The chosen solvent system does not provide adequate resolution between the desired compound and impurities.- The column was not packed properly, leading to channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8] |
| Streaking or tailing of spots on TLC/column | - The compound is interacting too strongly with the acidic silica gel.- The sample is overloaded on the column. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[9]- Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight). |
| Compound is insoluble in the loading solvent | - The compound has low solubility in the mobile phase. | - Dissolve the compound in a minimal amount of a stronger solvent (e.g., DMF or DMSO), adsorb it onto a small amount of silica gel, and then load the dry silica onto the column (dry loading). |
Experimental Protocols
Protocol 1: Recrystallization of a 4-Anilinopyrimidine Derivative
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[10] Common solvents for 4-anilinopyrimidine derivatives include ethanol, isopropanol, acetonitrile, or mixtures with water.
-
Dissolution: In an Erlenmeyer flask, add the crude 4-anilinopyrimidine derivative and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1] Covering the flask can help slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[1]
Protocol 2: Silica Gel Column Chromatography of a 4-Anilinopyrimidine Derivative
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation between the desired compound and impurities, with an Rf value of approximately 0.2-0.4 for the target compound.[7] A common solvent system for these derivatives is a mixture of dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent. Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.[1]
-
Sample Loading: Dissolve the crude compound in a minimum amount of the mobile phase or a suitable solvent. Carefully apply the dissolved sample to the top of the column. Alternatively, for compounds with low solubility, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the initial non-polar solvent system.[1] Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[1] For example, start with 100% dichloromethane and gradually increase the percentage of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified 4-anilinopyrimidine derivative.
Visualization
Caption: General experimental workflow for the purification of 4-anilinopyrimidine derivatives.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. reddit.com [reddit.com]
- 10. science.uct.ac.za [science.uct.ac.za]
Addressing solubility issues during the crystallization of pyrimidine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues during the crystallization of pyrimidine compounds.
Troubleshooting Guide
Issue 1: No Crystals Form After Cooling
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated | The concentration of the pyrimidine compound may be too low. Re-heat the solution and allow some of the solvent to evaporate to increase the concentration, then cool slowly. If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[1] |
| Inappropriate solvent | The compound may be too soluble in the chosen solvent, even at cool temperatures. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1][2] Experiment with different solvents or solvent mixtures.[1] |
| Nucleation is inhibited | Spontaneous nucleation may not be occurring. Try the following techniques: - Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites.[1] - Seeding: Introduce a "seed crystal" of the pure compound to the solution to initiate crystal growth.[1] - Evaporation: Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[1] |
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High solubility | The compound is too soluble in the chosen solvent.[1] Try a less "good" solvent in which the compound has lower solubility.[1] Using a solvent with a similar functional group to the compound often leads to high solubility, so consider alternatives.[1] |
| Cooling too rapidly | The solution is being cooled too quickly, preventing molecules from arranging into a crystal lattice. Allow the solution to cool more slowly. Placing an inverted beaker over the flask can create an insulating atmosphere.[1] |
| Impurities present | Impurities can interfere with crystal lattice formation. Ensure the starting material is as pure as possible before attempting crystallization. Techniques like column chromatography may be necessary.[1] |
| Steep solubility curve | The solvent may have a very steep solubility curve with respect to temperature for the specific pyrimidine compound. Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my pyrimidine compound?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1] You can experimentally test different solvents by observing if the compound dissolves when heated and recrystallizes upon cooling. Common solvent systems for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures like hexane/acetone or hexane/THF.[1]
Q2: What is the effect of temperature on pyrimidine crystallization?
A2: Temperature significantly influences the solubility of pyrimidine compounds; generally, solubility increases with temperature.[1][3] This principle is the basis for cooling crystallization, where a hot, saturated solution is cooled to induce crystal formation.[1] The rate of cooling also affects crystal size; slow cooling typically yields larger, higher-quality crystals.[1]
Q3: How can I crystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A3: For compounds soluble only in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[1][4] In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, e.g., DCM, diethyl ether, or pentane).[1][4] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[1][4]
Q4: What is the role of pH in the crystallization of pyrimidine compounds?
A4: The pH of the solution can affect the ionization state of pyrimidine compounds, which in turn influences their solubility.[3][5] For pyrimidine derivatives with acidic or basic functional groups, adjusting the pH can be a critical parameter to control solubility and induce crystallization.[5] For basic pyrimidines, increasing the pH towards their pKa will decrease solubility, while for acidic pyrimidines, lowering the pH towards their pKa will decrease solubility.
Q5: What is co-crystallization and how can it help with solubility issues?
A5: Co-crystallization is a technique where a compound of interest is crystallized with a second molecule, known as a "coformer," to form a new crystalline solid with different physicochemical properties.[2][6] This can be particularly useful for poorly soluble pyrimidine compounds. By selecting an appropriate coformer, it is possible to improve the solubility and dissolution rate of the pyrimidine compound.[7]
Experimental Protocols
Protocol 1: Cooling Crystallization
This method is suitable for pyrimidine compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature.[1]
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound. Continue adding small portions of hot solvent until a clear solution is obtained.[1]
-
Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature.[1] As the solution cools, the solubility of the pyrimidine compound will decrease, leading to crystal formation.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals completely to remove any residual solvent.
Protocol 2: Anti-Solvent Vapor Diffusion
This technique is ideal for compounds that are sparingly soluble in most common solvents but show good solubility in a high-boiling point solvent.[1][4]
-
Preparation of the Solution: Dissolve the pyrimidine compound in a minimal amount of a "good" solvent (e.g., DMF, DMSO) in a small, open container such as a vial or a test tube.
-
Setup of the Diffusion Chamber: Place the small container with the solution inside a larger, sealable reservoir (e.g., a beaker or a jar).
-
Addition of Anti-Solvent: Add a volatile "anti-solvent" (a solvent in which the pyrimidine compound is insoluble, such as diethyl ether, pentane, or dichloromethane) to the larger reservoir, ensuring the level of the anti-solvent is below the top of the inner container.
-
Sealing and Diffusion: Seal the reservoir to create a closed system. The more volatile anti-solvent will slowly diffuse into the solution containing the pyrimidine compound.
-
Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the pyrimidine compound decreases, leading to gradual crystallization.[1]
-
Monitoring: Monitor the setup over time until crystals of a suitable size have formed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR20120123659A - Co-crystals of a triazolo[4,5-d]pyrimidine platelet aggregation inhibitor - Google Patents [patents.google.com]
Validation & Comparative
Spectroscopic Comparison of 2-(Methylthio)pyrimidin-4-ol Derivatives and Thiouracil Analogues
A Guide for Researchers in Drug Discovery and Development
The spectroscopic characterization of heterocyclic compounds is a cornerstone of modern drug discovery and development. For researchers investigating pyrimidine derivatives, a thorough understanding of their spectral properties is crucial for structure elucidation, purity assessment, and the interpretation of biological activity. This guide provides a comparative analysis of the spectroscopic characteristics of 2-(methylthio)pyrimidin-4-ol and its derivatives against common thiouracil analogues, namely 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil. The information presented herein is intended to serve as a practical reference for scientists engaged in the synthesis and analysis of these important molecular scaffolds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected thiouracil analogues. It is important to note that while extensive experimental data is available for the thiouracils, specific, publicly available, comprehensive spectral data for this compound is limited. Therefore, some of the presented data for this compound is based on extrapolation from closely related structures and general principles of spectroscopic interpretation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H5 | H6 | N1-H | N3-H | S-CH₃ | Other | Solvent |
| This compound | ~6.0-6.2 (d) | ~7.5-7.7 (d) | ~11.0-12.0 (br s) | ~12.0-13.0 (br s) | ~2.5 (s) | - | DMSO-d₆ |
| 2-Thiouracil | 5.79 (d) | 7.58 (d) | 12.04 (br s) | 12.04 (br s) | - | - | DMSO-d₆ |
| 4-Thiouracil | 6.50 (d) | 7.27 (d) | 12.90 (s) | 13.64 (s) | - | - | DMSO-d₆ |
| 2,4-Dithiouracil | 6.50 (d) | 7.27 (d) | 12.90 (s) | 13.64 (s) | - | - | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C2 | C4 | C5 | C6 | S-CH₃ | Solvent |
| This compound | ~165-170 | ~160-165 | ~105-110 | ~140-145 | ~13-15 | DMSO-d₆ |
| 2-Thiouracil | 175.9 | 162.7 | 101.9 | 142.1 | - | DMSO-d₆ |
| 4-Thiouracil | 159.2 | 189.9 | 115.1 | 136.9 | - | DMSO-d₆ |
| 2,4-Dithiouracil | 174.9 | 189.9 | 115.3 | 136.8 | - | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopic Data (Selected Absorption Bands in cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C=S) | ν(C=C) / ν(C=N) |
| This compound | 3100-3300 | ~1650-1680 | - | ~1550-1620 |
| 2-Thiouracil | 3150-3250 | ~1680 | ~1150-1200 | ~1560-1600 |
| 4-Thiouracil | 3080 | - | ~1120 | 1565, 1547 |
| 2,4-Dithiouracil | 3100-3300 | - | ~1150-1250 | ~1550-1600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 142 | [M-SCH₃]⁺, [M-HCN]⁺, [M-CO]⁺ |
| 2-Thiouracil | 128 | [M-HCN]⁺, [M-HNCS]⁺ |
| 4-Thiouracil | 128 | [M-HCN]⁺, [M-HNCO]⁺ |
| 2,4-Dithiouracil | 144 | [M-HCN]⁺, [M-HNCS]⁺, [M-CS]⁺ |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~230, ~270 | - | Methanol |
| 2-Thiouracil | 212, 275 | 1.6 x 10⁴, 1.2 x 10⁴ | Water |
| 4-Thiouracil | 240, 327 | 8.0 x 10³, 1.9 x 10⁴ | Water |
| 2,4-Dithiouracil | 235, 290, 350 | - | Ethanol |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data. The following sections outline general methodologies for the characterization of this compound derivatives and their analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically -2 to 14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are usually sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Typically 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.
-
Alternatively: The spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is introduced into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly as a solid for Electron Ionization (EI).
-
Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.
-
Electron Ionization (EI) Parameters:
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: 150-250 °C.
-
Mass Range: Scanned over a range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
-
Electrospray Ionization (ESI) Parameters:
-
Ionization Mode: Positive or negative ion mode is selected based on the compound's ability to be protonated or deprotonated.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen is commonly used.
-
Drying Gas Temperature: 200-350 °C.
-
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or water) at a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to prepare solutions with concentrations that result in an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Parameters:
-
Wavelength Range: Typically scanned from 200 to 400 nm.
-
Blank: The pure solvent used for sample preparation is used as the blank to zero the instrument.
-
Cuvette: Quartz cuvettes with a 1 cm path length are used. The wavelength of maximum absorbance (λmax) is recorded.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of pyrimidine derivatives.
A Comparative Guide to the 1H NMR and IR Spectral Analysis of Synthesized 2-Methylthio-1,4-dihydropyrimidines
This guide provides a detailed comparison of the spectral characteristics of synthesized 2-methylthio-1,4-dihydropyrimidines with related dihydropyrimidine and dihydropyridine analogues. Experimental data from 1H NMR and IR spectroscopy are presented to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this important class of heterocyclic compounds.
Introduction
2-Methylthio-1,4-dihydropyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial activities.[1][2][3] The structural confirmation of these synthesized molecules relies heavily on spectroscopic techniques, primarily 1H NMR and IR spectroscopy. This guide offers a comparative analysis of their spectral data against other relevant heterocyclic compounds to highlight key distinguishing features.
Experimental Protocols
The synthesis and spectral characterization of 2-methylthio-1,4-dihydropyrimidines are typically performed following a two-step process involving a Biginelli-like condensation followed by S-methylation.[1][4]
Synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione Precursors: A mixture of an appropriate aldehyde (0.02 mol), a β-ketoester (e.g., ethyl acetoacetate, 0.02 mol), thiourea (0.03 mol), and a catalytic amount of a Lewis or Brønsted acid (e.g., aluminum chloride or a few drops of concentrated HCl) in a suitable solvent like methanol is refluxed.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated product is filtered and washed.[1]
Synthesis of 2-Methylthio-1,4-dihydropyrimidines: The synthesized 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mol) is dissolved in methanol, and methyl iodide (0.011 mol) is added.[1] The reaction mixture is then refluxed for a few hours. The resulting 2-methylthio-1,4-dihydropyrimidine is then isolated and purified.[1][4]
Spectroscopic Analysis:
-
IR Spectra: Recorded on a spectrophotometer using KBr discs.
-
1H NMR Spectra: Recorded on a 300 MHz spectrometer using a suitable deuterated solvent, such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.[1][5]
Comparative Spectral Data
The following tables summarize the characteristic 1H NMR and IR spectral data for a selection of synthesized 2-methylthio-1,4-dihydropyrimidines and compares them with other dihydropyrimidine and dihydropyridine derivatives.
Table 1: 1H NMR Spectral Data of 2-Methylthio-1,4-dihydropyrimidines and Analogues (Chemical Shifts in δ, ppm)
| Compound/Functional Group | 2-Methylthio-1,4-dihydropyrimidines[1][4] | 3,4-Dihydropyrimidin-2(1H)-ones[6] | 1,4-Dihydropyridines[5] |
| NH (ring) | 14.8-15.2 (s, 1H) | 7.7-9.4 (brs, 2H) | ~7.26 (s, 1H) |
| CH (C4) | ~5.99 (s, 1H) | ~5.41 (s, 1H) | ~4.9-5.0 (s, 1H) |
| S-CH3 | 2.3-2.4 (s, 3H) | N/A | N/A |
| CH3 (C6) | ~2.2 (s, 3H) | ~2.2-2.3 (s, 3H) | ~2.3-2.4 (s, 6H) |
| OCH3/OCH2CH3 | 3.6-3.7 (s, 3H, OCH3) / 3.9-4.1 (q, 2H, OCH2), 1.1-1.2 (t, 3H, CH3) | 3.4-3.6 (s, 3H, OCH3) / ~4.0 (q, 2H, OCH2), ~1.1 (t, 3H, CH3) | ~4.0-4.3 (m, 4H, OCH2), 1.2-1.3 (t, 6H, CH3) |
| Ar-H | 6.5-7.8 (m) | 6.9-8.2 (m) | 6.6-7.2 (m) |
Table 2: IR Spectral Data of 2-Methylthio-1,4-dihydropyrimidines and Analogues (Frequencies in cm⁻¹)
| Functional Group | 2-Methylthio-1,4-dihydropyrimidines[1][4] | 3,4-Dihydropyrimidin-2(1H)-ones[6] | 1,4-Dihydropyridines[5] |
| N-H Stretch | 3200-3350 | 3100-3360 | 3340-3420 |
| C-H Stretch (Aromatic/Aliphatic) | Not specified in detail, but expected around 3000-3100 and 2850-2960 | ~2950, 3090 | 2980-2987 |
| C=O Stretch | 1650-1675 | 1689-1694 | 1690-1696 |
| C=N Stretch | 1500-1595 | Not prominently reported | N/A |
| S-CH3 Stretch | 2345-2372 | N/A | N/A |
| C-O Stretch | ~1150-1250 | 1218-1226 | Not specified in detail |
Analysis and Comparison
The spectral data reveals key distinguishing features for 2-methylthio-1,4-dihydropyrimidines:
-
1H NMR: The most prominent and identifying signal is the sharp singlet for the S-CH3 protons, typically appearing around δ 2.3-2.4 ppm .[1][4] The NH proton of the dihydropyrimidine ring is significantly deshielded, appearing as a singlet at a very downfield region of δ 14.8-15.2 ppm , which is characteristic and helps differentiate it from other NH protons.[1][4] In comparison, the NH protons in 3,4-dihydropyrimidin-2(1H)-ones appear at a more upfield region of δ 7.7-9.4 ppm, and in 1,4-dihydropyridines, around δ 7.26 ppm.[5][6] The chemical shift of the C4-H proton is also a useful diagnostic peak.
-
IR Spectroscopy: The IR spectra of 2-methylthio-1,4-dihydropyrimidines show a characteristic absorption band for the S-CH3 group in the region of 2345-2372 cm⁻¹ .[1][4] The C=O stretching frequency is observed between 1650-1675 cm⁻¹ , and the N-H stretching vibration appears in the range of 3200-3350 cm⁻¹ .[1][4] A notable feature is the C=N stretching absorption at 1500-1595 cm⁻¹ , which is expected for the pyrimidine ring system.[1][4]
In comparison to their non-sulfur-substituted counterparts and dihydropyridine analogues, the presence of the methylthio group introduces these unique and readily identifiable spectroscopic markers.
Visual Representations
The following diagrams illustrate the general structure, key spectral correlations, and the experimental workflow for the synthesis and analysis of 2-methylthio-1,4-dihydropyrimidines.
Caption: General structure and key ¹H NMR and IR spectral features of 2-methylthio-1,4-dihydropyrimidines.
Caption: Experimental workflow for the synthesis and spectral analysis of 2-methylthio-1,4-dihydropyrimidines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrcs.org [ijrcs.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to Confirming the Purity of 2-(Methylthio)pyrimidin-4-ol using HPLC and LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in preclinical and clinical studies. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the purity of 2-(Methylthio)pyrimidin-4-ol, a key intermediate in the synthesis of various biologically active molecules. This document outlines detailed experimental protocols, presents a comparative analysis of the data, and discusses alternative methods for purity verification.
Principles of Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] For purity analysis, HPLC separates the main compound from any impurities present. The purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] This hyphenated technique not only separates the components of a mixture but also provides mass information for each component, enabling unambiguous identification of the main compound and characterization of impurities based on their mass-to-charge ratio (m/z).
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound by HPLC and LC-MS are provided below. These protocols are based on established methods for the analysis of pyrimidine derivatives.[1]
Protocol 1: Purity Determination by HPLC
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with a diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Protocol 2: Purity Confirmation and Impurity Identification by LC-MS
1. Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but at a lower concentration suitable for MS detection (e.g., 10 µg/mL).
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
3. Data Analysis:
-
Extract the Total Ion Chromatogram (TIC).
-
Identify the peak corresponding to this compound by its retention time and the expected m/z of its protonated molecule [M+H]⁺ (C₅H₆N₂OS, exact mass: 142.02).
-
Analyze the mass spectra of minor peaks to identify potential impurities. Common impurities in the synthesis from 2-thiouracil and a methylating agent may include unreacted 2-thiouracil (m/z 129.01 for [M+H]⁺) and over-methylated or other side-products.
Data Presentation and Comparison
The following table summarizes the expected quantitative data from the HPLC and LC-MS analyses for a hypothetical sample of this compound.
| Parameter | HPLC with UV Detection | LC-MS |
| Principle | Separation based on polarity, quantification by UV absorption. | Separation based on polarity, identification and quantification by mass-to-charge ratio. |
| Retention Time (Main Peak) | ~15 min (example) | ~6 min (example) |
| Purity Calculation | Area % = (Main Peak Area / Total Peak Area) * 100 | Based on TIC or extracted ion chromatogram peak areas. |
| Hypothetical Purity | 99.5% | 99.6% |
| Impurity Detection | Detects UV-active impurities. | Detects all ionizable impurities. |
| Impurity Identification | Based on retention time relative to standards. | Based on accurate mass measurement (m/z). |
| Limit of Detection (LOD) | ng range | pg to fg range |
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow for purity confirmation and the logical relationship between HPLC and LC-MS.
Caption: Experimental workflow for purity confirmation.
Caption: Complementary roles of HPLC and LC-MS.
Comparison with Alternative Purity Determination Methods
While HPLC and LC-MS are the most common techniques for purity assessment, other methods can provide complementary information.
| Method | Principle | Advantages | Limitations |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[3] | Provides absolute purity without the need for a reference standard of the analyte; non-destructive. | Lower sensitivity than chromatographic methods; requires a pure internal standard. |
| Differential Scanning Calorimetry (DSC) | Impurities depress and broaden the melting point of a crystalline substance. The extent of this change can be used to calculate purity.[4] | Provides a measure of total molar purity; fast analysis. | Only applicable to crystalline, thermally stable compounds; less sensitive to impurities with similar structures. |
Conclusion
Both HPLC and LC-MS are indispensable tools for confirming the purity of this compound. HPLC with UV detection offers a robust and straightforward method for routine quantitative purity assessment. LC-MS provides an orthogonal technique that not only confirms the identity of the main component through mass analysis but also offers valuable structural information about potential impurities. For comprehensive characterization and to meet stringent regulatory requirements, a combination of these chromatographic methods is often employed. Furthermore, techniques like qNMR and DSC can serve as valuable complementary methods for an in-depth understanding of the compound's purity profile.
References
Comparative analysis of the biological activity of pyrimidin-4-ol analogs
A Comparative Guide to the Biological Activity of Pyrimidin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] As a key building block of DNA and RNA, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides a comparative analysis of the biological activity of various pyrimidin-4-ol analogs and related pyrimidine derivatives, supported by experimental data to aid in drug discovery and development efforts.
Comparative Anticancer Activity
Pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and protein kinase B (Akt).[5][6][7] The tables below summarize the in vitro cytotoxic activity of various pyrimidin-4-ol analogs and other pyrimidine derivatives against several human cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line [5]
| Compound ID | Structure/Substitution | IC50 (µM) |
|---|---|---|
| Doxorubicin (Ref.) | - | 5 |
| 10e | 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl | 11 |
| 10d | 3,6-dimethyl-5-(4-fluorobenzylideneamino)-1-phenyl | 12 |
| 10b | 3,6-dimethyl-5-(4-chlorobenzylideneamino)-1-phenyl | 12 |
| 7 | 5-anilino-3,6-dimethyl-1-phenyl | 14 |
| 10a | 3,6-dimethyl-5-(benzylideneamino)-1-phenyl | 17 |
| 8b | 5-(4-hydroxyphenyl)-3,6-dimethyl-1-phenyl | 25 |
| 4 | 5-hydroxy-3,6-dimethyl-1-phenyl | 49 |
| 9 | 5-amino-3,6-dimethyl-1-phenyl | 84 |
Table 2: Anticancer Activity of Various Pyrimidine Analogs Against Different Cancer Cell Lines
| Compound/Derivative Class | Target Cell Line(s) | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Pyrimidine analog 131 | HepG2 (Liver), U937 (Lymphoma), Y79 (Retinoblastoma) | 0.11 µM, 0.07 µM, 0.10 µM | [3] |
| Pyrimidine analog 131 | A549 (Lung) | 0.80 µM | [3] |
| Pyrazolo[3,4-d]pyrimidine 7 | Hela (Cervical), A549 (Lung), Caco-2 (Colon) | 68.75 µM, 17.50 µM, 43.75 µM | [8] |
| N-(pyridin-3-yl) pyrimidin-4-amine 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [2] |
| Aminopyrimidine 2a | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinomas | 4 - 8 µM | [9] |
| Pyrimido[4,5-d]pyrimidine 7d | Hematological cancer cell lines (Leukemia) | Active |[10] |
Comparative Enzyme Inhibitory Activity
The structural similarity of pyrimidines to purines makes them ideal candidates for designing enzyme inhibitors, particularly for kinases.[7] By competing with ATP at the kinase domain, these compounds can modulate signaling pathways critical for cell proliferation and survival.[6]
Table 3: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Reference |
|---|---|---|---|
| Phenylpyrazolo[3,4-d]pyrimidine 5i | EGFRwt / VEGFR2 | 0.3 µM / 7.60 µM | [7] |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide 10 | PKB (Akt) | Potent, nanomolar inhibition | [6] |
| N-(pyridin-3-yl) pyrimidin-4-amine 17 | CDK2/cyclin A2 | 64.42 nM | [2] |
| Pyrimidine Derivative Cmp1 | Human Dihydroorotate Dehydrogenase (DHODH) | 1.5 nM | [11] |
| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | USP7 | Potent inhibitors | [2] |
| Pyrimidine derivatives 2a, 2f, 2h, 2l | Pin1 | < 3 µM | [12] |
| Fused 1,4-benzodioxane pyrimidine 72 | Focal Adhesion Kinase (FAK) | 27.4 nM | [3] |
| Imidazole–pyrimidine–sulfonamide 88 | HER2, EGFR-L858R mutant, EGFR-T790M mutant | 81 ng/mL, 59 ng/mL, 49 ng/mL |[3] |
Comparative Antiviral Activity
Pyrimidine analogs can act as antiviral agents by inhibiting viral polymerases or interfering with host cell enzymes required for viral replication, such as dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[11]
Table 4: Antiviral Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Target Virus | Activity Metric | Reference |
|---|---|---|---|
| Gemcitabine | Enterovirus A71 (EV-A71) | EC50 = 419 nM | [13] |
| Aza-β-amino acid pyrimidine 65 | Influenza A Virus Polymerase | IC50 = 0.06 µM | [3] |
| Aza-β-amino acid pyrimidine 65 | Influenza A Virus (Oseltamivir-sensitive & resistant) | EC50 = 0.03 µM | [3] |
| 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine 1 | Zika Virus (ZIKV) | EC50 = 5.21 µM | [14] |
| Pyrimido[4,5-d]pyrimidine 7f | Human Coronavirus 229E (HCoV-229E) | Active | [10] |
| DHODH Inhibitor Cmp1 | Human Cytomegalovirus, Adenoviruses | Low micromolar to nanomolar IC50 |[11] |
Comparative Antimicrobial and Anti-inflammatory Activity
Derivatives of pyrimidin-4-ol also exhibit significant antimicrobial and anti-inflammatory properties.
Table 5: Antimicrobial and Anti-inflammatory Activity of Pyrimidine Derivatives
| Activity Type | Compound/Derivative Class | Target/Assay | Results | Reference |
|---|---|---|---|---|
| Antibacterial | 2,4,6-trisubstituted pyrimidines | Bacillus pumilus, Escherichia coli | Significant activity | [1] |
| Antibacterial | Pyrimidine analog 41 | Escherichia coli | MIC = 6.5 μg/mL | [3] |
| Anti-inflammatory | Morpholinopyrimidine V4 & V8 | LPS-stimulated RAW 264.7 cells | Inhibition of NO, iNOS, COX-2 | [15] |
| Anti-inflammatory | 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Carrageenan-induced paw edema | Potent activity |[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, cells are treated with various concentrations of the pyrimidine analogs for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Cell viability is calculated as a percentage relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay (General Protocol for Kinases)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.
-
Reagents: Prepare assay buffer, kinase, substrate (peptide or protein), ATP, and the test compounds (pyrimidin-4-ol analogs) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound to the assay buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop Reaction: Terminate the reaction using a stop solution (e.g., EDTA solution or acid).
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For ELISA-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the resulting dose-response curve.[6]
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Incubation: The plates are incubated under conditions appropriate for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[1]
Signaling Pathways and Mechanisms of Action
The biological effects of pyrimidin-4-ol analogs are often mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate some of these mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of 2-Thiosubstituted Pyrimidines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the design of novel therapeutics. Among its numerous modifications, 2-thiosubstituted pyrimidines have emerged as a particularly fruitful area of investigation, yielding potent inhibitors of key biological targets implicated in a range of diseases, most notably cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.
The versatility of the 2-thiosubstituted pyrimidine core allows for extensive chemical modification, leading to a diverse array of biological activities. These compounds have been extensively studied as anticancer agents, with a significant number of derivatives showing potent inhibitory activity against various protein kinases. This guide will focus on two prominent targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK-1), both critical regulators of cancer cell proliferation and survival.
Comparative Analysis of Biological Activity
The biological efficacy of 2-thiosubstituted pyrimidines is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the thioether moiety. The following tables summarize the in vitro activities of representative compounds against VEGFR-2, CDK-1, and various cancer cell lines, providing a quantitative basis for understanding their SAR.
VEGFR-2 Inhibitory Activity
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a clinically validated strategy in oncology.
| Compound ID | R1-Substituent (at C4) | R2-Substituent (at C2-thio position) | VEGFR-2 IC50 (µM) | Reference |
| 1a | 4-Fluoroaniline | Benzyl | 3.84 | [1] |
| 1b | 4-Chloroaniline | Benzyl | 1.23 | [1] |
| 1c | 4-Methoxyaniline | Benzyl | 3.78 | [1] |
| 1d | Aniline | 4-Chlorobenzyl | >10 | [1] |
SAR Summary for VEGFR-2 Inhibition: The data suggests that substitution on the aniline ring at the C4 position significantly impacts activity. Electron-withdrawing groups, such as chloro (compound 1b ), appear to be more favorable for potent VEGFR-2 inhibition compared to electron-donating groups like methoxy (compound 1c ) or a simple fluoro substitution (compound 1a ). The nature of the substituent on the thioether at the C2 position also plays a critical role, as seen with the loss of activity in compound 1d .
CDK-1 Inhibitory Activity and Anticancer Efficacy
CDK-1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
| Compound ID | Core Structure | R-Substituents | Target Cell Line | IC50 (µM) | CDK-1 IC50 (µM) | Reference |
| 2a | 2-Thiopyrimidine | 4,6-diphenyl | HeLa | >10 | >10 | [2] |
| 2b | Fused Thiazolo[3,2-c]pyrimidine | 7,7,8a-trimethyl-hexahydro | - | - | >10 | [2] |
| 2c | Fused Benzo[3][4]imidazo[1,2-c]pyrimidine | See reference | - | - | 5 | [2] |
SAR Summary for CDK-1 Inhibition and Anticancer Activity: Simple 2-thiopyrimidines like 2a show weak activity. However, fusing the pyrimidine ring with other heterocyclic systems, as in compound 2c , can lead to a significant increase in CDK-1 inhibitory potency. This suggests that extending the molecular scaffold to interact with additional binding pockets in the kinase is a promising strategy. The anti-inflammatory and analgesic activities observed for some of these compounds, such as the thiazolopyrimidine derivative 2b , highlight the diverse biological potential of this chemical class.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
General Synthetic Procedure for 2-Thiosubstituted Pyrimidines
The synthesis of 2-thiosubstituted pyrimidines can be achieved through various routes. A common method involves the condensation of a β-ketoester with a thiourea derivative, followed by S-alkylation.
Step 1: Synthesis of the 2-Thioxopyrimidine Core A mixture of a β-ketoester (1 eq.), an appropriate aldehyde (1 eq.), and thiourea (1.2 eq.) in ethanol is refluxed in the presence of a catalytic amount of a base (e.g., potassium hydroxide) for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the 2-thioxopyrimidine derivative.
Step 2: S-Alkylation The 2-thioxopyrimidine (1 eq.) is dissolved in a suitable solvent such as dimethylformamide (DMF). A base (e.g., potassium carbonate, 1.5 eq.) is added, followed by the dropwise addition of the desired alkyl halide (1.1 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the mixture is poured into ice-water, and the precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to afford the final 2-thiosubstituted pyrimidine.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit (e.g., from Millipore or similar vendors) following the manufacturer's instructions.
-
Reaction Mixture Preparation: A reaction cocktail is prepared containing the kinase buffer, 10 µM ATP, and the VEGFR-2 enzyme.
-
Compound Incubation: The test compounds, dissolved in DMSO, are added to the wells of a 96-well plate at various concentrations. A control with DMSO alone is also included.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding the substrate (e.g., a poly(Glu, Tyr) peptide) to each well.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: After incubation, a phosphospecific antibody is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent or fluorescent substrate is then added, and the signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration using a suitable software (e.g., GraphPad Prism).
In Vitro CDK-1/Cyclin B Kinase Assay
The inhibitory activity against CDK-1 is assessed using a radiometric or luminescence-based assay.[5][6]
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP.
-
Enzyme and Substrate: Recombinant human CDK-1/Cyclin B complex is used as the enzyme source, and a suitable substrate, such as histone H1, is utilized.
-
Compound Addition: Test compounds are serially diluted in DMSO and added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-33P]ATP (for radiometric assay) or cold ATP (for luminescence-based assay) and incubated at 30°C.
-
Detection:
-
Radiometric: The reaction is stopped by spotting the mixture onto phosphocellulose paper, which is then washed to remove unincorporated [γ-33P]ATP. The radioactivity on the paper is quantified using a scintillation counter.
-
Luminescence-based: After the kinase reaction, a reagent that detects the amount of remaining ATP is added. The resulting luminescence is measured with a luminometer.
-
-
IC50 Calculation: The IC50 values are determined from the dose-response curves.
MTT Assay for Anticancer Activity
The cytotoxic effects of the compounds on cancer cell lines are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for the synthesis of 2-thiosubstituted pyrimidines.
References
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
The Kinase Inhibitor Potential of the 2-(Alkylthio)pyrimidine Scaffold: A Comparative Analysis
While direct efficacy data for 2-(Methylthio)pyrimidin-4-ol as a kinase inhibitor is not currently available in published literature, the broader class of pyrimidine-based compounds, particularly the 2-(alkylthio)pyrimidine-4-one scaffold, represents a significant and well-established foundation for the development of potent kinase inhibitors. This guide provides a comparative overview of the pyrimidine scaffold in kinase inhibition, contrasting it with other prominent inhibitor classes and detailing the experimental methodologies used to evaluate their efficacy.
For researchers in drug discovery, the pyrimidine core is a privileged structure due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding site of a wide range of kinases. The 2-(alkylthio) substitution offers a vector for chemical modification to enhance potency and selectivity.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
To illustrate the therapeutic importance of the pyrimidine scaffold, the following tables summarize the inhibitory activities of well-characterized pyrimidine-based kinase inhibitors against key oncogenic kinases, compared to non-pyrimidine-based inhibitors.
| Table 1: Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR) | |||
| Inhibitor | Scaffold | Target | Biochemical IC50 (nM) |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | ~1 |
| Gefitinib | Quinazoline | EGFR (wild-type) | 2-37 |
| Erlotinib | Quinazoline | EGFR (wild-type) | 2 |
| Table 2: Comparative Efficacy Against Bruton's Tyrosine Kinase (BTK) | |||
| Inhibitor | Scaffold | Target | Biochemical IC50 (nM) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 |
| Acalabrutinib | Acrylamide | BTK | 3-5 |
| Table 3: Comparative Efficacy Against Cyclin-Dependent Kinase 4/6 (CDK4/6) | |||
| Inhibitor | Scaffold | Target | Biochemical IC50 (nM) |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/CDK6 | 11/15 |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/CDK6 | 10/39 |
| Abemaciclib | 2-anilinopyrimidine | CDK4/CDK6 | 2/10 |
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (e.g., a 2-(alkylthio)pyrimidin-4-one derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96- or 384-well)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase and the test inhibitor at various concentrations to the kinase assay buffer.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to deplete unconsumed ATP, then add a second reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Kinase Inhibition Assay (Target Engagement)
This assay measures the ability of an inhibitor to engage and inhibit its target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total forms of the kinase or its downstream substrate
-
Western blotting or ELISA reagents
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with varying concentrations of the test inhibitor for a specific duration.
-
Lyse the cells to extract cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase or a downstream substrate using Western blotting or ELISA with phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signals to determine the extent of target inhibition at different inhibitor concentrations.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A simplified diagram of a generic receptor tyrosine kinase signaling pathway, a common target for pyrimidine-based inhibitors.
Caption: A workflow diagram for a typical in vitro kinase inhibition assay to determine the IC50 of a test compound.
Evaluating Analgesic Efficacy: A Comparative Guide to the Acetic Acid-Induced Writhing Test
For researchers and scientists in the field of drug development, particularly those focused on analgesics, the acetic acid-induced writhing test is a fundamental and widely utilized preliminary screening tool. This guide provides an objective comparison of analgesic activity using this method, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
The acetic acid-induced writhing test is a chemical pain model used to evaluate peripheral analgesic activity.[1] Intraperitoneal injection of acetic acid irritates the serous membranes, leading to the release of endogenous pain mediators.[2] This chemical irritation causes characteristic abdominal constrictions and stretching of the hind limbs, a response termed "writhing".[3] The frequency of these writhes serves as a quantifiable measure of visceral pain, and a reduction in their number following the administration of a test substance is indicative of its analgesic potential.[4]
Comparative Analgesic Activity
The efficacy of a potential analgesic is typically quantified as the percentage of inhibition of writhing movements compared to a control group that receives only the vehicle. The following table summarizes the analgesic effects of standard drugs and various test compounds as reported in several studies.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Number of Writhes (± SEM) | % Inhibition | Reference |
| Control (Vehicle) | - | p.o. | 26.25 | - | [5] |
| Ibuprofen | - | p.o. | 16.43 | 37.4% | [5] |
| Indomethacin | 10 | i.p. | - | 51.23% | [6][7] |
| Aspirin | 200 | - | - | 38.19% | [8] |
| Morphine | 1 | s.c. | - | - | [9] |
| Morphine | - | - | - | 93.68% | [8] |
| Indomethacin Derivative 2a | 10 | i.p. | - | 61.7% | [6][7] |
| Indomethacin Derivative 2a | 20 | i.p. | - | 67.5% | [6][7] |
| Indomethacin Derivative 2a | 30 | i.p. | - | 86.2% | [6][7] |
| Ethyl Acetate Extract of Phyllanthus reticulatus | 150 | p.o. | - | 51.23% | [10] |
| Ethyl Acetate Extract of Phyllanthus reticulatus | 300 | p.o. | - | 65.12% | [10] |
| 80% Methanol Extract of Echinops kebericho | 400 | p.o. | - | 57.84% | [11] |
| Aucklandia lappa Extract | 600 | p.o. | 17.06 | ~35% | [5] |
| Diacerein | 50 | p.o. | - | Significant Reduction | [12] |
| Diacerein | 100 | p.o. | - | Significant Reduction | [12] |
| Diacerein | 200 | p.o. | - | Significant Reduction | [12] |
Note: The percentage inhibition is calculated using the formula: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.[9] SEM denotes Standard Error of the Mean. "p.o." signifies oral administration, "i.p." intraperitoneal, and "s.c." subcutaneous.
Experimental Protocol: Acetic Acid-Induced Writhing Test
The following is a generalized protocol for conducting the acetic acid-induced writhing test in mice. Specific parameters such as drug concentration, administration route, and observation time may be adjusted based on the experimental design.
1. Animals:
-
Male Swiss albino mice (or other suitable rodent strain) weighing 20-30g are commonly used.[4]
-
Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.[4]
-
Mice are typically fasted for 12-18 hours before the experiment, with free access to water.[4]
2. Grouping and Administration:
-
Animals are randomly divided into groups (n=6-8 per group).[4]
-
Group I (Negative Control): Receives the vehicle (e.g., normal saline, 0.5% carboxymethylcellulose).[4]
-
Group II (Positive Control): Receives a standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg, Aspirin, or Indomethacin).[4]
-
Test Groups: Receive the test compound at various doses.
-
The vehicle, standard drug, or test compound is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of writhing.[4]
3. Induction of Writhing:
-
A 0.6% or 1% (v/v) solution of acetic acid in distilled water is prepared.[4][13]
-
The acetic acid solution is injected intraperitoneally at a volume of 10 ml/kg body weight.[4]
4. Observation:
-
Immediately after the acetic acid injection, each animal is placed individually in a transparent observation chamber.[4]
-
After a latency period of approximately 5 minutes, the number of writhes is counted for a continuous period of 10-20 minutes.[4][13]
-
A "writhe" is characterized by a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.[4]
5. Data Analysis:
-
The total number of writhes for each animal is recorded.
-
The percentage inhibition of writhing is calculated for each group relative to the negative control group.
-
Statistical analysis, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), is used to determine the statistical significance of the results.[4]
Visualizing the Process and Pathway
To better understand the experimental flow and the underlying biological mechanisms, the following diagrams have been generated.
Mechanism of Action
The intraperitoneal administration of acetic acid leads to irritation of the peritoneal cavity, which in turn triggers the release of a cascade of inflammatory mediators.[4] These mediators include prostaglandins (particularly PGE2 and PGI2), bradykinin, histamine, and serotonin.[13][14] These substances then act on and sensitize peripheral nociceptors (pain receptors), leading to the transmission of pain signals to the central nervous system and resulting in the characteristic writhing behavior.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin primarily exert their analgesic effect by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[14] This model is therefore particularly sensitive for evaluating peripherally acting analgesics.[13]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetic acid induced writhing method[10] [bio-protocol.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methanol Root Extract of Echinops kebericho M. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals, selecting the optimal in vitro cytotoxicity assay is a critical step in the evaluation of novel pyrimidine-based compounds. This guide provides a comprehensive comparison of four commonly used assays—MTT, MTS, XTT, and CellTiter-Glo—supported by experimental data and detailed protocols to facilitate an informed decision-making process.
Pyrimidine analogs are a cornerstone of chemotherapy, primarily exerting their cytotoxic effects by interfering with nucleic acid synthesis.[1] Accurate assessment of their potency, typically measured as the half-maximal inhibitory concentration (IC50), is paramount. The choice of assay can significantly influence the outcome due to differences in their underlying principles, sensitivity, and susceptibility to interference.
Comparative Analysis of Cytotoxicity Assays
| Assay | Principle | Endpoint | Advantages | Disadvantages | IC50 (5-FU) in MCF-7 cells (µM) |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Colorimetric | Cost-effective, well-established. | Requires a solubilization step for the formazan crystals, which can introduce variability. The formazan crystals can be toxic to cells.[2] | ~5-10 |
| MTS | Reduction of a tetrazolium salt (MTS) to a soluble formazan product by viable cells.[3] | Colorimetric | Homogeneous assay (no solubilization step), higher throughput than MTT.[3] | Can be influenced by compounds that affect cellular metabolism. | ~5-15 |
| XTT | Reduction of XTT tetrazolium salt to a water-soluble formazan product by metabolically active cells.[4] | Colorimetric | Homogeneous assay, generally more sensitive than MTT.[4] | Can be affected by culture medium components and pH changes. | ~3-12 |
| CellTiter-Glo | Measurement of ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[3] | Luminescent | High sensitivity, broad linear range, simple "add-mix-measure" protocol.[5] | Higher cost compared to colorimetric assays, potential for interference from compounds affecting luciferase. | ~1-5 |
Note: The IC50 values for 5-Fluorouracil (5-FU) in MCF-7 breast cancer cells are approximate and compiled from various sources for comparative purposes. Actual values can vary depending on experimental conditions such as cell density, incubation time, and specific protocol variations.
Experimental Protocols
Detailed methodologies for each assay are provided below to ensure reproducibility.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine-based compound in culture medium. Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
96-well flat-bottom sterile microplates
-
Combined MTS/PES solution
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine-based compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTS Addition: Add 20 µL of the combined MTS/PES solution to each well.[7]
-
Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability in the same manner as the MTT assay.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
96-well flat-bottom sterile microplates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine-based compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Preparation of XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. For one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent.[4]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[4]
-
Incubation for Color Development: Incubate the plate for 2-5 hours at 37°C.[8]
-
Absorbance Measurement: Record the absorbance between 450-500 nm using a microplate reader. A reference wavelength of 690 nm can be used to correct for background.[8]
-
Data Analysis: Calculate the percentage of cell viability as in the MTT assay.
CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine-based test compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of the pyrimidine-based compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired treatment period.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control.
Mandatory Visualizations
To further clarify the experimental processes and the mechanism of action of pyrimidine-based compounds, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. itwreagents.com [itwreagents.com]
Molecular docking studies of pyrimidine derivatives with target proteins
A Comparative Guide to Molecular Docking of Pyrimidine Derivatives with Key Protein Targets
This guide provides a comparative analysis of molecular docking studies involving pyrimidine derivatives and their interactions with various therapeutic protein targets. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and methodologies used in recent in-silico research. All quantitative data is summarized for straightforward comparison, and detailed experimental protocols are provided.
Comparative Analysis of Binding Affinities
Molecular docking simulations predict the binding affinity between a ligand (in this case, a pyrimidine derivative) and a target protein. This affinity is often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The following table collates data from several studies, showcasing the potential of pyrimidine derivatives against various protein targets.
| Study/Source Reference | Pyrimidine Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reported IC50 |
| Ahmad et al. (2022) | General Pyrimidine Derivatives | ABCG2 (Breast Cancer Resistance Protein) | Not specified in snippets, focused on screening | Not Applicable |
| Anonymous (2022) | Chalcone-based Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | -7.4 to -7.9[1] | 98.5 to 259.2 µg/ml[1] |
| Anonymous (2025) | Pyrrolo[2,3-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Not specified in snippets | 0.3 to 3.4 µM[2] |
| Anonymous (2025) | Pyrimidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Approx. -7.5 (for reference ligand)[3] | Not specified |
| ResearchGate Publication | Substituted Pyrimidines | VEGFR-2 Kinase | -5.911 to -8.116[4] | Not Applicable |
Experimental Protocols: A Generalized Workflow
The consistency and reliability of molecular docking results are highly dependent on the protocol followed. While specifics may vary between software packages, the fundamental workflow remains consistent. The process outlined below is a generalized methodology based on common practices using software like AutoDock.[2][5][6]
Caption: A typical workflow for a comparative molecular docking study.[5]
Detailed Methodological Steps
-
Protein Preparation :
-
Structure Retrieval : The 3D crystallographic structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[2][5] For example, PDB ID: 1HCK for CDK2 or 1M17 for EGFR.[1][2]
-
Cleaning : Non-essential water molecules, co-crystallized ligands, and ions are typically removed from the PDB file.[2][6]
-
Refinement : Polar hydrogen atoms are added to the protein, as they are critical for forming hydrogen bonds. Kollman charges may also be assigned.[7] The structure may undergo energy minimization to relieve steric clashes.[6]
-
-
Ligand Preparation :
-
Structure Generation : The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software and converted into 3D models.[5][6] Alternatively, structures can be downloaded from databases like PubChem.[2]
-
Optimization : The 3D structures are energy-minimized to find the most stable conformation. Torsion bonds are defined to allow for ligand flexibility during docking.[2] The final prepared ligand is often saved in a PDBQT file format for use with AutoDock.[2]
-
-
Grid Box Generation :
-
A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses for the ligand.[5]
-
-
Docking Simulation :
-
Results Analysis :
-
Scoring : The results are typically found in a docking log file, which ranks the different poses based on their binding energy scores.[5]
-
Interaction Analysis : The top-ranked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine derivative and the protein's amino acid residues.[5][6]
-
Biological Context: EGFR Signaling Pathway
Many pyrimidine derivatives are investigated for their potential as cancer therapeutics by targeting key proteins in signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a primary target in various cancers, and its inhibition can halt tumor growth and proliferation.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
This guide illustrates that pyrimidine derivatives are a versatile class of compounds with demonstrated potential to bind strongly to a range of important protein targets. The provided data and protocols offer a foundational resource for researchers aiming to design and evaluate novel inhibitors based on the pyrimidine scaffold.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiopurine Analogs and 5-Fluorouracil in Biological Systems
This guide provides a detailed comparative study of the biological activities of common thio-analogs of purine bases, namely 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), alongside the widely used pyrimidine analog, 5-fluorouracil (5-FU). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research.
Introduction
Thiopurine analogs and 5-fluorouracil are cornerstone antimetabolites in chemotherapy, targeting the synthesis of nucleic acids to induce cytotoxicity in rapidly dividing cancer cells.[1] 6-mercaptopurine and 6-thioguanine are purine analogs that exert their effects after intracellular conversion to thioguanine nucleotides (TGNs).[2] 5-fluorouracil, a pyrimidine analog, undergoes intracellular anabolism to several active metabolites that interfere with RNA and DNA synthesis.[3] While both classes of drugs are effective, their mechanisms, potency, and clinical applications vary. This guide explores these differences through a review of their metabolic pathways, cytotoxic effects, and impact on cellular signaling.
Metabolic Activation and Mechanism of Action
The therapeutic efficacy of these antimetabolites is dependent on their intracellular conversion to active metabolites.
Thiopurines (6-MP and 6-TG): Azathioprine, a prodrug, is first converted to 6-MP. Both 6-MP and 6-TG are then metabolized to the active 6-thioguanine nucleotides (6-TGNs).[4] The metabolic activation of 6-TG is more direct than that of 6-MP.[5] These active metabolites have a dual mechanism of action: they are incorporated into DNA and RNA, leading to cytotoxicity, and they inhibit the Rac1 signaling pathway, which is crucial for T-lymphocyte proliferation.[6][7]
5-Fluorouracil (5-FU): 5-FU is converted into three main active metabolites: 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), 5-fluorouridine triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.[8] FUTP is incorporated into RNA, affecting its processing and function, while FdUTP can be incorporated into DNA, leading to DNA damage.[3][8]
Comparative Cytotoxicity
In vitro studies consistently show that 6-TG is a more potent cytotoxic agent than 6-MP across various cancer cell lines.[5][9] This increased potency is reflected in its lower IC50 values. For instance, in human leukemic cell lines, the cytotoxicity threshold for 6-TG is approximately 0.05 µM, achieving maximum effect at 0.5 µM, whereas for 6-MP, the threshold is around 1 µM with a maximal effect at 10 µM.[1][9] Furthermore, 6-TG requires a shorter exposure time to induce a cytotoxic effect (as short as 4 hours) compared to 6-MP (more than 8 hours).[5][9]
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Thioguanine | Human Leukemic Cells | ~0.05 - 0.5 | [1][9] |
| 6-Mercaptopurine | Human Leukemic Cells | ~1 - 10 | [1][9] |
| 6-Thioguanine | RAW 264.7 Macrophages | 10.73 | [5] |
| Mercaptopurine Derivative | RAW 264.7 Macrophages | 13.31 | [5] |
| Thienopyrimidine derivative 2 | Breast Cancer (MCF-7) | 0.013 | [10] |
| Thienopyrimidine derivative 3 | Breast Cancer (MCF-7) | 0.023 | [10] |
| Curcumin-pyrimidine analog 3g | Breast Cancer (MCF-7) | 0.61 ± 0.05 | [10] |
| Curcumin-pyrimidine analog 3b | Breast Cancer (MCF-7) | 4.95 ± 0.94 | [10] |
| Pyrimidine-tethered chalcone (B-4) | Breast Cancer (MCF-7) | 6.70 ± 1.02 | [10] |
Table 1: Comparative IC50 values of thio-analogs and pyrimidine derivatives in various cell lines.
Incorporation into DNA and RNA
A primary mechanism of action for both thiopurines and 5-FU is their incorporation into nucleic acids.
Thiopurines: The active metabolites, 6-TGNs, are incorporated into both DNA and RNA.[11] Incorporation of thio-deoxyguanosine triphosphate (TdGTP) into DNA inhibits enzymes involved in DNA replication and repair, leading to cytotoxicity.[11][12]
5-Fluorouracil: 5-FU is incorporated into both RNA and DNA.[13][14] The extent of incorporation can vary, with maximal incorporation into RNA and DNA of human colorectal cancer biopsies observed 24 hours after administration.[13] However, studies have not found a direct correlation between the level of 5-FU incorporation into nucleic acids and the therapeutic response in colorectal cancer, in contrast to the inhibition of thymidylate synthase.[13][14]
Impact on Signaling Pathways
Thiopurines: A key mechanism of the immunosuppressive action of thiopurines is the inhibition of the small GTPase, Rac1.[7] The active metabolite, thioguanosine triphosphate (TGTP), binds to Rac1 and prevents its activation.[6][15] This blockade of Rac1 signaling suppresses pro-inflammatory T-cell responses by inducing apoptosis and impairing the interaction between T-cells and antigen-presenting cells.[7]
5-Fluorouracil: The cytotoxic effects of 5-FU are primarily linked to the inhibition of thymidylate synthase and the disruption of DNA and RNA synthesis. While it can induce apoptosis, its direct and primary impact on specific signaling pathways is less defined compared to the targeted inhibition of Rac1 by thiopurines.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 to 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes in the dark.[1]
-
Data Acquisition: Analyze the samples by flow cytometry.[1]
-
Data Analysis: Determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
Conclusion
Both thiopurines and 5-fluorouracil are potent antimetabolites with significant clinical utility. 6-Thioguanine demonstrates superior in vitro cytotoxicity compared to 6-mercaptopurine, which is attributed to its more direct metabolic activation pathway.[5][9] The mechanisms of action are distinct, with thiopurines disrupting DNA and RNA through incorporation and inhibiting T-cell signaling via Rac1, while 5-fluorouracil primarily acts through the inhibition of thymidylate synthase and incorporation into nucleic acids. Understanding these differences is crucial for optimizing therapeutic strategies and developing novel drug combinations. However, it is important to note that in vivo efficacy and toxicity can differ, as seen in a randomized trial where 6-TG showed increased toxicity without an overall survival benefit compared to 6-MP in childhood lymphoblastic leukaemia.[16][17] Therefore, further research is warranted to fully elucidate the clinical implications of these in vitro findings.
References
- 1. benchchem.com [benchchem.com]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity and efficacy of 6-thioguanine versus 6-mercaptopurine in childhood lymphoblastic leukaemia: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Guide to 2-(Methylthio)pyrimidin-4-ol (CAS 124700-70-5) and Structural Alternatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(Methylthio)pyrimidin-4-ol (CAS 124700-70-5) and two commercially available structural analogs: 2,4-dihydroxypyrimidine (Uracil, CAS 66-22-8) and 4-amino-2-chloropyrimidine (CAS 14644-53-4). The information presented is intended to assist researchers in selecting the most suitable compound for their specific applications in areas such as medicinal chemistry and drug discovery.
Product Overview and Comparative Data
This compound and its analogs are pyrimidine derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in various bioactive molecules. The selection of a particular derivative often depends on its specific physicochemical properties and the desired biological activity. Below is a summary of the key specifications for each compound, based on typical data found in commercial Certificates of Analysis (COA).
Table 1: Comparison of Physical and Chemical Properties
| Parameter | This compound (CAS 124700-70-5) | 2,4-Dihydroxypyrimidine (Uracil, CAS 66-22-8) | 4-Amino-2-chloropyrimidine (CAS 14644-53-4) |
| Appearance | White to off-white solid | White crystalline powder | Light yellow to beige powder |
| Molecular Formula | C₅H₆N₂OS | C₄H₄N₂O₂ | C₄H₄ClN₃ |
| Molecular Weight | 142.18 g/mol | 112.09 g/mol | 129.55 g/mol |
| Purity (by HPLC) | ≥98% | ≥99% | ≥97% |
| Melting Point | 202-206 °C | >300 °C | 195-200 °C |
| Solubility | Soluble in DMSO and methanol | Slightly soluble in water, soluble in hot ethanol | Soluble in DMSO and methanol |
Structural and Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of organic molecules. The predicted ¹H and ¹³C NMR data for each compound are presented below. Disclaimer: The following NMR data are simulated based on the chemical structures and are provided for illustrative purposes. Actual experimental data may vary.
Table 2: Predicted ¹H and ¹³C NMR Data
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | 2.5 (s, 3H, -SCH₃), 6.0 (d, 1H, pyrimidine-H), 7.8 (d, 1H, pyrimidine-H), 12.0 (br s, 1H, -OH) | 14.0 (-SCH₃), 105.0 (pyrimidine-CH), 150.0 (pyrimidine-CH), 165.0 (C-OH), 170.0 (C-S) |
| 2,4-Dihydroxypyrimidine (Uracil) | 5.6 (d, 1H, pyrimidine-H), 7.6 (d, 1H, pyrimidine-H), 11.2 (br s, 2H, -NH) | 101.0 (pyrimidine-CH), 142.0 (pyrimidine-CH), 152.0 (C=O), 165.0 (C=O) |
| 4-Amino-2-chloropyrimidine | 6.4 (d, 1H, pyrimidine-H), 8.0 (d, 1H, pyrimidine-H), 7.0 (br s, 2H, -NH₂) | 108.0 (pyrimidine-CH), 158.0 (pyrimidine-CH), 160.0 (C-Cl), 163.0 (C-NH₂) |
Experimental Protocols for Comparative Analysis
To provide a framework for the objective comparison of these compounds, the following experimental protocols are suggested.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of each compound.
Methodology:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of each compound in 1 mL of a suitable solvent (e.g., methanol or DMSO).
-
Analysis: Inject 10 µL of the sample and analyze the chromatogram to determine the area percent of the main peak.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of each compound.
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR spectrometer.
-
Experiments: Acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: Dissolve 5-10 mg of each compound in 0.7 mL of DMSO-d₆.
-
Analysis: Compare the obtained spectra with the predicted chemical shifts and coupling constants to confirm the structure.
Comparative Solubility Assessment
Objective: To determine the solubility of each compound in various solvents.
Methodology:
-
Solvents: Water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM).
-
Procedure:
-
Add 1 mg of the compound to 100 µL of the solvent in a vial.
-
Vortex the mixture for 1 minute.
-
Visually inspect for complete dissolution.
-
If not dissolved, incrementally add the solvent in 100 µL portions up to 1 mL.
-
Record the approximate solubility in mg/mL.
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the comparative analysis and the logical relationship between the compounds.
Caption: Experimental workflow for the comparative analysis of pyrimidine derivatives.
Caption: Logical relationship of the compared compounds to the core pyrimidine structure.
Revolutionizing Reaction Analysis: A Guide to Cross-Referencing Experimental Data with the Open Reaction Database
For researchers, scientists, and professionals in drug development, the ability to contextualize experimental findings within the vast landscape of known chemical reactions is paramount. The Open Reaction Database (ORD) has emerged as a powerful, open-access resource for just this purpose. This guide provides a comprehensive comparison of using the ORD versus traditional, siloed data analysis, and details the protocols for effectively cross-referencing your experimental data.
The ORD offers a structured, machine-readable repository of chemical reaction information, a significant leap forward from the unstructured data often found in scientific literature and internal lab notebooks.[1][2][3] This structured approach facilitates large-scale data analysis and the application of machine learning models to predict reaction outcomes and optimize conditions.[4][5]
The Open Reaction Database Advantage: A Comparative Overview
Traditionally, researchers have relied on commercial databases such as SciFinder and Reaxys, or painstakingly manual literature searches to benchmark their results. While valuable, these methods can be costly and the data within them is often not available in a structured format suitable for computational analysis. The ORD, in contrast, is open-access and built with a focus on data standardization and accessibility, offering a distinct advantage for data-driven research.[1][4]
| Feature | Open Reaction Database (ORD) | Traditional Methods (e.g., SciFinder, Reaxys, Manual Search) |
| Accessibility | Open-access and free to use.[1][6] | Subscription-based, can be expensive. |
| Data Structure | Highly structured and standardized schema.[1][4] | Often unstructured or semi-structured text. |
| Machine Readability | Designed for programmatic access and machine learning applications.[4][5] | Limited machine readability, requires manual data extraction. |
| Data Contribution | Community-driven contributions are encouraged via GitHub. | Primarily curated by the database provider. |
| Scope | Growing database with a focus on organic reactions, including high-throughput experimentation.[1][2] | Extensive, but may not always capture the same level of granular experimental detail. |
Experimental Protocols: Cross-Referencing Your Data with the ORD
This section outlines the detailed methodologies for leveraging the ORD to enrich your experimental findings. The process involves structuring your experimental data, querying the ORD for relevant reactions, and performing a comparative analysis.
Structuring Your Experimental Data
To effectively compare your results with the ORD, your experimental data should be organized in a structured format that mirrors the ORD schema. This includes detailing inputs, conditions, and outcomes.
Example Experimental Data: Suzuki-Miyaura Cross-Coupling
Below is a sample dataset for a Suzuki-Miyaura cross-coupling reaction, a common and well-documented transformation in organic synthesis.
| Experiment ID | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EXP-001 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 2 | 92 |
| EXP-002 | 4-Bromoanisole | Phenylboronic acid | Pd(PPh3)4 | PPh3 | K2CO3 | DME/H2O | 80 | 4 | 85 |
| EXP-003 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 1 | 95 |
| EXP-004 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh3)4 | PPh3 | K2CO3 | DME/H2O | 80 | 3 | 88 |
Querying the Open Reaction Database
The ORD can be programmatically accessed and queried using its Python API, allowing for sophisticated searches based on reaction components, conditions, and outcomes.
Protocol for Querying the ORD:
-
Installation: Install the ord-schema Python package.
-
Authentication: While not strictly required for querying, authenticating with a GitHub account is recommended for more extensive use and for contributing data.
-
Querying: Utilize the provided Python client to search the database. Queries can be constructed based on reactant and product structures (using SMILES or SMARTS), catalysts, solvents, and other reaction parameters.
A simplified Python script for querying the ORD for Suzuki-Miyaura reactions might look like this:
Comparative Data Analysis
Once you have retrieved relevant reaction data from the ORD, the next step is to perform a comparative analysis against your own experimental results. This can help you to:
-
Benchmark your reaction's performance: Compare your yields and reaction times to those reported for similar transformations.
-
Identify alternative reaction conditions: Discover different catalysts, solvents, or bases that have been successfully employed.
-
Understand reaction scope and limitations: Analyze the range of substrates for which a particular reaction is effective.
Comparative Table: Experimental vs. ORD Data for Suzuki-Miyaura Coupling
| Parameter | Your Experiment (EXP-001) | ORD Entry (ord-xxxxxxxx) | ORD Entry (ord-yyyyyyyy) |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(OAc)2 | Pd(dppf)Cl2 | Pd2(dba)3 |
| Ligand | SPhos | dppf | XPhos |
| Base | K3PO4 | Cs2CO3 | K2CO3 |
| Solvent | Toluene/H2O | Dioxane | THF |
| Temperature | 100°C | 110°C | 80°C |
| Yield | 92% | 95% | 89% |
Visualizing Workflows and Pathways
To further aid in understanding and communicating the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway in drug discovery.
By embracing the structured and open nature of the Open Reaction Database, researchers can significantly enhance the value of their experimental data, accelerate discovery, and contribute to a more collaborative and data-driven future for chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Comparative review of synthetic pathways for condensed 2-thiopyrimidines
A Comparative Review of Synthetic Pathways for Condensed 2-Thiopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of condensed 2-thiopyrimidines is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of several prominent synthetic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction workflows to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Several methodologies have been developed for the synthesis of condensed 2-thiopyrimidines, with the most common approaches being the Biginelli-like reaction, the Gewald reaction followed by cyclization, and the Gould-Jacobs reaction. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions. More recently, microwave-assisted synthesis has emerged as a powerful tool to enhance reaction rates and improve yields.
Biginelli-Like Reaction
The Biginelli reaction is a one-pot three-component cyclocondensation used to synthesize dihydropyrimidinones and their thio-analogs.[1][2] This method is valued for its simplicity and the ability to generate molecular diversity.[1] The reaction typically involves an aldehyde, a β-dicarbonyl compound, and thiourea.[3]
Quantitative Data
| Entry | Aldehyde | β-Dicarbonyl Compound | Catalyst | Conditions | Yield (%) | Ref. |
| 1 | Benzaldehyde | Ethyl acetoacetate | BTEAC | Solvent-free, 100°C, 30 min | 92 | [3] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | BTEAC | Solvent-free, 100°C, 45 min | 95 | [3] |
| 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | BTEAC | Solvent-free, 100°C, 35 min | 90 | [3] |
| 4 | Indane-1,3-dione | Various Benzaldehydes | - | - | - | [1] |
| 5 | Salicylaldehydes | Acetylacetone | NaHSO₄ | MW, Solvent-free | Good | [1] |
BTEAC: Benzyltriethylammonium chloride; MW: Microwave irradiation.
Experimental Protocol: Synthesis of Monastrol (A Biginelli Reaction Product)
A mixture of 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and a catalytic amount of benzyltriethylammonium chloride is heated at 100°C for 30-45 minutes under solvent-free conditions.[3] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and triturated with ice-cold water. The solid product is collected by filtration, washed with water and ethanol, and then recrystallized from an appropriate solvent to afford the pure 3,4-dihydropyrimidin-2(1H)-thione.[3]
// Nodes Aldehyde [label="Aryl Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; BetaDicarbonyl [label="β-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Acyliminium\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="Open-chain\nUreide", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Condensed\n2-Thiopyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Aldehyde -> Intermediate1 [label="+ Thiourea", color="#34A853"]; Thiourea -> Intermediate1 [color="#34A853"]; Catalyst -> Intermediate1 [style=dashed, arrowhead=none, color="#EA4335"]; BetaDicarbonyl -> Intermediate2 [color="#34A853"]; Intermediate1 -> Intermediate2 [color="#34A853"]; Intermediate2 -> Product [label="Cyclization &\nDehydration", color="#34A853"]; }
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a method for synthesizing quinolines, but it can be adapted for the synthesis of other fused heterocyclic systems, including quinazolinones and their thio-analogs. [4]The reaction involves the condensation of an aniline or a related aminoheterocycle with an ethoxymethylenemalonate derivative, followed by thermal cyclization. [4][5] Quantitative Data
| Entry | Amine | Malonate Derivative | Conditions | Yield (%) | Ref. |
| 1 | Aniline | Diethyl ethoxymethylenemalonate | High Temperature (Conventional) | Low | [5] |
| 2 | Aniline | Diethyl ethoxymethylenemalonate | MW, 250°C, 10 min | 69 | [5] |
| 3 | Aniline | Diethyl ethoxymethylenemalonate | MW, 300°C, 2 min | 78 | [5] |
MW: Microwave irradiation.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are added to a microwave vial equipped with a magnetic stir bar. [5]The mixture is heated in a microwave synthesizer to 250-300°C for a specified time (e.g., 2-10 minutes). [5]After cooling to room temperature, the precipitated product is filtered and washed with a cold solvent such as acetonitrile. The resulting solid is dried under vacuum. [5]For the synthesis of the corresponding 2-thio derivative, a subsequent thionation step would be required.
Reaction Pathway
Comparative Analysis
-
Biginelli-Like Reaction : This one-pot reaction is highly efficient for creating dihydropyrimidine scaffolds. It is operationally simple and amenable to creating libraries of compounds. The use of microwave irradiation can further improve yields and reduce reaction times. [1][6]* Gewald Reaction : This is the method of choice for synthesizing thieno[2,3-d]pyrimidines. The reaction is robust and provides access to a wide range of substituted 2-aminothiophenes, which are key building blocks for further elaboration. [7][8]* Gould-Jacobs Reaction : While traditionally used for quinoline synthesis, this reaction offers a route to quinazolinone precursors. A key advantage is the potential for high-temperature microwave-assisted synthesis, which dramatically shortens reaction times. [5]However, it typically requires a subsequent step to introduce the thio-functionality.
Conclusion
The choice of synthetic pathway for condensed 2-thiopyrimidines depends on the desired final structure and available starting materials. The Biginelli-like reaction offers a direct and efficient route to a variety of fused dihydropyrimidine-2-thiones. For thieno[2,3-d]pyrimidine derivatives, the Gewald reaction is a well-established and versatile method. The Gould-Jacobs reaction provides an alternative for certain fused systems, particularly when coupled with modern techniques like microwave synthesis. Researchers should consider the trade-offs in terms of reaction steps, yields, and substrate scope when selecting the most appropriate method for their drug discovery and development efforts.
References
- 1. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-(Methylthio)pyrimidin-4-ol: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylthio)pyrimidin-4-ol, a chemical for which specific disposal instructions may not be readily available. The following procedures are grounded in established best practices for hazardous waste management and information extrapolated from structurally related compounds.
Immediate Safety and Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) detailing the specific hazards of this compound is not consistently available, a precautionary approach is essential. Based on the known risks associated with similar chemical structures, this compound should be handled as a hazardous substance.
Assumed Hazard Profile:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Not Classified | May be harmful if swallowed. |
| Skin Irritation | Category 2 | Causes skin irritation.[1] |
| Eye Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
This data is extrapolated from structurally similar compounds and should be used as a guideline for safe handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), must be treated as hazardous waste.
-
This waste stream must be segregated from other laboratory waste, particularly from incompatible materials such as strong oxidizing agents, to prevent adverse chemical reactions.[3]
2. Waste Container Selection and Labeling:
-
Select a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., irritant).[4] The date of waste accumulation should also be clearly marked on the label.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.[3]
-
It is best practice to use secondary containment for the waste container to mitigate the impact of potential spills or leaks.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
The contaminated absorbent material must then be collected and placed in the designated hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
5. Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5] All disposal must be handled by a licensed hazardous waste management company.[6]
Disposal Workflow for this compound
A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Methylthio)pyrimidin-4-ol
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of 2-(Methylthio)pyrimidin-4-ol, a key compound in many research and development pipelines. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide offers detailed, step-by-step instructions for the use, storage, and disposal of this compound, aiming to be the definitive resource for its safe management in the laboratory.
Essential Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling. Based on available safety data, this compound is classified as harmful if swallowed, a cause of skin irritation, and poses a risk of serious eye damage. It may also cause respiratory irritation.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention and rinse mouth.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, seek medical advice.[1] |
| Serious Eye Damage | Causes serious eye damage.[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection. If inhaled, move to fresh air and seek medical attention if you feel unwell. |
Operational Protocol: Step-by-Step Handling Procedures
To mitigate the risks associated with this compound, the following operational procedures must be strictly followed:
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection: A flame-resistant lab coat must be worn at all times.
-
Hand Protection: Chemical-resistant gloves are required. Based on general resistance charts for related compounds, nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[1][2][3][4][5]
Chemical Handling
-
Weighing: Weigh the solid compound on a tared weigh boat inside a chemical fume hood.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly in a fume hood.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Spill Cleanup Protocol
This protocol is for small, manageable spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and prevent re-entry.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully cover the material with a damp paper towel to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7]
-
Absorb and Collect: Gently sweep the solid material or the absorbent containing the liquid into a designated chemical waste container.[6][8] Use non-sparking tools for this process.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in the chemical waste container.
-
Label and Dispose: Seal and label the waste container with the chemical name and hazard information. Arrange for disposal through your institution's hazardous waste program.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected as hazardous waste.
-
-
Waste Container Labeling: All waste containers must be labeled with:
-
The full chemical name: "Waste this compound"
-
Associated hazard symbols (e.g., corrosive, irritant)
-
The date the waste was first added to the container.
-
-
Storage of Waste: Store sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 2. nortonsandblasting.com [nortonsandblasting.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. pksafety.com [pksafety.com]
- 5. MSA Advantage® Series Organic Vapors/Acid Gases Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6913 - Northern Safety Co., Inc. [northernsafety.com]
- 6. acs.org [acs.org]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
